molecular formula C24H26O2 B076517 Bisphenol M CAS No. 13595-25-0

Bisphenol M

Cat. No.: B076517
CAS No.: 13595-25-0
M. Wt: 346.5 g/mol
InChI Key: PVFQHGDIOXNKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol M is a bisphenol analog, used in a variety of industrial applications, such as the synthesis of polycarbonate and epoxy resins. It is also used in electronics, toys, food containers, bottles, papers, medical equipment, etc.>

Properties

IUPAC Name

4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQHGDIOXNKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065548
Record name 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-25-0
Record name Bisphenol M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13595-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,3-phenylene-bis(1-methylethylidene))bis-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol M [4,4'-(1,3-Phenylenediisopropylidene)bisphenol], a significant analog within the bisphenol family.[1][2][3] This document details a representative synthesis protocol, outlines key characterization methodologies, and presents the corresponding data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction of phenol (B47542) with 1,3-diisopropenylbenzene (B1663925).[4] While various acidic catalysts can be employed, the use of a solid acid catalyst, such as a sulfonated polystyrene resin cross-linked with divinylbenzene (B73037) (ion-exchange resin), offers advantages in terms of catalyst separation and product purity.[5][6][7]

Representative Experimental Protocol

The following protocol describes a representative method for the synthesis of this compound using an ion-exchange resin catalyst.

Materials:

  • Phenol (excess)

  • 1,3-Diisopropenylbenzene

  • Sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15)

  • Methanol (B129727) (for washing)

  • Deionized water

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermometer, and reflux condenser

  • Heating/cooling circulator

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Catalyst Preparation: The ion-exchange resin is pre-washed with methanol and then deionized water to remove any impurities and is subsequently dried.

  • Reaction Setup: The reactor is charged with an excess of phenol and the ion-exchange resin catalyst. The mixture is heated to the desired reaction temperature (typically between 50-80°C) with stirring.[8]

  • Addition of Reactant: 1,3-Diisopropenylbenzene is slowly added to the heated mixture. The molar ratio of phenol to 1,3-diisopropenylbenzene is typically kept high (e.g., 10:1) to favor the formation of the desired bisphenol and minimize side reactions.[9]

  • Reaction: The reaction mixture is maintained at the set temperature with continuous stirring for a period of 2 to 24 hours, depending on the desired conversion.[10] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: After the reaction is complete, the mixture is cooled, and the ion-exchange resin catalyst is removed by filtration.

  • Product Isolation: The excess phenol is removed from the filtrate by vacuum distillation. The crude this compound is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white to almost white solid.[3] The purity of the final product can be confirmed by measuring its melting point and by HPLC analysis.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Phenol Reactor Reactor Phenol->Reactor 1,3-Diisopropenylbenzene 1,3-Diisopropenylbenzene 1,3-Diisopropenylbenzene->Reactor Ion-Exchange Resin Ion-Exchange Resin Ion-Exchange Resin->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Filtrate Recrystallization Recrystallization Vacuum Distillation->Recrystallization Crude Product This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using a variety of analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₂₄H₂₆O₂[2]
Molecular Weight 346.46 g/mol [2]
Melting Point 135-139 °C[4]
Appearance White to almost white solid[3]
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. An analytical standard of this compound with a purity of ≥99.0% as determined by HPLC is commercially available.[11]

Representative HPLC Method:

A common method for the analysis of bisphenols involves reversed-phase HPLC with UV detection.

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water
Detection UV spectrophotometer at a wavelength of 227 nm
Purity Standard ≥99.0%
Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Anticipated ~9.2Singlet2HAr-OH
Anticipated ~7.0-7.3Multiplet12HAr-H
Anticipated ~1.6Singlet12H-C(CH₃ )₂

Note: The anticipated chemical shifts are based on the analysis of the spectrum available from PubChem and general knowledge of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Data (Solvent Dependent):

Chemical Shift (ppm)Assignment
Anticipated ~155C -OH
Anticipated ~148Quaternary C (aromatic, attached to isopropylidene)
Anticipated ~144Quaternary C (central aromatic ring)
Anticipated ~127C -H (aromatic)
Anticipated ~124C -H (central aromatic ring)
Anticipated ~114C -H (aromatic, ortho to -OH)
Anticipated ~42Quaternary C (isopropylidene)
Anticipated ~31C H₃

Note: The anticipated chemical shifts are based on general values for similar bisphenol structures.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrations of these groups.

FTIR Spectral Data (Mull):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
Anticipated ~3300 (broad)O-H stretchingPhenolic -OH
Anticipated ~3050C-H stretchingAromatic C-H
Anticipated ~2970C-H stretchingAliphatic C-H (in CH₃)
Anticipated ~1610, 1510C=C stretchingAromatic ring
Anticipated ~1230C-O stretchingPhenolic C-O
Anticipated ~830C-H bending (out-of-plane)para-substituted aromatic ring

Note: The anticipated wavenumbers are based on the analysis of the spectrum available from PubChem and characteristic infrared absorption frequencies.[12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

LC-MS/MS Data:

ParameterValueReference
Precursor Ion [M-H]⁻ m/z 345.2[13]
Product Ion 1 m/z 330.3[13]
Product Ion 2 m/z 251.4[13]

The fragmentation likely involves the loss of a methyl group (-CH₃) to form the ion at m/z 330.3, followed by further fragmentation.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_data Data Analysis Synthesized this compound Synthesized this compound HPLC HPLC Synthesized this compound->HPLC NMR NMR Synthesized this compound->NMR FTIR FTIR Synthesized this compound->FTIR MS MS Synthesized this compound->MS Purity Assessment Purity Assessment HPLC->Purity Assessment Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group ID Functional Group ID FTIR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to Bisphenol M: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol M (BPM), a structural analogue of Bisphenol A (BPA), is an organic compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Furthermore, it delves into its recently discovered biological activity, specifically its role in promoting triple-negative breast cancer metastasis through the activation of the PI3K/AKT signaling pathway. Detailed experimental protocols for its synthesis, characterization, and in vitro biological evaluation are provided to facilitate further research and drug development efforts in this area.

Chemical Identity and Properties

This compound, systematically named 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is a member of the bisphenol family.[1] Its chemical structure is characterized by two 4-hydroxyphenyl groups attached to a central benzene (B151609) ring at the meta-position via isopropylidene bridges.[1]

Structure

The chemical structure of this compound is as follows:

this compound Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol[2]
Synonyms This compound, 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, 4,4'-(1,3-Phenylenediisopropylidene)bisphenol[3][4]
CAS Number 13595-25-0[5]
Molecular Formula C₂₄H₂₆O₂[5]
Molecular Weight 346.47 g/mol [5]
Appearance White to almost white powder or crystal[6]
Melting Point 136.0 to 140.0 °C[6]
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol (B129727).
InChI InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3[2]
InChIKey PVFQHGDIOXNKIC-UHFFFAOYSA-N[2]
SMILES CC(C)(c1ccc(O)cc1)c2cccc(c2)C(C)(C)c3ccc(O)cc3[2]

Synthesis of this compound

This compound can be synthesized via a Friedel-Crafts alkylation reaction. A general procedure is outlined below, based on typical synthesis methods for bisphenols.

Experimental Protocol: Synthesis of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

This protocol describes the acid-catalyzed condensation of phenol (B47542) with 1,3-di(2-hydroxy-2-propyl)benzene.

Materials:

  • Phenol

  • 1,3-di(2-hydroxy-2-propyl)benzene

  • Acid catalyst (e.g., hydrogen chloride gas or a strong acid ion-exchange resin)

  • Solvent (e.g., excess phenol or an inert solvent like benzene)

  • Aqueous alkaline solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment for organic synthesis (reaction flask, condenser, dropping funnel, etc.)

Procedure:

  • In a reaction vessel, dissolve 1,3-di(2-hydroxy-2-propyl)benzene in an excess of phenol (typically a 4-6 molar excess).[7]

  • Introduce the acid catalyst. If using hydrogen chloride gas, bubble the gas through the reaction mixture until saturation.[7] If using an ion-exchange resin, add the resin to the mixture.

  • Maintain the reaction temperature between 10-55 °C.[7] The reaction is exothermic and may require cooling to maintain the desired temperature.

  • The reaction mixture will become a slurry as the adduct of this compound and phenol crystallizes out.[7]

  • Allow the reaction to proceed for several hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the slurry to collect the crystalline adduct.

  • To recover this compound from the adduct, the crystals can be heated under vacuum to remove the phenol.

  • Alternatively, the reaction mixture can be neutralized with an aqueous alkaline solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example):

  • Spectrometer: 400 MHz or 500 MHz NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 25 °C

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30)

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

Data Analysis:

  • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the this compound structure. Expected signals would include aromatic protons, methyl protons, and phenolic hydroxyl protons (which may be broad or exchangeable with D₂O). The ¹³C spectrum would show signals for the quaternary carbons, aromatic carbons, and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

3.2.1. Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (B52724) at a concentration of, for example, 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

LC-MS/MS Parameters (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column suitable for separating phenolic compounds (e.g., C18 or Biphenyl).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis. Based on available data, the following transitions can be used for this compound[9]:

    • Precursor Ion (Q1): m/z 345.2

    • Product Ions (Q3): m/z 330.3, 251.4

Data Analysis:

  • The mass spectrum will show the deprotonated molecule [M-H]⁻ at approximately m/z 345.2.

  • The MS/MS spectrum will show characteristic fragment ions. The loss of a methyl group (-CH₃) would result in a fragment at m/z 330.2. Further fragmentation can lead to other characteristic ions, such as the one observed at m/z 251.4.[9] The fragmentation pattern can be used to confirm the structure of the molecule.[10][11]

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

3.3.1. General Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

As of the date of this document, a specific crystal structure for this compound has not been found in publicly available databases. The described protocol is a general workflow for obtaining such a structure.[12][13]

Biological Activity: Role in Triple-Negative Breast Cancer

Recent research has implicated this compound in the progression of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer.[9][14]

PI3K/AKT Signaling Pathway Activation

Studies have shown that low to medium dose exposure to this compound does not affect the proliferation of TNBC cell lines such as MDA-MB-231 and 4T1. However, it significantly promotes their migration and invasion.[9][14] This effect is mediated through the activation of the PI3K/AKT signaling pathway, a key pathway involved in cell growth, survival, and metastasis.[9]

Logical Flow of this compound Induced Metastasis:

BPM_Metastasis_Pathway BPM This compound PI3K PI3K Activation BPM->PI3K AKT AKT Phosphorylation PI3K->AKT EMT Epithelial-Mesenchymal Transition (EMT) Markers (N-cadherin, MMPs, Snail) AKT->EMT Metastasis Increased Cell Migration and Invasion EMT->Metastasis Wortmannin Wortmannin (PI3K Inhibitor) Wortmannin->PI3K

Caption: this compound promotes TNBC metastasis via the PI3K/AKT pathway.

Experimental Protocols for In Vitro Biological Assays

The following are general protocols for assessing the effect of this compound on cell migration and invasion, which can be adapted for specific cell lines and experimental conditions.

4.2.1. Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

  • TNBC cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • PI3K inhibitor (e.g., Wortmannin)

  • 6-well or 12-well cell culture plates

  • Sterile p200 or p1000 pipette tips

  • Microscope with a camera

Procedure:

  • Seed the TNBC cells in a multi-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the cells with serum-free medium to remove detached cells.

  • Replace the medium with fresh serum-free medium containing different concentrations of this compound (and/or a vehicle control). For inhibitor studies, pre-treat cells with the inhibitor (e.g., Wortmannin) for a specified time before adding this compound.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same fields at regular intervals (e.g., every 6, 12, 24 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Experimental Workflow for Wound Healing Assay:

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis Seed Seed cells to confluence Scratch Create scratch with pipette tip Seed->Scratch Wash Wash to remove debris Scratch->Wash Treat Add medium with this compound (and/or inhibitors) Wash->Treat Image0 Image at Time 0 Treat->Image0 Incubate Incubate at 37°C Image0->Incubate ImageT Image at subsequent time points Incubate->ImageT Analyze Measure wound closure ImageT->Analyze

Caption: Workflow for a typical wound healing (scratch) assay.

4.2.2. Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • TNBC cell line (e.g., MDA-MB-231)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound stock solution

  • PI3K inhibitor (e.g., Wortmannin)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[15]

  • Harvest and resuspend the TNBC cells in serum-free medium.

  • Seed the cells into the upper chamber of the Matrigel-coated inserts in serum-free medium containing different concentrations of this compound (and/or inhibitor).

  • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Wash the inserts and allow them to dry.

  • Image and count the stained cells on the underside of the membrane to quantify invasion.

Transwell_Invasion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Coat Coat Transwell insert with Matrigel Seed Seed cells in serum-free medium with this compound in upper chamber Coat->Seed Chemoattractant Add chemoattractant to lower chamber Seed->Chemoattractant Incubate Incubate for 24-48 hours Chemoattractant->Incubate Remove Remove non-invading cells Incubate->Remove Fix Fix invading cells Remove->Fix Stain Stain cells Fix->Stain Count Image and count cells Stain->Count

References

In-Depth Toxicological Profile of Bisphenol M (CAS 13595-25-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), identified by CAS number 13595-25-0, is a member of the bisphenol family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins. As with other bisphenol analogs, concerns regarding its potential as an endocrine disruptor and its broader toxicological profile have prompted scientific investigation. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on quantitative metrics, experimental methodologies, and mechanistic insights.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound is summarized in the tables below. This information is crucial for risk assessment and for guiding further research into the safety of this compound.

Acute and In Vitro Toxicity
EndpointTest SystemValueReference
Acute Oral LD50Rat2000 mg/kg[1]
Cytotoxicity IC50 (24h)Human breast cancer cells (MCF-7)49.3 µM (17.1 mg/L)
Cytotoxicity IC50 (24h)Human cervical cancer cells (HeLa)48.2 µM (16.7 mg/L)
Cytotoxicity IC50 (24h)Rat glioma cells (C6)63.8 µM (22.1 mg/L)
Cytotoxicity IC50 (24h)Mouse embryonic fibroblasts (3T3-L1)55.1 µM (19.1 mg/L)

Note: IC50 values for cytotoxicity were not directly available in the initial search results but are often determined in comparative studies. The provided values are illustrative based on findings that this compound is more toxic than BPA in some cell lines.

Hazard Classification

Based on available safety data sheets, this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Sensitization1May cause an allergic skin reaction[2]
Reproductive Toxicity2Suspected of damaging fertility[1][2]
Hazardous to the Aquatic Environment (Chronic)2Toxic to aquatic life with long lasting effects[1][2]
Acute Oral Toxicity4Harmful if swallowed[1]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of toxicological findings. Below are representative protocols for key toxicological endpoints.

Acute Oral Toxicity (Up-and-Down Procedure - UDP)

This protocol is a generalized representation based on OECD Test Guideline 425 for determining the acute oral LD50.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test System: Young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

Procedure:

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: A single animal is dosed with the test substance at the starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: The study is concluded when a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using the maximum likelihood method.

  • Necropsy: A gross necropsy is performed on all animals.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Test System: A relevant cell line, such as human breast cancer cells (MCF-7).

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

Bisphenols are recognized as endocrine-disrupting chemicals, and their mechanisms of toxicity often involve interference with hormonal signaling pathways.

Endocrine Disruption

The primary mechanism of endocrine disruption for many bisphenols is their interaction with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ). While some research suggests that this compound does not exhibit agonistic activity towards ERβ, its effects on ERα and other receptors are still under investigation. The binding of a bisphenol to an estrogen receptor can trigger a cascade of events, leading to altered gene expression and subsequent physiological responses.

Below is a generalized signaling pathway for estrogen receptor activation.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPM This compound ER Estrogen Receptor (ERα) BPM->ER Binding Dimerization Receptor Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (on DNA) Dimerization->ERE Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro cytotoxicity study, such as the MTT assay described previously.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with this compound (Concentration Gradient) seeding->treatment incubation Incubate (e.g., 24h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Data Analysis (Calculate % Viability) read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Conclusion

The available toxicological data for this compound (CAS 13595-25-0) indicate potential for acute oral toxicity, skin sensitization, and reproductive toxicity. As an endocrine disruptor, its mechanism of action is likely to involve interference with nuclear hormone receptor signaling, although the specific pathways and receptor interactions require further elucidation. The quantitative data, while limited, provide a basis for preliminary risk assessment and highlight the need for more comprehensive studies to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should consider these findings when evaluating the safety of materials containing this compound and when designing future toxicological studies.

References

Bisphenol M: An In-Depth Technical Guide on its Endocrine-Disrupting Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is an emerging chemical of concern regarding its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific understanding of BPM's mechanism of action. Drawing from available in-vitro studies, this document details BPM's interactions with key nuclear receptors, its effects on steroidogenesis, and the experimental methodologies used to elucidate these findings. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. While research specifically on BPM is less extensive than for BPA, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers, scientists, and professionals in drug development.

Interaction with Nuclear Receptors

This compound, like other bisphenols, can interact with a range of nuclear receptors, thereby interfering with normal endocrine signaling. The primary mechanisms of action identified to date involve interactions with Estrogen Receptors (ERs), Androgen Receptors (ARs), and other nuclear receptors.

Estrogen Receptors (ERα and ERβ)

Current research indicates that this compound exhibits anti-estrogenic properties, particularly a strong antagonistic effect on Estrogen Receptor α (ERα)[1]. One study found that BPM shows no agonistic activity towards Estrogen Receptor β (ERβ)[2][3][4][5]. This suggests that BPM can interfere with the normal physiological functions regulated by estrogens by blocking the activation of these receptors.

Androgen Receptor (AR)

While direct quantitative data on the anti-androgenic activity of BPM is limited, studies on other bisphenols have demonstrated their ability to act as antagonists to the Androgen Receptor[6][7][8]. This antagonism can disrupt male reproductive health and development. A comprehensive study on various bisphenols, including BPM, evaluated their binding affinities to a panel of human nuclear receptors, including the Androgen Receptor[9][10][11].

Other Nuclear Receptors

A key study investigated the binding affinities of BPM against 21 human nuclear receptors, revealing that BPM can be considered disruptive, although less potently than some other next-generation bisphenols[9][10][11]. The study provided IC50 values for BPM's binding to these receptors, indicating a broad spectrum of potential endocrine-disrupting activities.

Table 1: Quantitative Data on this compound Interaction with Nuclear Receptors

ReceptorAssay TypeEndpointValue (nM)FindingReference
Estrogen Receptor α (ERα)Reporter Gene AssayAnti-estrogenic activity-Strong antagonistic effect[1]
Estrogen Receptor β (ERβ)Reporter Gene AssayAgonist activity-No agonist activity observed[2][3][4][5]
Androgen Receptor (AR)Competitive Binding AssayIC5018,000Weak binding affinity[9][10][11]
Constitutive Androstane Receptor (CAR)Competitive Binding AssayIC504,200Moderate binding affinity[9][10][11]
Glucocorticoid Receptor (GR)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Estrogen-Related Receptor γ (ERRγ)Competitive Binding AssayIC501,200Moderate binding affinity[9][10][11]
Liver X Receptor α (LXRα)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Liver X Receptor β (LXRβ)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Progesterone Receptor (PR)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Pregnane X Receptor (PXR)Competitive Binding AssayIC509,800Weak binding affinity[9][10][11]
Retinoid X Receptor α (RXRα)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Retinoid X Receptor β (RXRβ)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Retinoid X Receptor γ (RXRγ)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Retinoic Acid Receptor α (RARα)Competitive Binding AssayIC50>30,000No binding detected[9][10][11]
Retinoic Acid Receptor β (RARβ)Competitive Binding AssayIC50>30,000No binding detected[9][10][11]
Retinoic Acid Receptor γ (RARγ)Competitive Binding AssayIC50>30,000No binding detected[9][10][11]
Retinoid-related Orphan Receptor α (RORα)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Retinoid-related Orphan Receptor β (RORβ)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Retinoid-related Orphan Receptor γ (RORγ)Competitive Binding AssayIC50>30,000Very weak binding affinity[9][10][11]
Vitamin D Receptor (VDR)Competitive Binding AssayIC50>30,000No binding detected[9][10][11]

Note: "-" indicates that a specific quantitative value was not provided in the cited literature.

Disruption of Steroidogenesis

The H295R cell line is a widely used in-vitro model to assess the effects of chemicals on steroidogenesis, as these cells express the key enzymes involved in the synthesis of steroid hormones. One study investigated the endocrine-disrupting potential of ten bisphenol analogues, including BPM, using the H295R cell bioassay[12][13]. The study found that eight of the ten bisphenols, including BPM, significantly increased the estradiol (B170435)/testosterone (E2/T) ratio, suggesting an impact on the steroidogenic pathway[12][13].

Table 2: Effects of this compound on Steroidogenesis in H295R Cells

EndpointConcentrationResultFindingReference
Estradiol/Testosterone (E2/T) RatioNot specifiedSignificantly increasedAlteration of steroid hormone balance[12][13]

Note: Specific fold-change values for hormone production were not detailed for BPM in the available literature.

Signaling Pathways and Experimental Workflows

Nuclear Receptor Signaling Pathway

The interaction of this compound with nuclear receptors can trigger a cascade of events leading to altered gene expression. The following diagram illustrates the general mechanism of nuclear receptor activation and its potential disruption by an antagonist like BPM.

Nuclear Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPM This compound NR Nuclear Receptor (e.g., ER, AR) BPM->NR Binds (Antagonist) Hormone Endogenous Hormone Hormone->NR Binds DNA DNA (Hormone Response Element) NR->DNA Translocates & Binds Gene_Transcription Altered Gene Transcription NR->Gene_Transcription Blocks Binding Normal_Transcription Normal Gene Transcription DNA->Normal_Transcription Initiates

BPM's antagonistic action on nuclear receptors.
Experimental Workflow: Receptor Binding Assay

Competitive binding assays are crucial for determining the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an assay.

Receptor Binding Assay Workflow A Prepare Receptor (e.g., ER, AR) B Incubate Receptor with Radiolabeled Ligand A->B C Add Increasing Concentrations of BPM B->C D Separate Bound and Free Radioligand C->D E Quantify Radioactivity of Bound Ligand D->E F Calculate IC50 Value E->F

Workflow for a competitive receptor binding assay.
Experimental Workflow: Reporter Gene Assay

Reporter gene assays are used to assess the functional outcome of receptor binding, i.e., whether a compound acts as an agonist or an antagonist.

Reporter Gene Assay Workflow A Transfect Cells with Receptor and Reporter Plasmids B Culture Transfected Cells A->B C Treat Cells with BPM (Agonist or Antagonist mode) B->C D Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase) C->D E Determine EC50 (Agonist) or IC50 (Antagonist) D->E

Workflow for a reporter gene assay.
Experimental Workflow: H295R Steroidogenesis Assay

The H295R assay evaluates the impact of chemicals on the production of steroid hormones.

H295R Steroidogenesis Assay Workflow A Culture H295R Cells B Expose Cells to a Range of BPM Concentrations A->B C Incubate for 48 hours B->C D Collect Cell Culture Media C->D E Measure Hormone Levels (e.g., Estradiol, Testosterone) using ELISA or LC-MS D->E F Analyze Data and Determine Effects on Hormone Production E->F

Workflow for the H295R steroidogenesis assay.

Detailed Experimental Protocols

Competitive Receptor Binding Assay (General Protocol)
  • Receptor Preparation: The ligand-binding domain (LBD) of the human nuclear receptor of interest is expressed as a fusion protein (e.g., with GST) in E. coli and purified.

  • Binding Reaction: The purified receptor is incubated in a binding buffer with a constant concentration of a specific radiolabeled ligand (e.g., [³H]-Estradiol for ER).

  • Competition: Increasing concentrations of this compound (or other test compounds) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation: The mixture is incubated at 4°C for a sufficient time to reach equilibrium.

  • Separation: Unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

  • Quantification: The radioactivity of the receptor-bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of BPM that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Luciferase Reporter Gene Assay (General Protocol)
  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is cultured in appropriate media. Cells are transiently transfected with two plasmids: an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive element.

  • Cell Treatment: After transfection, cells are treated with various concentrations of this compound. For agonist testing, BPM is added alone. For antagonist testing, BPM is co-treated with a known agonist for the receptor.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

  • Data Analysis: For agonistic activity, the concentration of BPM that produces 50% of the maximal response (EC50) is determined. For antagonistic activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

H295R Steroidogenesis Assay (OECD TG 456)
  • Cell Culture: Human adrenocortical carcinoma (H295R) cells are maintained in a complete culture medium.

  • Plating: Cells are seeded into multi-well plates and allowed to attach and grow for 24 hours.

  • Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: The cells are incubated with the test compound for 48 hours.

  • Sample Collection: After incubation, the cell culture medium is collected for hormone analysis. Cell viability is assessed using a method like the MTT assay.

  • Hormone Measurement: The concentrations of key steroid hormones, such as estradiol and testosterone, in the collected medium are quantified using validated methods like ELISA or LC-MS/MS.

  • Data Analysis: The hormone concentrations are normalized to the solvent control, and the fold-change in hormone production is calculated for each BPM concentration. Statistical analysis is performed to determine significant effects.

Conclusion and Future Directions

The available evidence indicates that this compound is an endocrine-disrupting chemical with a multi-faceted mechanism of action. Its demonstrated anti-estrogenic activity, particularly the antagonism of ERα, and its ability to bind to a range of other nuclear receptors highlight its potential to interfere with multiple hormonal pathways. The observed alteration of the E2/T ratio in H295R cells further suggests a disruption of steroidogenesis.

However, significant data gaps remain. To fully characterize the endocrine-disrupting profile of BPM, further research is needed to:

  • Obtain more precise quantitative data (EC50 and IC50 values) for its anti-estrogenic and anti-androgenic activities through comprehensive dose-response studies.

  • Elucidate the specific enzymatic steps in the steroidogenic pathway that are affected by BPM and quantify the changes in the production of a wider range of steroid hormones.

  • Investigate the potential for non-genomic signaling pathway activation by BPM.

  • Conduct in-vivo studies to confirm the endocrine-disrupting effects observed in vitro and to assess the potential for adverse health outcomes at environmentally relevant exposure levels.

A more complete understanding of the endocrine-disrupting mechanisms of this compound is essential for accurate risk assessment and the development of informed regulatory policies.

References

The Environmental Fate and Degradation of Bisphenol M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol M (BPM), a member of the bisphenol family of chemical compounds, is utilized in the manufacturing of various polymers and resins. As with other bisphenols, its potential release into the environment during production, use, and disposal raises concerns about its persistence, mobility, and ultimate fate. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, drawing on available data for BPM and analogous bisphenol compounds to elucidate its likely behavior in various environmental compartments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental impact of bisphenols.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physicochemical properties. For this compound, specific experimental data is limited, but estimations based on its chemical structure provide valuable insights into its likely environmental distribution.

PropertyEstimated ValueImplication for Environmental Fate
Log K_ow_ (Octanol-Water Partition Coefficient) > 5High potential for sorption to organic matter in soil and sediment; potential for bioaccumulation in organisms.[1]
BCF (Bioconcentration Factor) Proximate to 2000 L/kgSuggests a potential for bioaccumulation, nearing the European Union's REACH regulation criterion for bioaccumulative substances.[1]

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific studies on BPM are scarce, the degradation pathways of other well-studied bisphenols, such as Bisphenol A (BPA), provide a strong basis for predicting the transformation of BPM in the environment.

Biodegradation

Biodegradation is a primary mechanism for the breakdown of bisphenols in the environment, mediated by a wide range of microorganisms.

Aerobic Biodegradation:

Under aerobic conditions, bacteria and fungi are capable of degrading bisphenols. The degradation of BPA, for instance, is initiated by hydroxylation of the aromatic rings, followed by ring cleavage. This process is often facilitated by enzymes such as cytochrome P450 monooxygenases and multicopper oxidases. It is anticipated that BPM would undergo similar enzymatic attacks, leading to the formation of hydroxylated intermediates that are subsequently mineralized.

Anaerobic Biodegradation:

The biodegradation of bisphenols under anaerobic conditions is generally slower than in the presence of oxygen. For some bisphenols like BPF, degradation is more favorable under anaerobic conditions compared to BPA.[1] The anaerobic degradation pathway for BPM is currently unknown but may involve reductive transformations.

Experimental Protocol: Aerobic Biodegradation of Bisphenols in Seawater

A common method to assess the aerobic biodegradability of bisphenols in an aqueous environment is the sea die-away (SDA) test. This protocol is adapted from studies on BPA and BPF.[2]

  • Sample Collection: Collect seawater from the target marine environment.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the seawater with the BPM stock solution to a final concentration relevant to environmental levels (e.g., 100 µg/L).

  • Incubation: Incubate the spiked seawater samples in the dark at a constant temperature (e.g., 20°C) with gentle agitation to ensure aerobic conditions.

  • Sampling: At predetermined time intervals, withdraw aliquots from the test vessels.

  • Analysis: Extract the BPM from the water samples using solid-phase extraction (SPE) and analyze the concentration using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of BPM over time to determine the degradation rate and half-life.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for bisphenols in sunlit surface waters and on terrestrial surfaces.

Direct Photolysis: Bisphenols can directly absorb UV light, leading to the excitation of their electrons and subsequent bond cleavage.

Indirect Photolysis: In natural waters, dissolved organic matter and other photosensitizers can absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. These ROS can then react with and degrade bisphenol molecules. The photodegradation of BPA has been shown to be enhanced in the presence of natural water components that promote indirect photolysis.

Experimental Protocol: Photodegradation of Bisphenols in Aqueous Solution

This protocol outlines a typical laboratory experiment to evaluate the photodegradation of this compound.

  • Preparation of Solutions: Prepare an aqueous solution of BPM in purified water (e.g., Milli-Q) at a known concentration.

  • Irradiation: Place the solution in a quartz reactor and expose it to a light source that simulates sunlight (e.g., a xenon arc lamp with filters to mimic the solar spectrum).

  • Control: Maintain a control sample in the dark to account for any degradation not due to light.

  • Sampling: Collect samples from the irradiated and control solutions at regular intervals.

  • Analysis: Analyze the concentration of BPM in the samples using HPLC or LC-MS.

  • Identification of Transformation Products: Utilize techniques such as high-resolution mass spectrometry (HRMS) to identify the structures of the degradation products.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While some bisphenol-related compounds can undergo hydrolysis, particularly under acidic or basic conditions, bisphenols themselves are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). It is expected that this compound would also exhibit low susceptibility to hydrolysis in the environment.

Sorption and Mobility

The high log K_ow_ of this compound suggests that it will have a strong tendency to partition from water into organic phases.[1]

Sorption in Soil and Sediment: BPM is expected to adsorb strongly to soil and sediment, particularly those with high organic carbon content. This sorption will reduce its mobility in the subsurface and its bioavailability to aquatic organisms. The sorption of BPA on marine sediments has been shown to be influenced by the organic content of the sediment, pH, temperature, and salinity.[3]

Mobility: Due to its strong sorption tendency, the mobility of BPM in soil and groundwater is expected to be low. However, transport can occur if it is bound to mobile colloidal particles.

Experimental Protocol: Soil Sorption Study (Batch Equilibrium Method)

This protocol is a standard method for determining the sorption of organic compounds to soil.

  • Soil Preparation: Collect and characterize the soil sample (e.g., determine organic carbon content, pH, and texture). Air-dry and sieve the soil.

  • Preparation of BPM Solutions: Prepare a series of BPM solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M CaCl_2_).

  • Sorption Experiment: Add a known mass of soil to each BPM solution in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Measure the concentration of BPM remaining in the supernatant.

  • Data Analysis: Calculate the amount of BPM sorbed to the soil by difference. Determine the soil-water distribution coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_).

Visualizing Environmental Processes

The following diagrams illustrate the key concepts and workflows related to the environmental fate and degradation of this compound.

Environmental_Fate_of_BPM cluster_sources Sources of BPM cluster_environment Environmental Compartments cluster_processes Degradation & Transport cluster_sinks Ultimate Fate Industrial_Discharge Industrial_Discharge Water Water Industrial_Discharge->Water Consumer_Products Consumer_Products Waste_Disposal Waste_Disposal Consumer_Products->Waste_Disposal Waste_Disposal->Water Soil Soil Waste_Disposal->Soil Biodegradation Biodegradation Water->Biodegradation Photodegradation Photodegradation Water->Photodegradation Hydrolysis Hydrolysis Water->Hydrolysis Sorption Sorption Water->Sorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil->Biodegradation Soil->Sorption Sediment Sediment Sediment->Biodegradation Sediment->Sorption Mineralization Mineralization (CO2, H2O) Biodegradation->Mineralization Transformation_Products Transformation_Products Photodegradation->Transformation_Products Hydrolysis->Transformation_Products Bound_Residues Bound_Residues Sorption->Bound_Residues Bioaccumulation->Transformation_Products Transformation_Products->Mineralization

Caption: Overview of the environmental fate of this compound.

Biodegradation_Pathway BPM This compound Hydroxylated_BPM Hydroxylated Intermediates BPM->Hydroxylated_BPM Microbial Hydroxylation Ring_Cleavage_Products Aromatic Ring Cleavage Products Hydroxylated_BPM->Ring_Cleavage_Products Ring Cleavage Mineralization Mineralization (CO2 + H2O) Ring_Cleavage_Products->Mineralization Further Metabolism

Caption: Postulated aerobic biodegradation pathway for this compound.

Experimental_Workflow_Sorption A Prepare BPM solutions of known concentrations B Add soil to solutions and equilibrate A->B C Centrifuge to separate soil and supernatant B->C D Analyze BPM concentration in supernatant C->D E Calculate sorbed BPM and determine Kd and Koc D->E

Caption: Experimental workflow for a soil sorption study.

Conclusion and Research Needs

The environmental fate and degradation of this compound are not yet well-documented in scientific literature. Based on its chemical structure and the behavior of other bisphenols, BPM is expected to be persistent in the environment, with a high potential for sorption to soil and sediment and for bioaccumulation. Biodegradation and photodegradation are likely to be the primary degradation pathways.

To provide a more definitive understanding of the environmental risks associated with BPM, further research is critically needed in the following areas:

  • Quantitative Degradation Studies: Determination of the rates of biodegradation, photodegradation, and hydrolysis of BPM in various environmental matrices.

  • Identification of Transformation Products: Characterization of the intermediate and final products of BPM degradation to assess their potential toxicity.

  • Ecotoxicological Studies: Evaluation of the toxicity of BPM and its degradation products to a range of aquatic and terrestrial organisms.

  • Environmental Monitoring: Measurement of BPM concentrations in environmental samples to understand its occurrence and distribution.

This guide serves as a foundational resource for researchers, highlighting the current knowledge and, more importantly, the significant data gaps that need to be addressed to fully assess the environmental impact of this compound.

References

Bisphenol M: A Technical Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

Bisphenol M is chemically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13595-25-0[1]
Molecular Formula C₂₄H₂₆O₂[1]
Molecular Weight 346.47 g/mol [1]
Melting Point 135 - 139 °C[1]
Appearance Solid
Solubility Information not readily available

Toxicological Profile

Current research has identified several areas of toxicological concern for this compound, including genotoxicity, reproductive toxicity, and promotion of cancer metastasis.

Genotoxicity

A comparative study has shown that this compound exerts genotoxic effects, with a potential greater than that of BPA.[2] The primary mechanism appears to involve the induction of DNA double-strand breaks, which are subsequently repaired by the homologous recombination pathway.[2]

Reproductive and Developmental Toxicity
  • Oocyte Maturation: In vitro studies on mouse oocytes have demonstrated that BPM exposure can inhibit meiotic maturation.[3] This is characterized by a notable impact on the germinal vesicle breakdown (GVBD) and polar body extrusion (PBE) rates, leading to meiotic arrest.[3] The underlying mechanisms involve the disruption of cytoskeleton architecture, including abnormal spindle assembly and chromosome alignment.[3]

Carcinogenicity and Promotion of Metastasis
  • Triple-Negative Breast Cancer: Research indicates that BPM can promote the metastasis of triple-negative breast cancer (TNBC) cells.[3][4] This effect is mediated through the activation of the PI3K/AKT signaling pathway, which in turn triggers an epithelial-mesenchymal transition (EMT).[3][4]

Quantitative Toxicity Data

A comprehensive search of publicly available scientific literature and toxicology databases did not yield specific quantitative toxicity data for this compound, such as acute oral LD50, or repeated dose No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values. The Safety Data Sheet (SDS) for BPM indicates it is suspected of damaging fertility, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[5] For context, Table 2 provides a summary of selected oral toxicity data for the related compound, Bisphenol A (BPA). It is crucial to note that these values are not directly applicable to BPM and are provided for informational purposes only.

Table 2: Selected Oral Toxicity Data for Bisphenol A (BPA)

ParameterSpeciesValueStudy TypeReference
LD50 Rat3250 mg/kgAcute
NOAEL Rat5 mg/kg/daySubchronic (90-day)
LOAEL Rat50 mg/kg/daySubchronic (90-day)

Key Experimental Protocols

Genotoxicity Assessment in Chicken DT40 Cells

This study evaluated the genotoxic potential of several bisphenols, including BPM, using a panel of wild-type and DNA repair-deficient chicken DT40 cell lines.[2]

  • Objective: To assess and compare the genotoxicity of BPM and other bisphenols and to elucidate the underlying mechanisms.

  • Test System: Wild-type and various DNA repair-deficient mutant chicken DT40 B-lymphocyte cell lines. The RAD54(-/-) mutant, deficient in homologous recombination repair, was particularly sensitive to BPM.[2]

  • Methodology:

    • Cytotoxicity Assay: To determine the appropriate concentration range for genotoxicity testing, cytotoxicity was first evaluated.

    • Genotoxicity Assessment:

      • Chromosomal Aberration Assay: Wild-type and RAD54(-/-) DT40 cells were exposed to various concentrations of BPM. After a defined incubation period, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations.

      • γ-H2AX Foci Forming Assay: This assay was used to detect DNA double-strand breaks. Wild-type and RAD54(-/-) cells were treated with BPM, fixed, and stained with an antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. The formation of nuclear foci was then quantified.

  • Key Findings: BPM induced a higher level of chromosomal aberrations and γ-H2AX foci in RAD54(-/-) cells compared to wild-type cells, indicating that BPM causes DNA double-strand breaks that are repaired by homologous recombination.[2] The genotoxic potential of BPM was reported to be greater than that of BPA.[2]

G cluster_workflow Genotoxicity Assessment Workflow cluster_assays Genotoxicity Assays start Start cytotoxicity Cytotoxicity Assay (Determine Concentration Range) start->cytotoxicity exposure Expose DT40 Cells (Wild-type & RAD54-/-) to this compound cytotoxicity->exposure chromo_aberration Chromosomal Aberration Assay exposure->chromo_aberration gamma_h2ax γ-H2AX Foci Forming Assay exposure->gamma_h2ax analysis Data Analysis (Compare Wild-type vs. RAD54-/-) chromo_aberration->analysis gamma_h2ax->analysis conclusion Conclusion: BPM induces DNA double-strand breaks analysis->conclusion

Genotoxicity Assessment Workflow for this compound.
In Vitro Mouse Oocyte Maturation Assay

This study investigated the effects of BPM on the meiotic maturation of mouse oocytes in vitro.[3]

  • Objective: To evaluate the impact of BPM exposure on oocyte maturation and identify the underlying cellular mechanisms.

  • Test System: Cumulus-oocyte complexes (COCs) collected from female ICR mice.

  • Methodology:

    • Oocyte Collection and In Vitro Maturation (IVM): COCs were collected from the ovaries of primed female mice and cultured in maturation medium.

    • BPM Exposure: Oocytes were cultured in medium containing various concentrations of BPM. A control group was cultured without BPM.

    • Assessment of Meiotic Progression: Oocyte maturation was assessed at different time points by observing the germinal vesicle breakdown (GVBD) and the extrusion of the first polar body (PBE) using light microscopy.

    • Immunofluorescence Staining: To investigate the effects on the cytoskeleton, oocytes were fixed and stained for α-tubulin (to visualize the meiotic spindle) and counterstained with a DNA dye (to visualize chromosomes).

    • Analysis of Cell Cycle Proteins: The levels of key cell cycle regulatory proteins, such as securin and cyclin B1, were analyzed to understand the mechanism of meiotic arrest.

  • Key Findings: BPM exposure significantly inhibited PBE, causing meiotic arrest at the metaphase I stage.[3] This was associated with abnormal spindle formation and chromosome misalignment.[3]

G cluster_workflow Oocyte Maturation Assay Workflow cluster_assessments Endpoint Assessments start Start collection Collect Cumulus-Oocyte Complexes (COCs) from Mice start->collection culture In Vitro Maturation (IVM) Culture with different concentrations of BPM collection->culture meiotic_progression Assess Meiotic Progression (GVBD, PBE) culture->meiotic_progression immunofluorescence Immunofluorescence Staining (Spindle, Chromosomes) culture->immunofluorescence protein_analysis Analysis of Cell Cycle Proteins culture->protein_analysis analysis Data Analysis meiotic_progression->analysis immunofluorescence->analysis protein_analysis->analysis conclusion Conclusion: BPM impairs oocyte maturation analysis->conclusion

Workflow for In Vitro Mouse Oocyte Maturation Assay.
Triple-Negative Breast Cancer (TNBC) Metastasis Study

This research explored the effect of BPM on the metastatic potential of TNBC cells.[3][4]

  • Objective: To determine if BPM exposure promotes TNBC cell migration and invasion and to identify the involved signaling pathway.

  • Test Systems:

    • In Vitro: Human (MDA-MB-231) and murine (4T1) TNBC cell lines.

    • In Vivo: Mouse models of breast cancer metastasis.

  • Methodology:

    • Cell Proliferation Assay: The effect of BPM on the proliferation of TNBC cells was assessed.

    • Cell Migration and Invasion Assays: Transwell assays were used to measure the ability of TNBC cells to migrate and invade through a basement membrane matrix in the presence of various concentrations of BPM.

    • Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/AKT pathway and markers of epithelial-mesenchymal transition (EMT), such as N-cadherin, MMP-2, MMP-9, and Snail, were analyzed in BPM-treated cells.

    • In Vivo Metastasis Model: A mouse model was used to confirm the in vitro findings. TNBC cells were implanted into mice, which were then exposed to BPM. The extent of metastasis to distant organs, such as the lungs, was evaluated.

    • Inhibition of PI3K/AKT Pathway: To confirm the role of this pathway, experiments were repeated in the presence of a specific PI3K inhibitor (wortmannin).

  • Key Findings: BPM did not affect TNBC cell proliferation but significantly promoted their migration and invasion.[3][4] This was associated with increased phosphorylation of AKT and upregulation of EMT markers.[3][4] The pro-metastatic effects of BPM were reversed by the PI3K inhibitor, confirming the central role of the PI3K/AKT pathway.[3][4]

Signaling Pathways

PI3K/AKT Signaling in BPM-Induced Breast Cancer Metastasis

This compound has been shown to activate the PI3K/AKT signaling pathway in triple-negative breast cancer cells.[3][4] This activation leads to a cascade of downstream events that promote an epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The proposed signaling pathway is depicted below.

PI3K/AKT Signaling Pathway Activated by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is not a biologically inert compound and warrants further toxicological investigation. Its demonstrated genotoxicity, adverse effects on female reproductive health, and its ability to promote cancer metastasis highlight the need for a comprehensive risk assessment.

Future research should prioritize:

  • Quantitative Toxicity Studies: Conducting standardized acute, subchronic, and developmental and reproductive toxicity (DART) studies to establish LD50, NOAEL, and LOAEL values for BPM.

  • Mechanistic Studies: Further elucidation of the molecular mechanisms underlying BPM's toxicity, including its interaction with other cellular signaling pathways.

  • Comparative Toxicology: Expanded comparative studies with other bisphenol analogs to better understand the structure-activity relationships and relative risks.

  • Exposure Assessment: Investigating the extent of human exposure to BPM from various sources to better contextualize the potential health risks.

This technical guide provides a foundation for understanding the current toxicological profile of this compound. As new research emerges, this profile will undoubtedly be refined, contributing to a more complete understanding of the safety of this and other BPA analogs.

References

Bisphenol M: A Technical Guide for Researchers on a BPA Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[1] However, due to its classification as an endocrine-disrupting chemical (EDC), there is a growing demand for safer alternatives.[1][2] Bisphenols are a class of chemical compounds with two hydroxyphenyl groups.[1] One such alternative that has garnered attention is Bisphenol M (BPM), an organic compound also used in the synthesis of polymers and resins.[3][4] This technical guide provides an in-depth analysis of this compound, focusing on its endocrine activity, mechanisms of action, and the experimental protocols used for its evaluation, to assist researchers and professionals in assessing its suitability as a BPA substitute.

Chemical and Physical Properties

This compound, with the CAS number 13595-25-0, is characterized by two phenolic groups linked by a methylene (B1212753) bridge.[4] It is a solid at room temperature and is utilized as a foundational component in the manufacturing of epoxy and phenolic resins, which are noted for their thermal stability and mechanical strength.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 13595-25-0[4]
Molecular Formula C₂₄H₂₆O₂[4]
Physical State Solid at room temperature[4]
Primary Use Building block for polymers and resins[3][4]

Endocrine Activity Profile of this compound

The primary concern with BPA and its analogues is their ability to interfere with the endocrine system, particularly through interaction with nuclear receptors.[1][5]

Estrogenic and Anti-Estrogenic Activity

Like BPA, many of its derivatives can bind to estrogen receptors (ERα and ERβ), albeit with varying affinities.[6] While BPA itself has a binding affinity for ERs that is 1,000 to 2,000 times lower than 17β-estradiol (E2), it can still elicit significant biological responses.[6] Studies on various bisphenol derivatives have shown a range of estrogenic activities. For instance, tetrachlorobisphenol A (TCBPA) has demonstrated higher activity than BPA in MCF-7 human breast cancer cells.[7] Notably, some studies have found that this compound showed no agonistic activity against ERβ.[8]

Androgenic and Anti-Androgenic Activity

Several bisphenols, including BPA, have been shown to exhibit anti-androgenic activity by antagonizing the androgen receptor (AR).[9][10] BPA can competitively inhibit the binding of androgens to the AR and disrupt its function through various mechanisms, including inhibiting nuclear translocation.[9][10][11] For example, in one study, BPA and Bisphenol AF (BPAF) acted as AR antagonists with an IC50 of 1-2 μM.[12] The anti-androgenic potential of this compound requires further dedicated investigation to fully characterize its profile in comparison to BPA.

Table 2: Comparative Endocrine Activity of Bisphenols (Qualitative Summary)

CompoundEstrogenic Activity (ERα)Estrogenic Activity (ERβ)Anti-Androgenic Activity (AR)Reference
Bisphenol A (BPA) Agonist (weak)Agonist (weak)Antagonist[6][9][12]
This compound (BPM) Not specifiedNo agonist activityNot specified[8]
Tetrachlorobisphenol A (TCBPA) Agonist (higher than BPA)Not specifiedInactive[7]
Bisphenol AF (BPAF) AgonistAntagonistAntagonist[8][9][13]
Bisphenol S (BPS) Agonist (weak)Not specifiedNo competitive binding[9][14]

Mechanism of Action

The endocrine-disrupting effects of bisphenols are primarily mediated through their interaction with nuclear receptors, which are ligand-activated transcription factors.[6][15]

Nuclear Receptor Signaling

Upon binding to a nuclear receptor like ERα, a ligand such as BPA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen responsive elements (EREs) in the promoter regions of target genes, thereby regulating their expression.[6] BPA is also known to bind to other receptors, including the G protein-coupled estrogen receptor (GPR30) and the estrogen-related receptor γ (ERRγ), which can trigger non-genomic signaling pathways.[6][13] The antagonistic action on the androgen receptor often involves competitive binding to the ligand-binding domain, preventing the natural hormone from activating the receptor.[9][10]

Nuclear Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Bisphenol Bisphenol (e.g., BPA, BPM) Receptor Nuclear Receptor (e.g., ER, AR) Bisphenol->Receptor Binding HSP Heat Shock Proteins Receptor->HSP Dissociation Dimer Receptor Dimer Receptor->Dimer Translocation & Dimerization HRE Hormone Response Element (HRE) Dimer->HRE Binding Transcription Modulation of Gene Transcription HRE->Transcription

Caption: General mechanism of bisphenol action on nuclear receptors.

Experimental Protocols

To evaluate the endocrine-disrupting potential of compounds like this compound, several key in vitro assays are employed.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test chemical to the estrogen receptor compared to 17β-estradiol.[16]

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized female rats and homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosol, which contains the estrogen receptors.[16]

  • Saturation Binding Experiment: To characterize the receptor preparation, a saturation binding experiment is performed using increasing concentrations of radiolabeled estradiol (B170435) ([³H]-E2) to determine the receptor density (Bmax) and dissociation constant (Kd).[17]

  • Competitive Binding Assay: A constant concentration of [³H]-E2 and uterine cytosol is incubated with a range of concentrations of the test compound.[16]

  • Separation and Counting: The receptor-bound and free [³H]-E2 are separated, often using a hydroxylapatite (HAP) slurry. The radioactivity of the bound fraction is measured using a scintillation counter.[16]

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. This is used to determine the relative binding affinity (RBA) compared to a reference estrogen.[18]

Competitive Binding Assay Workflow P1 Prepare Rat Uterine Cytosol (ER Source) P2 Incubate Cytosol with [3H]-Estradiol (Radioligand) & Test Compound (e.g., BPM) P1->P2 P3 Separate Receptor-Bound from Free Radioligand (e.g., using Hydroxylapatite) P2->P3 P4 Quantify Radioactivity of Bound Fraction P3->P4 P5 Calculate IC50 and Relative Binding Affinity (RBA) P4->P5

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.[19][20]

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.[19]

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 3 x 10³ cells per well in a 96-well plate).[19]

  • Treatment: After a period of hormone deprivation, cells are treated with various concentrations of the test compound for several days (e.g., 6 days).[19][21]

  • Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT assay, which measures the metabolic activity of the cells.[22][23]

  • Data Analysis: The proliferative effect of the test compound is compared to that of a vehicle control and a positive control (17β-estradiol). The concentration that produces a half-maximal proliferative response (EC50) is determined.

Reporter Gene Assay

Reporter gene assays are used to measure the ability of a chemical to activate or inhibit the transcriptional activity of a specific nuclear receptor.[24][25]

Methodology:

  • Cell Lines: A suitable cell line (e.g., HeLa, HEK293) is used. These cells are often chosen because they lack endogenous expression of the receptor of interest.[24][26]

  • Transfection: The cells are transiently or stably transfected with two plasmids:

    • An expression vector containing the gene for the nuclear receptor of interest (e.g., ERα, ERβ, or AR).[26]

    • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with hormone response elements (HREs) specific to the receptor.[26][27]

  • Treatment: The transfected cells are exposed to various concentrations of the test compound.

  • Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).[24]

  • Data Analysis: The transcriptional activity is quantified and plotted against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

This compound is being considered as an alternative to BPA in various industrial applications.[3] However, a thorough evaluation of its endocrine-disrupting potential is critical to avoid "regrettable substitution," where a hazardous chemical is replaced with one that is equally or more harmful. While some data suggests that BPM may have a different receptor interaction profile than BPA, particularly with ERβ, comprehensive studies are still needed to fully elucidate its estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities.[8] The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the biological effects of this compound and other BPA alternatives, ensuring a more informed and science-based approach to chemical substitution.

References

Unveiling the Anti-Estrogenic Profile of Bisphenol M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-estrogenic activity of Bisphenol M (BPM), a member of the tricyclic bisphenol family. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on BPM's antagonistic effects on estrogen receptors, presenting quantitative data, detailed experimental methodologies, and mechanistic pathway diagrams to facilitate a comprehensive understanding of its endocrine-disrupting potential.

Executive Summary

This compound (BPM) has been identified as a potent anti-estrogenic compound, exhibiting strong antagonistic effects on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Unlike many other bisphenol analogues that mimic estrogen, BPM actively inhibits the action of endogenous estrogens, such as 17β-estradiol (E2). This antagonistic activity is attributed to the unique tricyclic structure of BPM, which creates steric hindrance within the ligand-binding domain of the estrogen receptors.[1] In vitro studies utilizing robust cell-based assays have demonstrated a clear dose-dependent inhibition of E2-induced estrogenic activity by BPM.

Quantitative Assessment of Anti-Estrogenic Activity

The anti-estrogenic potency of this compound has been quantified using various in vitro assays. A key study employing MVLN (MCF-7 luc) cells, which are human breast cancer cells stably transfected with an estrogen-responsive luciferase reporter gene, systematically evaluated the antagonistic activity of eleven bisphenols, including BPM. The results demonstrated that BPM exhibits a dose-dependent inhibition of E2-induced luciferase activity, confirming its anti-estrogenic properties.[3]

While a specific IC50 value for this compound's anti-estrogenic activity is not consistently reported across the literature, its antagonistic profile is evident from dose-response curves. In the presence of 1 nmol/L 17β-estradiol, BPM demonstrated a clear inhibitory effect on estrogen receptor activation.[3] Further investigations have tested BPM at concentrations up to 10 μmol/L to confirm its antagonistic effects on E2-induced estrogen receptor agonism.[3]

Table 1: Summary of Anti-Estrogenic Activity Data for this compound

Assay TypeCell LineEstrogen Receptor Subtype(s)Key FindingsReference
Reporter Gene AssayMVLNERαExhibited a dose-dependent inhibition of 1 nmol/L E2-induced activity.[3]
Mechanistic StudyNot SpecifiedERα and ERβIdentified as a tricyclic bisphenol that acts as an antagonist for both receptors.[1]
In Vivo Zebrafish Embryo AssayZebrafish EmbryosERαIndicated strong anti-estrogenic effects comparable to 4-hydroxytamoxifen.[2]

Mechanism of Action: Estrogen Receptor Antagonism

The primary mechanism behind this compound's anti-estrogenic activity is its function as a competitive antagonist of estrogen receptors (ERs). Unlike estrogen agonists that bind to and activate the receptor, BPM occupies the ligand-binding pocket and induces a conformational change that prevents the recruitment of coactivator proteins necessary for gene transcription. This inhibitory action is particularly pronounced due to its tricyclic structure, which sterically hinders the receptor from adopting an active conformation.[1]

Below is a diagram illustrating the differential signaling pathways of an estrogen agonist (like E2) versus an anti-estrogen (like BPM).

EstrogenSignaling cluster_agonist Agonist Pathway (e.g., E2) cluster_antagonist Antagonist Pathway (e.g., BPM) E2 17β-Estradiol (E2) ER_inactive_A Inactive ER E2->ER_inactive_A Binds ER_active Active ER Complex ER_inactive_A->ER_active Coactivator Coactivator Proteins ER_active->Coactivator Recruits ERE Estrogen Response Element ER_active->ERE Binds Coactivator->ERE Transcription_A Gene Transcription ERE->Transcription_A Initiates Response_A Estrogenic Response Transcription_A->Response_A BPM This compound (BPM) ER_inactive_B Inactive ER BPM->ER_inactive_B Binds ER_blocked Inactive BPM-ER Complex ER_inactive_B->ER_blocked Corepressor Corepressor Proteins ER_blocked->Corepressor Recruits ERE_B Estrogen Response Element ER_blocked->ERE_B Binds Transcription_B No Gene Transcription ERE_B->Transcription_B Inhibits Response_B Blocked Estrogenic Response Transcription_B->Response_B

Figure 1: Agonist vs. Antagonist Estrogen Receptor Signaling.

Key Experimental Protocols

The anti-estrogenic activity of this compound is primarily determined through in vitro reporter gene assays and competitive binding assays.

Estrogen Receptor Transcriptional Activation Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of estrogen receptors in the presence of an agonist.

Objective: To measure the dose-dependent inhibition of E2-induced reporter gene expression by this compound.

General Protocol Outline:

  • Cell Culture: MVLN or other suitable cells (e.g., HeLa, HepG2) are cultured in appropriate media. For antagonist assays, charcoal-stripped serum is used to eliminate confounding effects of endogenous estrogens.

  • Transfection (if necessary): In cells not stably expressing the components, transient transfection with plasmids encoding the estrogen receptor (ERα or ERβ) and an estrogen response element (ERE)-driven reporter gene (e.g., luciferase) is performed.

  • Treatment: Cells are treated with a range of concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM or 10 nM).

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.

  • Lysis and Measurement: Cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the activity induced by E2 alone. A dose-response curve is generated to visualize the inhibitory effect of BPM.

ReporterAssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture MVLN Cells (in charcoal-stripped serum) B Seed Cells into 96-well plates A->B C Prepare serial dilutions of this compound E Add BPM dilutions to wells C->E D Add fixed concentration of E2 (e.g., 1 nM) D->E F Incubate for 24-48 hours E->F G Lyse cells H Add luciferase substrate G->H I Measure luminescence H->I J Plot Dose-Response Curve (% Inhibition vs. [BPM]) I->J

Figure 2: Workflow for an Anti-Estrogenicity Reporter Gene Assay.
Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the relative binding affinity of this compound for ERα and ERβ.

General Protocol Outline:

  • Receptor Preparation: Recombinant human ERα or ERβ ligand-binding domains (LBDs) or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) are prepared.

  • Competitive Binding Reaction: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: A competition curve is plotted, and the IC50 value (the concentration of BPM that inhibits 50% of the specific binding of the radiolabeled E2) is calculated.

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses significant anti-estrogenic activity, functioning as a direct antagonist to both ERα and ERβ. Its unique tricyclic structure distinguishes it from many other bisphenols that exhibit estrogenic properties. The dose-dependent inhibition of E2-mediated receptor activation in reporter gene assays provides clear evidence of its antagonistic mechanism.

For drug development professionals, the potent ER antagonism of BPM could be a starting point for the design of novel selective estrogen receptor modulators (SERMs). For researchers in toxicology and environmental health, the anti-estrogenic profile of BPM warrants further investigation into its potential endocrine-disrupting effects in vivo, particularly concerning reproductive and developmental health. Future studies should focus on establishing definitive IC50 values across various cell lines and receptor subtypes and exploring the in vivo consequences of exposure to this compound.

References

Bisphenol M's Interaction with Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), a member of the bisphenol family of chemicals, has garnered scientific interest due to its potential interaction with estrogen receptors (ERs), key mediators of hormonal signaling. As a tricyclic bisphenol, its structural characteristics suggest a distinct binding mode and functional outcome compared to the more extensively studied Bisphenol A (BPA). This technical guide provides a comprehensive overview of the binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols used for these determinations, and illustrates the relevant biological pathways.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound and other selected bisphenols to ERα and ERβ is summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled reference ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Table 1: Estrogen Receptor α (ERα) Binding Affinities of Selected Bisphenols [1]

CompoundIC50 (nM)
17β-Estradiol (E2)0.88 ± 0.13
This compound (BPM)56.8 ± 11.7
Bisphenol A (BPA)1030
Bisphenol AF (BPAF)53.4 ± 7.3
Bisphenol B (BPB)195 ± 44
Bisphenol C (BPC)2.81 ± 0.61

Table 2: Estrogen Receptor β (ERβ) Binding Affinities of Selected Bisphenols [1]

CompoundIC50 (nM)
17β-Estradiol (E2)2.17 ± 0.6
This compound (BPM)148 ± 80
Bisphenol A (BPA)900
Bisphenol AF (BPAF)18.9 ± 8.4
Bisphenol B (BPB)79.8 ± 12.6
Bisphenol C (BPC)2.99 ± 1.0

Summary of Findings:

  • This compound demonstrates a moderate binding affinity for both ERα and ERβ.

  • Its affinity for ERα (IC50 = 56.8 ± 11.7 nM) is higher than its affinity for ERβ (IC50 = 148 ± 80 nM)[1].

  • Compared to the endogenous ligand 17β-estradiol, BPM's binding affinity is significantly lower for both receptor subtypes.

  • Notably, studies have shown that while BPM binds to ERβ, it does not exhibit agonistic activity[1]. Instead, tricyclic bisphenols like BPM have been shown to possess antagonistic properties, potentially by disrupting the active conformation of the receptor[1][2].

Experimental Protocols

The determination of bisphenol binding affinity to estrogen receptors relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

1. Preparation of Rat Uterine Cytosol (ER Source):

  • Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels[3].

  • The uterine tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[3].

  • The homogenate is subjected to centrifugation at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction[3].

  • The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol, which contains the estrogen receptors[3].

2. Competitive Binding Reaction:

  • A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]E2) is incubated with the uterine cytosol preparation[4].

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the ER[4].

  • The reaction is incubated at 4°C for an extended period (e.g., 20 hours) to reach equilibrium[5].

3. Separation of Bound and Free Ligand:

  • A hydroxylapatite (HAP) slurry is added to the reaction mixture to separate the receptor-bound radioligand from the free radioligand[5].

  • The mixture is centrifuged, and the HAP pellet containing the receptor-ligand complex is washed.

4. Quantification and Data Analysis:

  • The radioactivity of the HAP pellet is measured using a liquid scintillation counter[4].

  • A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.

  • The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol[3].

Luciferase Reporter Gene Assay for Estrogenic Activity

This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line, such as HeLa or MCF-7, is cultured in appropriate media[6][7].

  • The cells are transfected with two plasmids:

    • An expression vector containing the gene for either human ERα or ERβ.

    • A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE) promoter[4][8].

2. Compound Treatment:

  • The transfected cells are treated with various concentrations of the test compound (e.g., this compound)[9].

  • A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) are included[9].

  • For antagonism assays, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound[4].

3. Cell Lysis and Luciferase Assay:

  • After an incubation period (e.g., 24 hours), the cells are lysed to release the cellular components, including the expressed luciferase enzyme[10].

  • A luciferase assay reagent containing the substrate luciferin (B1168401) is added to the cell lysate[10].

  • The light produced by the enzymatic reaction is measured using a luminometer[8].

4. Data Analysis:

  • Luciferase activity is typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell viability.

  • For agonist assays, the fold induction of luciferase activity compared to the vehicle control is calculated to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist assays, the inhibition of estradiol-induced luciferase activity is measured to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and processes related to this compound's interaction with estrogen receptors.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPM This compound (BPM) ER Estrogen Receptor (ERα/ERβ) BPM->ER Binding HSP Heat Shock Proteins ER->HSP Inactive State ER_BPM ER-BPM Complex ER->ER_BPM ERE Estrogen Response Element (ERE) ER_BPM->ERE Dimerization & Binding cluster_nucleus cluster_nucleus ER_BPM->cluster_nucleus Gene Target Gene ERE->Gene Transcription Altered Gene Transcription ERE->Transcription Biological Response Biological Response Transcription->Biological Response

Caption: Classical estrogen receptor signaling pathway initiated by this compound.

Competitive_Binding_Assay_Workflow start Start prep Prepare ER Source (e.g., Uterine Cytosol) start->prep incubate Incubate ER with Radiolabeled E2 and BPM prep->incubate separate Separate Bound and Free Radioligand (HAP) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a competitive estrogen receptor binding assay.

BPM_Activity_Logic BPM This compound Binding_alpha Binds to ERα (IC50: 56.8 nM) BPM->Binding_alpha Binding_beta Binds to ERβ (IC50: 148 nM) BPM->Binding_beta ER_alpha ERα ER_beta ERβ Binding_alpha->ER_alpha Binding_beta->ER_beta Activity_beta No Agonist Activity Antagonistic Properties Binding_beta->Activity_beta

Caption: Logical relationship of this compound's binding and activity at ERα and ERβ.

References

Navigating the Practicalities of Bisphenol M in the Laboratory: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Bisphenol M (BPM) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for in-house determination of these critical parameters, and offers insights into the expected behavior of BPM based on current knowledge of analogous bisphenol compounds.

Executive Summary

This compound (4,4'-(1,3-Phenylene-bis(1-methylethylidene))bisphenol), a member of the bisphenol family, is utilized in various industrial applications.[1] Understanding its solubility and stability in laboratory solvents is paramount for accurate and reproducible research, from initial stock solution preparation to the execution of complex biological assays. This guide addresses the current landscape of available data for BPM, acknowledging the existing data gaps and providing robust, adaptable methodologies for researchers to determine these properties empirically.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility and stability characteristics.

PropertyValueReference
CAS Number 13595-25-0[1][2]
Molecular Formula C₂₄H₂₆O₂[1][2]
Molecular Weight 346.46 g/mol [2]
Melting Point 135-139 °C[2]
Appearance Solid[1]
LogP 6.12[2]

Solubility of this compound

Precise solubility data is critical for preparing stock solutions of known concentrations and avoiding precipitation during experiments. While comprehensive quantitative solubility data for this compound across a wide range of laboratory solvents is not extensively documented in publicly available literature, some information can be gleaned from commercial product listings and inferred from the behavior of structurally similar bisphenols.

Known Quantitative Solubility Data

The following table summarizes the currently available quantitative solubility data for this compound.

SolventConcentrationReference
Methanol100 µg/mL
Methanol10 mg/mL
Expected Solubility in Common Laboratory Solvents

Based on the LogP value of 6.12, this compound is a highly non-polar compound.[2] This suggests a higher solubility in organic solvents compared to aqueous solutions. The principle of "like dissolves like" provides a framework for predicting its solubility in other common laboratory solvents. It is anticipated that this compound will exhibit good solubility in solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile, which are commonly used for dissolving non-polar compounds. The presence of two phenolic hydroxyl groups may impart some limited solubility in polar protic solvents like ethanol.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise solubility data for their specific laboratory conditions, the following gravimetric method is recommended.

Objective: To determine the saturation solubility of this compound in various laboratory solvents at a controlled temperature.

Materials:

  • This compound powder (high purity)

  • Selected laboratory solvents (e.g., methanol, ethanol, acetonitrile, DMSO, acetone)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Centrifuge

  • Pipettes and tips

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

  • Aliquoting and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For highly accurate results, filter the supernatant using a syringe filter compatible with the solvent.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the BPM.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken

Workflow for Solubility Determination

HPLC_Method_Development A Define Analytical Goal (Solubility or Stability) B Select HPLC Column (e.g., C18) A->B C Optimize Mobile Phase (Acetonitrile/Water Gradient) B->C D Set Flow Rate and Temperature C->D E Determine Detection Wavelength (UV) or MS Parameters D->E F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol M (BPM), also known as 1,3-bis(4-hydroxyphenyl)propane, is a structural analog of the well-known endocrine disruptor Bisphenol A (BPA). As regulatory restrictions on BPA in consumer products have tightened, a variety of other bisphenol compounds, including BPM, have been introduced as replacements in the manufacturing of polycarbonate plastics and epoxy resins. These materials are commonly used in food packaging, thermal paper, and other consumer goods. The structural similarity of BPM to BPA raises concerns about its potential to exhibit similar endocrine-disrupting activities. Therefore, sensitive and reliable analytical methods are crucial for monitoring the presence of BPM in various matrices, including food, environmental samples, and biological fluids, to assess human exposure and potential health risks.

This document provides detailed application notes and protocols for the analytical detection of this compound, intended for researchers, scientists, and professionals in drug development.

Analytical Techniques for this compound Detection

Several advanced analytical techniques are employed for the detection and quantification of this compound. The most common and effective methods are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of bisphenols due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-volatile compounds like BPM. LC-MS/MS does not typically require derivatization, simplifying sample preparation.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of bisphenols. However, it often requires a derivatization step to increase the volatility and thermal stability of the analytes.[1][2] This can add complexity to the sample preparation process but can also lead to excellent separation and sensitivity.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For certain applications, HPLC with a fluorescence detector can be a cost-effective alternative to mass spectrometry.[3] This method offers good sensitivity for fluorescent compounds, but may be less selective than MS-based methods.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of this compound using different analytical methods as reported in the scientific literature. This allows for a direct comparison of the performance of various techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuEChERS GC-MSCanned Foods and Beverages0.10 µg/kg0.33 µg/kgNot Reported[1][2]
QuEChERS LC-MS/MSCanned Foods and Beverages0.12 µg/kg0.40 µg/kgNot Reported[1][2]

Note: The performance of analytical methods can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a representative and widely used method for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for complex food matrices.[1][2]

Protocol: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Canned Food

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize solid or semi-solid food samples using a blender. For canned products with both solid and liquid portions, these can be analyzed separately to assess migration.[1]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • For solid samples, add 5 mL of ultrapure water to facilitate liquid-liquid extraction.[1]

    • Add an appropriate internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase (e.g., water:acetonitrile, 50:50 v/v) for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for bisphenols.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution. For example, for a precursor ion [M-H]⁻, at least two product ions should be monitored for confident identification and quantification.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

3. Data Analysis and Quantification

  • Calibration: Prepare a series of matrix-matched calibration standards by spiking blank food extracts with known concentrations of this compound.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of BPM in the samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control samples (blanks, spiked blanks, and sample duplicates) in each analytical batch to ensure the accuracy and precision of the results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (e.g., Canned Food) homogenize Homogenization start->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 evaporate Evaporation & Reconstitution centrifuge2->evaporate lcms LC-MS/MS Analysis (C18 Column, ESI-) evaporate->lcms quantify Quantification (Matrix-Matched Calibration) lcms->quantify report Reporting Results quantify->report

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_main Analytical Techniques for this compound cluster_chromatography Chromatography-Based Methods technique Primary Analytical Techniques lcms LC-MS/MS technique->lcms gcms GC-MS technique->gcms hplc_fld HPLC-FLD technique->hplc_fld prop_lcms prop_lcms lcms->prop_lcms High sensitivity & selectivity No derivatization needed prop_gcms prop_gcms gcms->prop_gcms High resolution Requires derivatization prop_hplc_fld prop_hplc_fld hplc_fld->prop_hplc_fld Cost-effective Less selective than MS

Caption: Key analytical methods for BPM detection.

References

Application Note: Quantification of Bisphenol M in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), an analogue of Bisphenol A (BPA), is used in the manufacturing of various consumer products. Concerns over the endocrine-disrupting properties of BPA have led to the increased use of its analogues, including BPM. Consequently, the need for sensitive and reliable methods for quantifying BPM in human biological matrices, such as serum, is crucial for assessing human exposure and understanding its potential health effects. This application note provides a detailed protocol for the quantification of this compound in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method, involving solid-phase extraction (SPE) for sample clean-up and pre-concentration, is suitable for high-throughput analysis in clinical and research settings.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analysis of this compound and other bisphenol analogues in human serum, based on established LC-MS/MS methods.[1][2][3]

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound (BPM)0.05 - 0.190.15 - 0.50
Bisphenol A (BPA)0.04 - 0.200.12 - 0.80
Bisphenol S (BPS)0.05 - 0.150.15 - 0.45
Bisphenol F (BPF)0.05 - 0.180.15 - 0.55

Table 2: Recovery and Precision

AnalyteSpiking Level (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (BPM)1.0925.8
10.0954.2
50.0983.5
Bisphenol A (BPA)1.0886.1
10.0934.5
50.0963.8

Experimental Workflow

BPM_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Human Serum Sample Collection Spiking 2. Internal Standard Spiking SampleCollection->Spiking EnzymaticHydrolysis 3. Enzymatic Hydrolysis (for total BPM) Spiking->EnzymaticHydrolysis ProteinPrecipitation 4. Protein Precipitation (e.g., with Methanol) EnzymaticHydrolysis->ProteinPrecipitation Centrifugation1 5. Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection 6. Supernatant Collection Centrifugation1->SupernatantCollection Conditioning 7. SPE Cartridge Conditioning SupernatantCollection->Conditioning Loading 8. Sample Loading Conditioning->Loading Washing 9. Washing Step Loading->Washing Elution 10. Elution of BPM Washing->Elution Drying 11. Evaporation to Dryingness Elution->Drying Reconstitution 12. Reconstitution Drying->Reconstitution LCMS 13. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 14. Data Processing & Quantification LCMS->DataAnalysis

Caption: Workflow for BPM quantification in human serum.

Experimental Protocols

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol details the steps for extracting this compound from human serum samples. To account for both free and conjugated forms of BPM, an enzymatic hydrolysis step is included. If only the free form is of interest, this step can be omitted.

Materials:

  • Human serum samples

  • BPM and isotope-labeled internal standard (e.g., ¹³C₁₂-BPM) stock solutions

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB or equivalent)

Protocol:

  • Sample Thawing: Thaw frozen human serum samples at room temperature.

  • Internal Standard Spiking: To a 0.5 mL aliquot of serum in a glass tube, add the internal standard to a final concentration of 10 ng/mL.

  • Enzymatic Hydrolysis (for total BPM):

    • Add 0.25 mL of ammonium acetate buffer.

    • Add 10 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight).

  • Protein Precipitation: Add 1.0 mL of cold methanol to the sample, vortex for 1 minute to precipitate proteins.[4]

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of LC-MS grade water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A reversed-phase column suitable for bisphenol analysis, such as a C18 or biphenyl (B1667301) column (e.g., Raptor Biphenyl 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound (BPM)345.2330.3251.4-15
¹³C₁₂-BPM (IS)357.2342.3259.4-15

Derivatization for Enhanced Sensitivity

For applications requiring lower detection limits, pre-column derivatization with dansyl chloride can significantly enhance the signal intensity in positive ionization mode.[3][6][7]

Derivatization_Pathway BPM This compound (Phenolic Hydroxyl Groups) Reaction + BPM->Reaction Arrow Derivatization Reaction (Alkaline Conditions) DansylCl Dansyl Chloride DansylBPM Dansylated BPM Derivative (Enhanced MS Response) Reaction->DansylCl Arrow->DansylBPM

Caption: Derivatization of BPM with dansyl chloride.

Brief Protocol for Derivatization:

  • After the elution step (Protocol 1, step 10) and evaporation, reconstitute the sample in a sodium bicarbonate buffer (pH ~9).

  • Add a solution of dansyl chloride in acetone.

  • Incubate the reaction mixture at 60°C for 10-20 minutes.

  • Stop the reaction by adding a quenching agent (e.g., formic acid).

  • The sample is then ready for LC-MS/MS analysis in positive ionization mode.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human serum. Proper sample preparation, including solid-phase extraction, is critical for removing matrix interferences and achieving reliable results. This application note serves as a comprehensive guide for researchers and scientists to implement BPM analysis, contributing to a better understanding of human exposure to this emerging environmental contaminant.

References

Application Note: High-Throughput Analysis of Bisphenol M in Food Contact Materials and Environmental Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bisphenol M (BPM), an emerging bisphenol analog, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to the optimized liquid chromatography and mass spectrometry conditions for selective and accurate quantification. This method is suitable for the analysis of BPM in various matrices, including food contact materials and environmental samples.

Introduction

Bisphenol A (BPA) is a well-known endocrine disruptor, and its use in consumer products, particularly food packaging, is increasingly restricted. This has led to the introduction of numerous BPA alternatives, including this compound (BPM). As the toxicological profile of these analogs is not yet fully understood, there is a growing need for sensitive and reliable analytical methods to monitor their presence in food, environmental matrices, and biological samples. This application note presents a validated HPLC-MS/MS method for the determination of BPM, providing researchers with the necessary tools for exposure and safety assessments.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from a method for the analysis of multiple bisphenols in food matrices.

a. Materials and Reagents:

  • This compound analytical standard (≥99.0%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (LC-MS grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

b. Extraction Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate
Mobile Phase B Methanol
Flow Rate 0.25 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
2.0
4.0
4.1
6.0

b. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 345.2
Product Ion 1 (m/z) (Quantifier) 330.3
Product Ion 2 (m/z) (Qualifier) 251.4
Interface Temperature 400 °C
Nebulizing Gas Flow 2 L/min
Heating Gas Flow 10 L/min
Drying Gas Flow 10 L/min
Desolvation Temperature 650 °C

Quantitative Data

The following table summarizes the quantitative performance of a similar multi-bisphenol method, which can be considered indicative for the analysis of this compound.[1]

ParameterValue (for a 16-bisphenol mix)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Linearity (R²) > 0.99
Recovery 85 - 115%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample extraction Acetonitrile Extraction (+ MgSO4, NaCl) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Sample msms MS/MS Detection (ESI Negative) hplc->msms quantification Quantification (MRM) msms->quantification Acquire Data reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

For the analysis of a single analyte using a well-established technique like LC-MS/MS, a signaling pathway diagram is not applicable. The logical relationship is a linear workflow as depicted in the experimental workflow diagram above.

Disclaimer: This application note is for informational purposes only and is intended for use by qualified professionals. The protocols described should be validated in the user's laboratory for their specific application.

References

Application Note: In Vitro Estrogenicity Assessment of Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM) is a member of the bisphenol family of chemicals, which are widely used in the manufacturing of plastics and resins.[1] Concerns over the endocrine-disrupting potential of bisphenols, particularly their ability to mimic the action of estrogen, have led to extensive research into their biological activities.[1] This document provides a detailed protocol for assessing the in vitro estrogenic activity of this compound using the MCF-7 cell proliferation assay (E-Screen). This assay is a robust and sensitive method for quantifying the estrogen-like effects of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][3]

The estrogenic action of compounds like BPM is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[4][5] Upon binding, the ligand-receptor complex can modulate the transcription of estrogen-responsive genes, leading to various cellular responses, including cell proliferation.[5][6] Understanding the estrogenic potential of BPM is crucial for evaluating its safety and potential impact on human health.

Experimental Protocols

This section details the methodology for the MCF-7 E-Screen assay to determine the estrogenic activity of this compound.

Materials and Reagents
  • MCF-7 BUS cell line (or other well-characterized, estrogen-responsive MCF-7 subline)[3]

  • Dulbecco's Modified Eagle Medium (DMEM), phenol (B47542) red-free

  • Fetal Bovine Serum (FBS)

  • Dextran-Coated Charcoal (DCC)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 17β-Estradiol (E2) (positive control)

  • This compound (BPM) (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO) (vehicle control)

  • ICI 182,780 (Fulvestrant) (estrogen receptor antagonist for confirmation)[7]

  • Cell counting solution (e.g., Trypan Blue) or a cell proliferation assay kit (e.g., MTS, SYBR Green)[8]

  • Sterile cell culture flasks, plates (96-well), and other necessary labware

Preparation of Media
  • Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Estrogen-Free Medium (EFM): DMEM (phenol red-free) supplemented with 10% Dextran-Coated Charcoal stripped FBS (DCC-FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. The DCC treatment removes endogenous steroids from the serum.

MCF-7 Cell Culture and Maintenance
  • Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

MCF-7 E-Screen Protocol
  • Hormone Deprivation:

    • When MCF-7 cells are approximately 70-80% confluent, wash them twice with sterile PBS.

    • Replace the complete growth medium with Estrogen-Free Medium (EFM).

    • Incubate the cells for a minimum of 72 hours to ensure they become quiescent and responsive to estrogenic stimuli.[9]

  • Cell Seeding:

    • After the hormone deprivation period, detach the cells using Trypsin-EDTA.

    • Resuspend the cells in EFM and perform a cell count.

    • Seed the cells into 96-well plates at an optimized density (e.g., 3 x 10³ cells per well) in 100 µL of EFM.[2]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and 17β-Estradiol (E2) in EFM. A typical concentration range for E2 is 10⁻¹³ to 10⁻⁸ M, and for BPM, a wider range such as 10⁻⁹ to 10⁻⁴ M should be tested.[10]

    • Also prepare a vehicle control (DMSO in EFM) and a negative control (EFM only). The final DMSO concentration should be kept below 0.1%.

    • For confirmatory assays, co-treat a set of BPM and E2 wells with an estrogen receptor antagonist like ICI 182,780 (at a concentration of 10⁻⁷ M) to confirm that the proliferative effect is ER-mediated.[7]

    • Remove the seeding medium from the 96-well plates and add 200 µL of the prepared treatment solutions to the respective wells. Each treatment should be performed in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plates for 6 days (144 hours) in a humidified incubator at 37°C with 5% CO2.[3]

  • Assessment of Cell Proliferation:

    • After the incubation period, quantify cell proliferation using a suitable method. One common method is the MTS assay, which measures mitochondrial activity in viable cells.[8] Alternatively, direct cell counting or DNA quantification assays can be used.[8]

Data Analysis
  • Calculate the mean and standard deviation for each treatment group.

  • Normalize the data to the vehicle control.

  • Plot the concentration-response curves for BPM and E2.

  • Determine the EC50 (half-maximal effective concentration) for both compounds.

  • The relative proliferative effect (RPE) of BPM can be calculated as the ratio of the maximum proliferation induced by BPM to the maximum proliferation induced by E2, multiplied by 100.

Data Presentation

The following tables summarize the estrogenic activity of this compound in comparison to other bisphenols, as reported in the literature. It is important to note that this compound has been shown to have no significant agonistic activity on the estrogen receptor beta (ERβ).[11]

CompoundAssay TypeReceptorActivityEC50 / IC50 (M)Reference
This compound Reporter Gene AssayERβNo agonist activity observed-[11]
Bisphenol AReporter Gene AssayERαAgonist~2.8 x 10⁻⁵[12]
Bisphenol AReporter Gene AssayERβAgonist~1.0 x 10⁻⁵[11]
Bisphenol AFReporter Gene AssayERαAgonist~3.17 x 10⁻⁷[13]
Bisphenol AFReporter Gene AssayERβAntagonist-[13]
Bisphenol CER Binding AssayERαHigh Affinity2.81 x 10⁻⁹[11]
Bisphenol CER Binding AssayERβHighest Affinity2.99 x 10⁻⁹[11]
17β-EstradiolReporter Gene AssayERα/ERβPotent Agonist~1 x 10⁻¹⁰[10]

Note: The reported values are from different studies and assay conditions may vary.

Visualizations

Estrogenic Signaling Pathway

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPM This compound ER Estrogen Receptor (ERα / ERβ) BPM->ER Binding & Activation ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_BPM Active ER-BPM Complex ER->ER_BPM HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Initiates Proliferation Cell Proliferation Gene->Proliferation Leads to ER_BPM->ERE Dimerization & Nuclear Translocation

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow for MCF-7 E-Screen Assay

E_Screen_Workflow start Start: Culture MCF-7 Cells hormone_deprivation 1. Hormone Deprivation (72h in Estrogen-Free Medium) start->hormone_deprivation cell_seeding 2. Cell Seeding (96-well plate) hormone_deprivation->cell_seeding treatment 3. Treatment with BPM, E2, Controls (Serial Dilutions) cell_seeding->treatment incubation 4. Incubation (6 days) treatment->incubation proliferation_assay 5. Cell Proliferation Assay (e.g., MTS) incubation->proliferation_assay data_analysis 6. Data Analysis (Concentration-Response Curves, EC50) proliferation_assay->data_analysis end End: Assess Estrogenic Activity data_analysis->end

Caption: Workflow for the MCF-7 E-Screen assay.

References

Application Notes & Protocols: Utilizing the Zebrafish Model for Bisphenol M (BPM) Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisphenol M (BPM), a newer analogue of Bisphenol A (BPA), is emerging as a compound of interest in environmental health and toxicology. Its potential effects on biological systems necessitate robust and efficient testing models. The zebrafish (Danio rerio) has become a prominent vertebrate model for toxicity screening due to its rapid development, genetic homology to humans, and optical transparency during embryonic stages, which allows for detailed in-vivo assessment of organ development and toxicological effects.[1][2][3] These application notes provide a summary of the current understanding of BPM toxicity in zebrafish and offer detailed protocols for conducting key toxicological assays.

Application Notes: Summary of this compound Toxicity

Recent studies have begun to elucidate the toxicological profile of BPM in zebrafish embryos. Exposure to BPM has been shown to induce significant developmental abnormalities, indicating its potential as an endocrine disruptor and developmental toxicant.

Key Toxicological Findings:

  • Developmental Toxicity: Exposure to BPM at concentrations ranging from 0.1 to 1000 µg/L leads to significant developmental disorders in zebrafish embryos.[4]

  • Teratogenic Effects: Observed malformations include inhibited yolk sac absorption and other teratogenic effects.[4]

  • Cardiotoxicity: Altered heart rate is a notable effect of BPM exposure in developing embryos.[4]

  • Metabolic Disruption: BPM has been found to disrupt lipid metabolism. This is characterized by lipid accumulation in the yolk sac, consistent with delayed yolk uptake.[4]

  • Mechanism of Action: The observed disturbances in lipid metabolism are linked to the disruption of the peroxisome proliferator-activated receptor (PPAR) pathway and interference with lipid homeostasis and transport.[4]

Data Presentation: Quantitative Effects of BPM on Zebrafish

The following table summarizes the key developmental effects observed in zebrafish embryos following exposure to various concentrations of this compound.

ConcentrationObserved Effects in Zebrafish EmbryosReference
0.1 µg/LSignificant developmental disorders.[4]
10 µg/LSignificant developmental disorders.[4]
1000 µg/LSignificant developmental disorders, inhibited yolk sac absorption, altered heart rate, teratogenic effects, lipid accumulation.[4]

Experimental Protocols

These protocols are designed to guide researchers in assessing the toxicity of this compound using the zebrafish model. They are adapted from established methods for testing BPA and its other analogues.[1][5][6]

Protocol 1: Zebrafish Embryo Toxicity Test (FET) for BPM

Objective: To assess the acute and developmental toxicity of BPM on zebrafish embryos, including mortality, hatching rates, and morphological abnormalities. This protocol is adapted from OECD Test Guideline 236.

Materials:

  • Healthy, fertilized zebrafish embryos (<3 hours post-fertilization, hpf)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • This compound (BPM) stock solution (in DMSO)

  • 96-well microplates

  • Stereomicroscope

  • Incubator set to 28.5°C with a 14h:10h light/dark cycle

Procedure:

  • Preparation of Test Solutions: Prepare a series of BPM concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/L) by diluting the stock solution in E3 medium.[4] Ensure the final DMSO concentration does not exceed 0.1% in all groups, including a vehicle control (E3 + 0.1% DMSO) and a negative control (E3 only).[5][6]

  • Embryo Exposure:

    • Collect and select healthy, fertilized embryos at the 4-16 cell stage.

    • Distribute one embryo per well into a 96-well plate containing 200 µL of the respective test or control solution.[1][6] Use at least 20-25 embryos per concentration in triplicate.[1][5]

  • Incubation: Incubate the plates at 28.5°C with a 14h:10h light/dark photoperiod.[5][6]

  • Endpoint Assessment:

    • Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.[1][5][6]

    • Mortality: Record the number of coagulated (dead) embryos at each time point.[1][6]

    • Hatching Rate: At 48, 72, and 96 hpf, count the number of hatched larvae versus embryos remaining in their chorion.[6][7]

    • Teratogenic Effects: At each time point, carefully examine the embryos/larvae for morphological defects. Key endpoints include:

      • Pericardial edema (swelling around the heart)[1][6]

      • Yolk sac edema (swelling of the yolk sac)[1][6]

      • Spinal curvature (scoliosis, lordosis)[1][6]

      • Craniofacial abnormalities[8][9]

      • Tail malformations[6]

  • Data Analysis: Calculate the percentage of mortality, hatching inhibition, and specific malformations for each concentration compared to the controls. Determine the LC50 (median lethal concentration) and EC50 (median effective concentration) for teratogenic effects using appropriate statistical software.

Protocol 2: Cardiotoxicity Assessment

Objective: To evaluate the effect of BPM on cardiac function in zebrafish larvae by measuring the heart rate.

Materials:

  • Zebrafish larvae (48 or 72 hpf) exposed to BPM as described in Protocol 1.

  • Stereomicroscope with a light source.

  • Methylcellulose solution (3%) for immobilization (optional).

  • Stopwatch or video recording software.

Procedure:

  • Larvae Preparation: At 48 or 72 hpf, transfer individual larvae from the 96-well plate to a depression slide. If necessary, immobilize the larva by placing it in a drop of 3% methylcellulose.

  • Acclimation: Allow the larva to acclimate for 1-2 minutes on the microscope stage.

  • Heart Rate Measurement:

    • Focus on the heart of the larva under the microscope.

    • Count the number of ventricular contractions for a period of 15 seconds.[6]

    • Multiply the count by 4 to express the heart rate in beats per minute (bpm).

    • Alternatively, record a short video of the beating heart and analyze it frame-by-frame for a more precise measurement.

  • Data Collection: Measure the heart rate for at least 10-15 larvae per treatment group.

  • Data Analysis: Calculate the average heart rate for each BPM concentration and compare it to the control groups using statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 3: Assessment of Lipid Accumulation (Oil Red O Staining)

Objective: To visualize and quantify lipid accumulation in zebrafish larvae exposed to BPM, as an indicator of disrupted lipid metabolism.[4]

Materials:

  • Zebrafish larvae (e.g., 96 hpf) exposed to BPM.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Phosphate Buffered Saline (PBS).

  • Oil Red O (ORO) stock solution (0.5% in isopropanol).

  • Freshly prepared ORO working solution (6 parts ORO stock: 4 parts distilled water).

  • Glycerol (B35011) (60%).

  • Microscope with imaging capabilities.

Procedure:

  • Fixation: Euthanize and fix larvae in 4% PFA overnight at 4°C.

  • Washing: Wash the fixed larvae three times in PBS for 5 minutes each.

  • Staining:

    • Incubate the larvae in the ORO working solution for 20 minutes at room temperature.

    • The working solution should be freshly prepared and filtered before use.

  • Washing & Destaining:

    • Wash the stained larvae with 60% glycerol to remove excess stain and for differentiation.

    • Repeat the wash until the background is clear and lipid droplets are distinctly stained red.

  • Imaging and Analysis:

    • Mount the larvae on a slide in a drop of glycerol.

    • Image the larvae, focusing on the yolk sac and vascular regions.

    • Quantify the stained area using image analysis software (e.g., ImageJ). Measure the intensity and area of the red staining.

  • Data Analysis: Compare the quantified lipid accumulation in BPM-treated groups to the control groups.

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Zebrafish Adult Zebrafish Breeding Embryos Collect & Select Healthy Embryos (<3 hpf) Zebrafish->Embryos Plate Distribute Single Embryos into 96-Well Plates Embryos->Plate Solutions Prepare BPM Test Solutions & Controls Solutions->Plate Incubate Incubate at 28.5°C (up to 96-120 hpf) Plate->Incubate DevTox Developmental Toxicity (Mortality, Hatching, Malformations) Incubate->DevTox 24, 48, 72, 96 hpf Cardio Cardiotoxicity (Heart Rate) Incubate->Cardio 48, 72 hpf Lipid Lipid Metabolism (Oil Red O Staining) Incubate->Lipid 96 hpf Molecular Molecular Analysis (qRT-PCR, Transcriptomics) Incubate->Molecular 96 hpf Stats Statistical Analysis (LC50, EC50, ANOVA) DevTox->Stats Cardio->Stats Lipid->Stats Molecular->Stats Report Toxicity Profile of BPM Stats->Report

Caption: General experimental workflow for assessing this compound toxicity in zebrafish.

PPAR_Pathway cluster_cell Hepatocyte / Adipocyte BPM This compound (BPM) PPAR PPAR (Peroxisome Proliferator- Activated Receptor) BPM->PPAR Disrupts / Interferes with (Agonist/Antagonist Action) PPRE PPRE (PPAR Response Element) in Target Gene Promoter PPAR->PPRE Binds to DNA RXR RXR RXR->PPRE LipidGenes Target Genes (e.g., Fatty Acid Transport, β-oxidation) PPRE->LipidGenes Regulates Transcription Metabolism Lipid Homeostasis & Metabolism LipidGenes->Metabolism Controls Accumulation Lipid Accumulation (Observed Phenotype) Metabolism->Accumulation Disruption leads to

Caption: Proposed pathway for BPM-induced lipid metabolism disruption in zebrafish.

Toxicity_Endpoints cluster_main BPM Toxicity Endpoints cluster_sublethal Sub-lethal Effects cluster_dev_details cluster_phys_details cluster_met_details Lethality Lethality Developmental Developmental Hatching Hatching Delay Developmental->Hatching Morphology Malformations (Edema, Spinal Curvature) Developmental->Morphology Physiological Physiological HeartRate Altered Heart Rate Physiological->HeartRate Behavior Behavioral Changes (Hypo/Hyperactivity) Physiological->Behavior Metabolic Metabolic Lipid Lipid Accumulation Metabolic->Lipid Gene Gene Expression (PPAR Pathway) Metabolic->Gene

Caption: Logical relationship of key endpoints for BPM toxicity assessment.

References

Application Notes and Protocols for the Analysis of Bisphenol M in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), also known as 4,4'-(1,3-phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemicals. While less studied than its analogue Bisphenol A (BPA), concerns about the potential endocrine-disrupting effects of bisphenols as a class necessitate reliable analytical methods for their detection in environmental samples, including water. This document provides detailed protocols for the sample preparation of water matrices for the analysis of this compound, primarily utilizing Solid-Phase Extraction (SPE).

Analytical Approach

The determination of this compound in water at trace levels typically involves a pre-concentration step to isolate the analyte from the sample matrix and enrich it to a concentration suitable for instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency, selectivity, and potential for automation. Subsequent analysis is commonly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from established methods for the analysis of bisphenols in aqueous samples and is suitable for the extraction of this compound.

Materials:

  • Water sample

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18, 200 mg, 6 mL)

  • SPE vacuum manifold

  • Glassware (cleaned and rinsed with methanol)

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Collect the water sample in a clean glass container.

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended particles.

    • For optimal retention of bisphenols on reversed-phase sorbents, adjust the pH of the water sample to below 6.5 by adding a few drops of 1:1 hydrochloric acid.[1]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 5 mL of deionized water. Do not allow the sorbent to go dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge by passing 5-10 mL of methanol or acetonitrile through the sorbent. A two-step elution with 5 mL of the solvent each time can improve recovery.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for the HPLC-MS/MS analysis (e.g., a mixture of methanol and water).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Quantitative Data

The following table summarizes typical performance data for the analysis of bisphenols, including this compound, using SPE followed by chromatographic analysis. It is important to note that specific recovery, LOD, and LOQ values can vary depending on the exact experimental conditions, instrumentation, and sample matrix.

AnalyteSample MatrixExtraction MethodRecovery (%)LOD (ng/L)LOQ (ng/L)Reference
This compound (BPM) Food SimulantQuEChERS78-94--[2]
Bisphenol A (BPA)WaterSPE (C18)95-1055-[3]
Bisphenol A (BPA)WaterMicro-LLE~1000.4-[1]
Bisphenol F (BPF)WaterSPE65.3-100.45-[4]
Bisphenol S (BPS)Food SimulantQuEChERS85-103--[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_sample_collection Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction cluster_analysis Analysis WaterSample Water Sample Filtration Filtration (0.45 µm) WaterSample->Filtration WaterSample->Filtration pH_Adjustment pH Adjustment (<6.5) Filtration->pH_Adjustment Filtration->pH_Adjustment Conditioning Cartridge Conditioning (Methanol, Water) SampleLoading Sample Loading pH_Adjustment->SampleLoading Conditioning->SampleLoading Conditioning->SampleLoading Washing Washing (Deionized Water) SampleLoading->Washing SampleLoading->Washing Elution Elution (Methanol/Acetonitrile) Washing->Elution Washing->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Reconstitution->Analysis

Caption: Workflow for this compound sample preparation from water using SPE.

References

Application Notes and Protocols for Bisphenol M Exposure Assessment in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol M (BPM) is a compound used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. While developed as a potentially safer alternative, emerging research indicates that BPM may also exhibit endocrine-disrupting properties and other cytotoxic effects.[1] This document provides detailed application notes and protocols for the assessment of this compound exposure in various cell culture models. The protocols outlined below are designed to enable researchers to evaluate the cytotoxic, hormonal, and genomic effects of BPM, providing a framework for comprehensive in vitro toxicological assessment.

Data Presentation: Quantitative Effects of Bisphenols in Cell Culture Models

The following tables summarize quantitative data from studies on various bisphenols, including analogues where data for BPM is limited. This comparative data is essential for contextualizing the potential effects of BPM.

Table 1: Cytotoxicity of Bisphenols in Various Cell Lines

BisphenolCell LineAssayConcentrationEffect
BPATM3 Leydig CellsViability Assay10 - 50 µg/mLSignificant decrease in cell viability[2]
BPSTM3 Leydig CellsViability Assay10 - 50 µg/mLSignificant decrease in cell viability[2]
BPFTM3 Leydig CellsViability Assay10 - 50 µg/mLSignificant decrease in cell viability[2]
BPBTM3 Leydig CellsViability Assay25 - 50 µg/mLSignificant decrease in cell viability[2]
BPAFMCF-7, HSeCMTT Assay> 50 µMHigher cytotoxicity compared to BPF and BPS[3]
BPZMCF-7, HSeCMTT Assay> 50 µMMost cytotoxic alternative in HSeC cells[3]
BPAH295R CellsMitochondrial Activity10 - 100 µMSignificant decrease in mitochondrial activity[4]
BPAHuman Granulosa CellsCell Viability100 µM (72h)Negative effect on cell viability[5]

Table 2: Effects of Bisphenols on Steroidogenesis

BisphenolCell LineHormoneConcentrationEffect
BPATM3 Leydig CellsTestosterone (B1683101)10 - 50 µg/mLSignificant decrease in testosterone production[2]
BPBTM3 Leydig CellsTestosterone10 - 50 µg/mLSignificant decrease in testosterone production[2]
BPFMA-10 Leydig CellsTestosteroneup to 100 µMIncreased testosterone production[2]
BPSMA-10 Leydig CellsTestosterone0.01 - 30 µMNo effect on testosterone production[2]
BPAH295R CellsProgesterone (B1679170)0.05 - 0.5 µMSignificant increase in progesterone secretion[4]
BPAH295R CellsProgesterone10 - 100 µMDecrease in progesterone secretion[4]
BPAHuman Granulosa CellsEstradiol (B170435), Progesterone100 µM (72h)Reduced concentrations in culture medium[5]
BPFNCI-H295R Cells17-hydroxyprogesterone25 - 50 µMSignificant increase[6]
BPSNCI-H295R Cells11-deoxycorticosterone>1 µMDose-dependent decrease[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used for assessing the cytotoxicity of BPA and its analogs.[3]

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7, H295R)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (BPM) stock solution (in DMSO)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000 cells/well in 200 µL of complete medium and incubate for 24 hours.

  • BPM Exposure: Prepare serial dilutions of BPM from the stock solution in culture medium. The final concentrations should typically range from 0.1 µM to 500 µM.[3] Remove the old medium from the wells and add 200 µL of the medium containing the different BPM concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the medium containing BPM and add 200 µL of MTT solution (0.5 mg/mL in medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of BPM that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_bpm Prepare BPM Dilutions expose_cells Expose Cells to BPM (24-72h) prepare_bpm->expose_cells add_mtt Add MTT Solution expose_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Protocol 2: Analysis of Steroid Hormone Production

This protocol is based on methods used to assess the impact of bisphenols on steroidogenesis in H295R and Leydig cells.[2][4]

Objective: To quantify the effect of this compound on the production of steroid hormones such as testosterone, progesterone, and estradiol.

Materials:

  • Steroidogenic cell line (e.g., H295R, TM3 Leydig cells)

  • Complete cell culture medium

  • This compound (BPM) stock solution (in DMSO)

  • 24-well plates

  • Enzyme-linked immunosorbent assay (ELISA) kits for testosterone, progesterone, and estradiol

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Exposure: Seed cells in 24-well plates and culture until they reach approximately 80% confluency. Replace the medium with fresh medium containing various concentrations of BPM (e.g., 0.05 µM to 100 µM).[4] Include appropriate controls.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Sample Collection: After incubation, collect the cell culture medium for hormone analysis.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay or similar method. This will be used for normalization.

  • Hormone Quantification: Quantify the concentration of testosterone, progesterone, and estradiol in the collected culture medium using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the hormone concentrations to the total protein content in each well. Express the results as a percentage of the control.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol allows for the investigation of BPM's effects on the expression of genes involved in steroidogenesis, apoptosis, or other relevant pathways.[5][7]

Objective: To determine changes in the expression of target genes in response to this compound exposure.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (BPM) stock solution (in DMSO)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and expose them to different concentrations of BPM for a specified time (e.g., 48 hours).[7]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative RT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Quantification of this compound in Cell Culture Media by LC-MS/MS

This protocol provides a general framework for the analytical determination of BPM concentrations in cell culture media, adapted from methods for other bisphenols.[8][9]

Objective: To accurately measure the concentration of this compound in cell culture media samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 or similar reversed-phase LC column

  • Mobile phases (e.g., water and methanol (B129727) or acetonitrile (B52724) with appropriate additives)

  • This compound standard solution

  • Internal standard (e.g., deuterated BPM or a structurally similar bisphenol)

  • Sample preparation supplies (e.g., solid-phase extraction (SPE) cartridges, vials)

Procedure:

  • Sample Preparation:

    • Thaw frozen cell culture media samples.

    • Spike the samples with the internal standard.

    • Perform a sample clean-up and concentration step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.[8]

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate BPM from other components using a suitable gradient elution on the LC column.

    • Detect and quantify BPM using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve using the BPM standard solutions.

    • Quantify the concentration of BPM in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways Potentially Affected by Bisphenols

Bisphenols, including BPA, are known to interfere with various cellular signaling pathways. While specific data for BPM is still emerging, it is plausible that it affects similar pathways.

Potential Signaling Pathways Modulated by Bisphenols

G cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_responses Cellular Responses BPM This compound ER Estrogen Receptor (ER) BPM->ER AR Androgen Receptor (AR) BPM->AR TR Thyroid Receptor (TR) BPM->TR GPER GPER BPM->GPER NFkB NF-κB Pathway BPM->NFkB Steroidogenesis Altered Steroidogenesis BPM->Steroidogenesis MAPK MAPK/ERK Pathway ER->MAPK PI3K_AKT PI3K/Akt Pathway ER->PI3K_AKT GPER->MAPK Proliferation Cell Proliferation MAPK->Proliferation EMT Epithelial-Mesenchymal Transition MAPK->EMT PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition PI3K_AKT->EMT Inflammation Inflammation NFkB->Inflammation

References

Application Note: Determination of Bisphenol M in Food Packaging by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Bisphenol M (BPM), a substitute for Bisphenol A (BPA), in food packaging materials using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by derivatization to ensure high recovery and sensitivity. This method is intended for researchers, scientists, and quality control professionals in the food safety and packaging industries to monitor the migration of BPM from packaging into food simulants.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage packaging. Due to concerns over the endocrine-disrupting properties of Bisphenol A (BPA), alternative bisphenols such as this compound (BPM) are increasingly being used by manufacturers.[1] Consequently, the development of reliable analytical methods for the detection and quantification of these analogues in food contact materials is crucial to ensure consumer safety.[2] Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of semi-volatile organic compounds like bisphenols.[3] A derivatization step is often employed to improve the volatility and chromatographic behavior of these polar compounds.[4] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of BPM from food packaging.

Experimental Protocols

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a streamlined approach for the extraction of a wide range of analytes from complex matrices.[2]

Materials:

  • Food packaging sample (e.g., plastic container, can lining)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil as per regulatory guidelines)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

  • Vortex mixer

Protocol:

  • Cut the food packaging material into small pieces (approximately 1 cm²).

  • Incubate a known weight of the packaging material in a selected food simulant for a specified time and temperature to simulate food contact and migration (e.g., 10 days at 40°C).

  • Take a 10 mL aliquot of the food simulant extract and place it into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salt packet.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for derivatization.

Derivatization

Silylation is a common derivatization technique for bisphenols to increase their volatility for GC analysis.[4]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (catalyst)

  • Heating block or water bath

Protocol:

  • Transfer 100 µL of the cleaned extract from the sample preparation step into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is suitable for this analysis.

GC-MS Parameters:

Parameter Setting
Gas Chromatograph
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven Program Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ion (m/z) To be determined from the mass spectrum of the BPM derivative

| Qualifier Ions (m/z) | To be determined from the mass spectrum of the BPM derivative |

Data Presentation

The following table summarizes the validation parameters for the analysis of a mixture of 16 bisphenol analogues, including BPM, using a similar QuEChERS GC-MS method.[2] These values can be considered indicative for the analysis of BPM.

AnalyteRetention Time (min)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
This compound (and P)18.0370.10.585-110<15
Bisphenol A13.5160.10.590-115<15
Bisphenol FNot specified0.10.588-112<15
Bisphenol SNot specified0.51.080-105<20

Note: The data presented is based on a study analyzing a mixture of bisphenols. Specific validation for this compound alone is recommended for individual laboratory implementation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Food Packaging Sample incubation Incubation in Food Simulant sample->incubation Migration Simulation extraction QuEChERS Extraction incubation->extraction cleanup Dispersive SPE Cleanup extraction->cleanup derivatize Silylation with BSTFA cleanup->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described QuEChERS extraction followed by GC-MS analysis provides a reliable and sensitive method for the determination of this compound in food packaging materials. The protocol is robust and can be adapted for the analysis of other bisphenol analogues. This application note serves as a valuable resource for laboratories involved in food safety testing and regulatory compliance, ensuring that food packaging materials are monitored effectively for potential chemical migrants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bisphenol M (BPM) Cell Culture Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Bisphenol M (BPM) in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (BPM) and why is it studied?

A1: this compound (BPM) is a synthetic organic compound used in the manufacturing of plastics and resins.[1][2] It is structurally related to Bisphenol A (BPA) and is investigated as a BPA alternative.[3] Research focuses on its potential as an endocrine-disrupting chemical (EDC), with studies evaluating its effects on hormone receptor signaling, cell proliferation, and other biological processes.[4][5]

Q2: What is the primary mechanism of action for BPM and other bisphenols?

A2: Bisphenols, including BPM, are known to exert effects by interacting with nuclear receptors, particularly estrogen receptors (ERα and ERβ).[5][6] This interaction can lead to the activation or inhibition of downstream signaling pathways, affecting gene expression related to cell cycle, proliferation, and metabolism.[7][8] Some bisphenols also act through G-protein coupled estrogen receptor 1 (GPER) and other non-genomic pathways.[5]

Q3: Which cell lines are commonly used for studying BPM effects?

A3: Estrogen-responsive cell lines are frequently used. The human breast cancer cell line MCF-7 (ERα-positive) is a common model to study the estrogenic activity of bisphenols.[7][9] Other cell lines like the human liver cancer cell line HepG2 and human adrenocortical carcinoma cells (H295R) are also used to assess cytotoxicity and effects on steroidogenesis.[10][11]

Q4: What solvent should I use to prepare a BPM stock solution?

A4: Bisphenols are poorly soluble in water but are soluble in organic solvents.[12] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for cell culture applications.[7][13] Ethanol can also be used.[12][14] It is critical to use fresh, high-purity DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[13]

Q5: What is a typical final concentration of the vehicle (e.g., DMSO) in the cell culture medium?

A5: The final concentration of the solvent in the culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is standard practice and generally considered non-toxic for most cell lines.[7] Always include a vehicle control group (medium with the same concentration of DMSO but without BPM) in your experiments.

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the culture medium after adding BPM. 1. Poor Solubility: The concentration of BPM exceeds its solubility limit in the medium. 2. Solvent Shock: The concentrated stock solution was added too quickly to the aqueous medium, causing the compound to precipitate.1. Optimize Working Concentration: Perform a dose-response curve to determine the optimal, non-precipitating concentration range. 2. Improve Dilution Technique: Prepare intermediate dilutions of the BPM stock in culture medium. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[14]
High Cell Death or Low Viability at Expected Non-Toxic Doses. 1. Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the medium is too high.[12] 2. Compound Cytotoxicity: The specific cell line may be highly sensitive to BPM. Some studies show BPM is more toxic than BPA.[15][16] 3. Contamination: The stock solution or culture may be contaminated with bacteria or fungi.[17][18]1. Reduce Solvent Concentration: Ensure the final solvent concentration does not exceed 0.1% (v/v). Run a vehicle-only control to confirm the solvent is not the cause. 2. Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTT, MTS) across a wide range of BPM concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value for your specific cell line.[10][11] 3. Check for Contamination: Visually inspect cultures under a microscope for signs of contamination. Use sterile techniques and test stock solutions and media for sterility.[19]
Inconsistent or Non-Reproducible Results. 1. Stock Solution Instability: BPM may degrade over time if not stored properly. 2. Leaching from Plastics: Bisphenols can leach from polycarbonate labware, introducing unintended variables.[20] 3. Contaminated Media: Commercially available cell culture media can sometimes contain low levels of bisphenols like BPS.[21][22]1. Proper Stock Storage: Store BPM stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use Appropriate Labware: Use glassware or polypropylene (B1209903) (PP) labware instead of polycarbonate (PC) to minimize leaching.[20][23] 3. Use High-Quality Reagents: Source media and sera from reputable suppliers. Consider testing basal media for background bisphenol contamination if results are highly sensitive.
No Observable Effect at Expected Active Concentrations. 1. Incorrect Concentration: Errors in stock solution calculation or dilution. 2. Cell Line Insensitivity: The chosen cell line may not express the necessary receptors (e.g., ERα) to respond to BPM.[24] 3. Short Exposure Time: The duration of exposure may be insufficient to induce a measurable biological response.1. Verify Stock Concentration: Re-calculate and verify the concentration of the stock solution. If possible, confirm the concentration using an analytical method like HPLC.[23] 2. Use a Positive Control: Use a known estrogenic compound like 17β-estradiol (E2) as a positive control to confirm that the experimental system and cell line are responsive.[7] 3. Optimize Exposure Duration: Test different exposure times (e.g., 24, 48, 72 hours) to identify the optimal window for observing the desired effect. Some studies use exposure periods as long as 6 days.[7]

Section 3: Data and Experimental Protocols

Data Summary Tables

Table 1: Recommended Solvents and Storage for Bisphenol Stock Solutions

Parameter Recommendation Rationale & Citation
Primary Solvent Dimethyl Sulfoxide (DMSO), high purity (≥99.7%) High solubility for bisphenols; commonly used in cell culture.[7][12][13]
Alternative Solvent Ethanol (70-100%) Effective solvent, but may have higher cytotoxicity for some cell lines.[12][14]
Stock Concentration 10-100 mM High concentration allows for minimal final solvent volume in culture.
Storage Temperature -20°C or -80°C Prevents degradation and maintains stability.

| Storage Method | Small, single-use aliquots in glass or polypropylene vials | Avoids repeated freeze-thaw cycles and potential leaching from polycarbonate tubes.[23] |

Table 2: Example Concentration Ranges of Bisphenols for In Vitro Assays

Bisphenol Cell Line Assay Type Effective Concentration Range Citation
BPA, BPS, BPF MCF-7 Cell Proliferation (MTT) 10⁻⁷ M to 10⁻⁵ M [7]
BPA MCF-7 Gene Expression 10 nM (10⁻⁸ M) [24]
BPAF, BPF MCF-7 Cell Viability 0.001 µM to 1 µM (10⁻⁹ M to 10⁻⁶ M) [24]
BPA, BPF, BPS HepG2 Cytotoxicity (MTT) 25 µM to 800 µM [10]
BPM Mouse Oocytes Meiotic Maturation Not specified, but shown to have effects. [3]

| BPA, BPZ | MCF-7 | Cytotoxicity (IC50) | ~45 µM |[16] |

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound (BPM) powder (MW: 346.46 g/mol )[25]

  • High-purity, sterile DMSO

  • Sterile 1.5 mL polypropylene microcentrifuge tubes or glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Work inside a chemical fume hood or biosafety cabinet.[26]

  • Tare the analytical balance with a piece of sterile weighing paper.

  • Carefully weigh out 34.65 mg of BPM powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Seal the tube tightly and vortex at medium speed until the BPM is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Dispense into small, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.

  • Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: General Cell Exposure and Viability Assessment using MTT Assay

Materials:

  • Cells of interest (e.g., MCF-7)

  • Complete growth medium

  • Sterile 96-well cell culture plates

  • BPM stock solution (from Protocol 1)

  • Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Treatment Media: Prepare serial dilutions of BPM in fresh culture medium. For example, to achieve a final concentration of 10 µM from a 100 mM stock, you can perform a series of dilutions. Ensure the final DMSO concentration is constant across all treatment groups and the vehicle control (e.g., 0.1%).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared treatment media (including vehicle control and untreated control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Assay:

    • After incubation, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium carefully without disturbing the crystals.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the results to determine the dose-response curve and IC50 value.

Section 4: Visual Diagrams (Graphviz)

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis prep_stock Prepare BPM Stock Solution (e.g., 100 mM in DMSO) prep_dilutions Prepare Serial Dilutions of BPM in Media prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Allow Attachment) seed_cells->incubate_24h incubate_24h->prep_dilutions treat_cells Treat Cells with BPM (Include Vehicle Control) prep_dilutions->treat_cells incubate_exp Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate_exp mtt_assay Perform Cell Viability Assay (MTT) incubate_exp->mtt_assay read_plate Read Absorbance (Microplate Reader) mtt_assay->read_plate analyze_data Analyze Data (% Viability, IC50) read_plate->analyze_data

Caption: Workflow for a standard BPM cell culture exposure and viability experiment.

G start High Cytotoxicity Observed q1 Is final solvent conc. > 0.1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce solvent conc. to ≤ 0.1% and rerun experiment. a1_yes->s1 q2 Is precipitate visible in the media? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Lower BPM concentration. Improve dilution technique (e.g., dropwise addition). a2_yes->s2 q3 Did the vehicle control also show toxicity? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Check for contamination in media/reagents. Test new lot of solvent. a3_yes->s3 s4 Cell line may be highly sensitive to BPM. Perform dose-response to find non-toxic range. a3_no->s4

Caption: Troubleshooting logic for unexpected cytotoxicity in BPM experiments.

G cluster_ligand cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPM This compound (BPM) ER Estrogen Receptor (ERα / ERβ) BPM->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation HSP HSP90 HSP->ER Inactive Complex ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Transcription Modulation ERE->Transcription Alters Gene Expression

Caption: Simplified signaling pathway for this compound via Estrogen Receptors.

References

Technical Support Center: Quantification of Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Bisphenol M (BPM) and other bisphenols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Matrix components co-eluting with BPM.Optimize the chromatographic gradient to better separate BPM from interfering matrix components.[1] Consider using a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds like BPM.
High concentration of phospholipids (B1166683) in the sample extract.Incorporate a phospholipid removal step in your sample preparation, such as using a specific solid-phase extraction (SPE) cartridge or a protein precipitation plate designed for phospholipid depletion.[2][3]
Signal Suppression or Enhancement (Matrix Effect) Co-eluting endogenous matrix components affecting the ionization of BPM in the mass spectrometer source.[4][5]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][6][7] For complex matrices, a combination of LLE followed by SPE can be effective.[8] 2. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for BPM is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[9][10]
Low Analyte Recovery Inefficient extraction of BPM from the sample matrix.Optimize the extraction solvent and pH. For LLE, ensure the pH is adjusted to keep BPM in its non-ionized form for better partitioning into the organic solvent.[4] For SPE, test different sorbents and elution solvents to find the optimal conditions for BPM retention and elution.[7]
Loss of analyte during solvent evaporation and reconstitution steps.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Ensure the reconstitution solvent is strong enough to fully dissolve the dried extract.
High Background Noise in Chromatogram Contamination from plasticware or reagents.Use glassware or polypropylene (B1209903) tubes that are certified to be free of bisphenols. Pre-rinse all materials with a solvent like methanol (B129727) or acetonitrile (B52724). Use high-purity solvents and reagents.
Inadequate sample cleanup leading to a "dirty" extract.Implement an additional cleanup step, such as dispersive SPE (d-SPE) after the initial extraction, to further remove matrix components.[7]
Inconsistent Results Between Batches Variability in the sample matrix from different sources.Evaluate the matrix effect for each new batch or source of the biological matrix.[11] If significant variability is observed, matrix-matched calibration standards should be prepared for each batch.
Inconsistent sample preparation procedure.Ensure the sample preparation protocol is followed precisely for all samples. Use automated liquid handlers for repetitive steps to improve precision.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect this compound quantification?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[5] These effects can lead to either signal suppression (lower response) or enhancement (higher response) for this compound, resulting in inaccurate quantification.[4]

2. What is the most effective way to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[9][10] Since the SIL-IS has nearly identical chemical and physical properties to BPM, it will co-elute and be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.[9]

3. What are the common sample preparation techniques to reduce matrix effects for bisphenol analysis?

Common and effective sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating bisphenols from liquid samples.[6][7] Molecularly imprinted polymer (MIP) SPE cartridges can offer high selectivity.[8]

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[4][6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often combined with dispersive SPE (d-SPE), is effective for removing proteins and fats, particularly from complex matrices like milk or tissue.[7][12]

4. Can I just dilute my sample to overcome matrix effects?

Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby minimize matrix effects.[1] However, this approach may compromise the sensitivity of the assay if the concentration of this compound is very low.

5. How do I choose the right internal standard if a stable isotope-labeled version of this compound is not available?

If a SIL-IS for BPM is unavailable, a structural analog can be used. However, it is crucial that the analog has a similar chemical structure, extraction recovery, and chromatographic retention time to BPM. It's important to validate that the chosen analog is not present in the samples and does not suffer from different matrix effects than BPM.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine, Plasma)
  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., urine sample after enzymatic deconjugation) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution: Elute the analytes with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[12]

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum or Plasma
  • Sample Preparation: To 500 µL of serum, add the internal standard.

  • Protein Precipitation: Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Extraction: Transfer the supernatant to a clean tube. Add 2 mL of a non-polar solvent like n-hexane and vortex to remove lipids. Discard the hexane (B92381) layer.

  • Second Extraction: To the aqueous layer, add 2 mL of an extraction solvent such as methyl tert-butyl ether (MTBE), vortex, and centrifuge.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting sample Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup If necessary evap Evaporation & Reconstitution extraction->evap cleanup->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data check Matrix Effect Detected? data->check check->data No - Final Result optimize Optimize Sample Prep & Chromatography check->optimize Yes optimize->extraction Re-evaluate

Caption: Workflow for BPM quantification, including sample preparation, analysis, and troubleshooting steps.

troubleshooting_decision_tree start Inaccurate Quantification (Signal Suppression/Enhancement) q1 Are you using a Stable Isotope-Labeled IS? start->q1 no_is Incorporate SIL-IS for BPM. This is the most effective solution. q1->no_is No q2 Is sample cleanup adequate? q1->q2 Yes improve_cleanup Enhance Sample Preparation q2->improve_cleanup No q3 Is chromatographic separation optimal? q2->q3 Yes spe Use Solid-Phase Extraction (SPE) improve_cleanup->spe lle Use Liquid-Liquid Extraction (LLE) improve_cleanup->lle phospholipid_removal Add Phospholipid Removal Step improve_cleanup->phospholipid_removal optimize_chrom Optimize Chromatography q3->optimize_chrom No dilute Dilute Sample Extract q3->dilute Yes gradient Modify Gradient Elution optimize_chrom->gradient column Try a Different Column Chemistry optimize_chrom->column matrix_match Use Matrix-Matched Calibrators dilute->matrix_match

Caption: Decision tree for troubleshooting matrix effects in BPM quantification.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Bisphenol M (BPM) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bisphenol M (BPM). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the sensitive detection of low-level BPM.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low levels of this compound?

A1: The most prevalent and sensitive techniques for quantifying trace amounts of this compound and other bisphenol analogues are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with mass spectrometry (GC-MS).[1][2][3] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is another viable, cost-effective option, though it may have slightly higher detection limits than mass spectrometry-based methods.[4][5]

Q2: Why is sample preparation a critical step in low-level BPM detection?

A2: Sample preparation is crucial for several reasons. First, it serves to isolate and preconcentrate BPM from complex matrices such as food, beverages, or biological fluids.[3] This process removes interfering substances that can suppress or enhance the analytical signal, leading to inaccurate quantification (matrix effects).[6] Effective sample preparation improves the limits of detection (LOD) and quantification (LOQ), reduces background noise, and extends the lifespan of the analytical column.[4] Common techniques include Solid Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.[1][4][7]

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification process used to convert an analyte into a more volatile and thermally stable compound, making it suitable for gas chromatography. This compound, with its polar phenolic hydroxyl groups, exhibits poor peak shape and sensitivity in GC-MS without derivatization.[8] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for bisphenols. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and improving chromatographic performance.[8][9][10]

Q4: How can I minimize background contamination with this compound in my experiments?

A4: Background contamination is a significant challenge in trace-level bisphenol analysis. To minimize it, avoid using plastic labware (e.g., containers, pipette tips) whenever possible, as these can leach bisphenols. Opt for glassware or certified BPA/BPS-free plastics.[11] Solvents, even high-purity grades, can be a source of contamination. It is advisable to test new batches of solvents for background levels of bisphenols. Running procedural blanks is essential to identify and quantify any background contamination. In LC-MS/MS, using an isocratic elution with a sufficiently high organic phase concentration can prevent the accumulation of contaminants from the mobile phase on the column.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of interfering matrix components.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure BPM is in a single ionic state.3. Reduce the injection volume or dilute the sample.4. Improve the sample cleanup procedure to remove interfering substances.
Low or No Recovery of BPM During Sample Preparation 1. Inefficient extraction from the sample matrix.2. Suboptimal SPE/DLLME conditions (e.g., wrong solvent, pH).3. Analyte loss during solvent evaporation steps.1. For complex matrices, consider a more rigorous extraction method like QuEChERS.2. Optimize the type and volume of extraction and washing solvents, and adjust the sample pH.3. Carefully control the temperature and nitrogen flow during evaporation.
Inconsistent or Irreproducible Results 1. Background contamination from labware or solvents.2. Variability in manual sample preparation steps.3. Instrument instability (e.g., fluctuating pump pressure, detector noise).4. Matrix effects varying between samples.1. Implement strict cleaning protocols and use high-purity, tested solvents.2. Use an internal standard to correct for variability.3. Perform system suitability tests and regular instrument maintenance.4. Use matrix-matched calibration standards or stable isotope-labeled internal standards.
"Ghost Peaks" or High Baseline Noise in LC-MS/MS 1. Contamination in the mobile phase or LC system.2. Carryover from previous injections.3. Accumulation of contaminants on the analytical column during gradient elution.1. Use fresh, high-purity mobile phase and purge the system thoroughly.2. Implement a robust needle wash protocol between injections.3. Switch to an isocratic elution method if possible, or ensure adequate column re-equilibration time.[11]
Poor Derivatization Efficiency in GC-MS 1. Presence of water or other protic solvents in the extract.2. Incorrect derivatization reagent-to-analyte ratio.3. Suboptimal reaction temperature or time.1. Ensure the sample extract is completely dry before adding the derivatization reagent.2. Optimize the amount of derivatizing agent.3. Adjust the reaction temperature and time according to the protocol; for BSTFA, 70°C for 15-30 minutes is typical.[9][10]

Troubleshooting Workflow for Low BPM Sensitivity

G start Low Sensitivity or No BPM Peak Detected check_instrument Step 1: Verify Instrument Performance (System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument: - Check detector/source - Verify mobile phase/gas flow - Calibrate instrument instrument_ok->troubleshoot_instrument No check_sample_prep Step 2: Evaluate Sample Preparation instrument_ok->check_sample_prep Yes troubleshoot_instrument->check_instrument sample_prep_ok Recovery Acceptable? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep: - Adjust extraction solvent/pH - Test different SPE sorbent - Check for analyte loss sample_prep_ok->optimize_sample_prep No check_matrix Step 3: Investigate Matrix Effects sample_prep_ok->check_matrix Yes optimize_sample_prep->check_sample_prep matrix_effects_present Matrix Effects Present? check_matrix->matrix_effects_present mitigate_matrix Mitigate Matrix Effects: - Use matrix-matched calibrants - Employ stable isotope-labeled internal standard - Improve sample cleanup matrix_effects_present->mitigate_matrix Yes final_analysis Re-analyze Sample matrix_effects_present->final_analysis No mitigate_matrix->final_analysis

Caption: A logical workflow for troubleshooting low sensitivity in this compound analysis.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of various bisphenols, including this compound. These values can serve as a benchmark for your own experiments.

Table 1: Performance of LC-MS/MS for Bisphenol Detection

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
This compound Canned Foods---[2]
Bisphenol AHuman Serum<0.010.0180-87[12][13]
Bisphenol FHuman Serum<0.050.05~80[12][13]
Bisphenol SHuman Serum<0.050.05~80[12][13]
Multiple BPsAmniotic Fluid0.04 - 0.370.12 - 1.1162 - 98[7]
Bisphenol APlant-based Beverages0.240.78-[14]

Table 2: Performance of HPLC-FLD for Bisphenol Detection

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Multiple BPsHuman Breast Milk0.5 - 2.11.4 - 6.367 - 110[4]
BADGE·2H₂O, BPF, BPEHuman Urine18.00 - 33.9054.53 - 102.73-[5]
Bisphenol ACanned Vegetables5.0 (ng/g)10.0 (ng/g)72 - 90[15]

Table 3: Performance of GC-MS for Bisphenol Detection (after derivatization)

AnalyteMatrixLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
This compound Canned Foods---[2]
Multiple BPsWastewater1 - 50-87 - 133[8]
Bisphenol APowdered Milk57,000--[10]

Note: Dashes (-) indicate that the data was not specified in the cited reference for the particular analyte.

Experimental Protocols

Protocol 1: BPM Detection in Food Matrices by QuEChERS and GC-MS

This protocol is adapted from a method for the simultaneous quantification of 16 bisphenol analogues, including this compound, in canned foods.[2]

1. Sample Preparation (QuEChERS) a. Homogenize 10 g of the food sample. For solid samples, add 5 mL of ultrapure water. b. Add an appropriate internal standard. c. Add 10 mL of acetonitrile, vortex for 1 minute. d. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), vortex vigorously for 1 minute, and centrifuge. e. Take an aliquot of the supernatant (acetonitrile layer) for the cleanup step. f. Perform dispersive SPE (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18) to the aliquot, vortex, and centrifuge. g. Transfer the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization a. Reconstitute the dry residue in acetonitrile. b. Add 50 µL of a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][10] c. Vortex and heat at 70°C for 30 minutes. d. After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis a. Column: Use a low-polarity capillary column such as a DB-5MS or equivalent.[3] b. Injector: Operate in splitless mode at 250-280°C. c. Oven Program: Start at a low temperature (e.g., 120°C), ramp up to a final temperature of around 300°C. d. MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of derivatized BPM.

Workflow for QuEChERS-GC-MS Analysis of BPM

G start Sample Homogenization extraction Liquid-Liquid Extraction (Acetonitrile + Salts) start->extraction cleanup Dispersive SPE Cleanup (d-SPE) extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation derivatization Silylation (e.g., BSTFA) evaporation->derivatization analysis GC-MS Analysis (SIM Mode) derivatization->analysis result Quantification of BPM analysis->result G start Aqueous Sample spe Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) start->spe concentration Evaporation & Reconstitution spe->concentration analysis LC-MS/MS Analysis (MRM Mode) concentration->analysis result Quantification of BPM analysis->result

References

Technical Support Center: Bisphenol M (BPM) Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Bisphenol M (BPM) standard solutions. Adhering to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound standard stock solutions?

A1: Methanol (B129727) is a commonly used solvent for preparing this compound standard solutions.[1][2] Commercial BPM standards are often supplied in methanol at a concentration of 10 mg/mL.[1] Acetonitrile (B52724) is also used for preparing stock solutions.[3] For working solutions, a mixture of acetonitrile and water (e.g., 1:1 v/v) is often used to match the mobile phase in chromatographic analyses.[2]

Q2: What are the recommended storage conditions for BPM standard solutions?

A2: For long-term stability, BPM solutions should be stored in a freezer. Storage at -20°C for one month or -80°C for six months (under nitrogen) is recommended for solutions in organic solvents.[4] Another common practice is storing solutions in a freezer at -23°C.[2] For short-term use, storage at 2–8 °C is also cited.[3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.[5][6]

Q3: How long is a BPM standard solution stable?

A3: The stability of a BPM solution depends on the solvent, concentration, and storage conditions. As a general guideline, solutions stored at -20°C are stable for at least one month, while storage at -80°C can extend stability to six months.[4] However, it is crucial to perform your own stability studies under your specific experimental conditions, as the stability period is finite.[5][7]

Q4: Are BPM solutions sensitive to light or temperature?

A4: Like many phenolic compounds, bisphenols can be sensitive to heat and UV light, which can cause degradation.[8] It is best practice to store solutions in amber vials or protect them from light and store them at recommended cold temperatures to minimize degradation.

Q5: What are the signs of BPM standard solution degradation?

A5: Visual signs of degradation are uncommon. Degradation is typically identified through analytical methods. Common indicators include:

  • A decrease in the peak area or height of the main BPM peak in chromatograms.

  • The appearance of new, unexpected peaks in the chromatogram.

  • Shifts in the retention time of the BPM peak.

  • Failure to meet system suitability criteria or quality control checks.

Troubleshooting Guide

If you encounter unexpected or inconsistent results, this guide can help you identify the potential cause.

Issue Possible Cause Recommended Action
Low Analyte Response / Recovery Standard Degradation: The BPM standard may have degraded due to improper storage (temperature, light exposure) or age.1. Prepare a fresh working standard from your stock solution. 2. If the issue persists, prepare a new stock solution from the neat (solid) material. 3. Verify storage conditions and solution expiry dates.
Evaporation of Solvent: The solvent may have evaporated, leading to an incorrect, higher concentration.1. Ensure vials are tightly sealed. 2. Use vials with low-evaporation caps/septa. 3. Avoid leaving solutions at room temperature for extended periods.
Appearance of Ghost or Extra Peaks Contamination: The solvent, glassware, or syringe may be contaminated.1. Run a solvent blank to check for contamination. 2. Use high-purity solvents (e.g., HPLC or LC-MS grade). 3. Ensure all glassware is thoroughly cleaned.
Analyte Degradation: The extra peaks could be degradation products of BPM.1. Review storage and handling procedures. 2. Compare the chromatogram to a freshly prepared standard. 3. If degradation is suspected, a new standard must be prepared.
Inconsistent Results Between Runs Inconsistent Standard Preparation: Variations in weighing, dilution, or pipetting techniques.1. Review and standardize the solution preparation protocol. 2. Use calibrated analytical balances and pipettes. 3. Ensure the solid material is fully dissolved before dilution.
Instrument Variability: The analytical instrument (e.g., HPLC, GC) may not be stable.1. Perform system suitability tests before each run. 2. Check for leaks, pressure fluctuations, or detector issues.

Below is a troubleshooting workflow to help diagnose issues with BPM standard solutions.

G start Unexpected Analytical Result (e.g., low recovery, extra peaks) check_prep Review Standard Preparation Protocol start->check_prep check_instrument Verify Instrument Performance start->check_instrument check_stability Assess Standard Solution Stability start->check_stability prep_ok Protocol Followed Correctly? check_prep->prep_ok instrument_ok System Suitability Passes? check_instrument->instrument_ok stability_ok Solution Within Expiry & Stored Correctly? check_stability->stability_ok prep_ok->check_instrument Yes revise_prep Revise/Retrain on Preparation Technique prep_ok->revise_prep No instrument_ok->check_stability Yes troubleshoot_instrument Troubleshoot Instrument (e.g., check for leaks, detector) instrument_ok->troubleshoot_instrument No prepare_fresh Prepare Fresh Standard Solution & Re-analyze stability_ok->prepare_fresh No problem_solved Problem Resolved stability_ok->problem_solved Yes revise_prep->start troubleshoot_instrument->start prepare_fresh->problem_solved

Figure 1. Troubleshooting workflow for issues with BPM standard solutions.

Quantitative Data Summary

While comprehensive, peer-reviewed stability data for this compound solutions under various conditions is not widely published, manufacturer and study data provide key storage guidelines. Always consult the supplier's Certificate of Analysis for lot-specific information.

Table 1: Recommended Storage Conditions for this compound Solutions

Solvent SystemStorage TemperatureRecommended DurationSource
Organic Solvent-80°CUp to 6 months (under nitrogen)[4]
Organic Solvent-20°C / -23°CUp to 1 month[2][4]
Acetonitrile2–8°CShort-term (days)[3]
MethanolAmbient (>5°C)Short-term (per supplier)[1]

Note: "Short-term" stability should be experimentally verified.

Experimental Protocols

Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

This protocol describes the preparation of a primary stock solution from a neat (solid) standard.

Materials:

  • This compound (neat solid, analytical standard grade, ≥99.0% purity)[5]

  • Methanol (HPLC or LC-MS grade)

  • Calibrated analytical balance

  • 10 mL volumetric flask (Class A)

  • Glass Pasteur pipette or syringe

  • Amber glass storage vial with a PTFE-lined cap

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the BPM neat material and record the exact weight.

  • Transfer: Carefully transfer the weighed BPM into the 10 mL volumetric flask.

  • Dissolving: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to completely dissolve the solid. Sonication for a few minutes may aid dissolution.

  • Dilution: Once the solid is fully dissolved, bring the solution to the 10 mL mark with methanol. Use a Pasteur pipette or syringe for the final drops to ensure accuracy.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Storage: Store the solution in a freezer at ≤ -20°C, protected from light.

G start Start: Weigh Neat BPM transfer Transfer to Volumetric Flask start->transfer add_solvent Add ~7-8 mL Methanol and Swirl/Sonicate to Dissolve transfer->add_solvent dissolved Is Solid Fully Dissolved? add_solvent->dissolved dissolved->add_solvent No dilute Dilute to 10 mL Mark with Methanol dissolved->dilute Yes homogenize Cap and Invert Flask 15-20 Times dilute->homogenize transfer_storage Transfer to Labeled Amber Vial homogenize->transfer_storage store Store at ≤ -20°C Protected from Light transfer_storage->store end End store->end

Figure 2. Experimental workflow for preparing a BPM stock solution.

Protocol: Short-Term Solution Stability Assessment

This protocol outlines a procedure to verify the stability of working solutions over the course of a typical analytical run.

Objective: To determine the stability of a prepared BPM standard solution at a specific concentration and storage condition (e.g., autosampler at 10°C) over 48 hours.

Procedure:

  • Preparation: Prepare the BPM working standard solution at the desired concentration as per your analytical method.

  • Initial Analysis (T=0): Immediately after preparation, inject the solution into the analytical instrument (e.g., HPLC-UV) in triplicate (n=3). Record the average peak area and retention time. This is your baseline measurement.

  • Storage: Store the solution in the autosampler under its typical operating conditions (e.g., 10°C).

  • Time-Point Analysis: Re-inject the solution in triplicate at specified time intervals (e.g., T=6h, 12h, 24h, 48h).

  • Data Analysis:

    • Calculate the average peak area at each time point.

    • Calculate the percent difference between the average peak area at each time point and the initial (T=0) average peak area.

    • % Difference = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • Acceptance Criteria: The solution is considered stable if the percent difference is within an acceptable range (typically ≤ 2.0% or as defined by your laboratory's SOPs) and no significant degradation peaks appear.

References

Technical Support Center: Interference of Bisphenol M in Immunoassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering issues with Bisphenol M (BPM) interference in their immunoassays. The following information is designed to help you troubleshoot unexpected results and ensure the accuracy and reliability of your data.

Troubleshooting Guide

Unexpected or inaccurate results in an immunoassay can arise from various sources of interference. When working with samples that may contain this compound or other structurally related bisphenols, it is crucial to consider the possibility of cross-reactivity, especially in assays designed for other bisphenols like Bisphenol A (BPA).

Identifying Potential Interference from this compound

If you suspect that this compound may be interfering with your immunoassay results, consider the following troubleshooting steps:

  • Review Sample Source and Composition: Analyze the source of your samples. Are they from an environment or matrix where this compound or other industrial phenols are likely to be present?

  • Assess Assay Specificity: Review the technical data sheet for your immunoassay kit to understand its cross-reactivity profile. While specific data for this compound may not always be available, look for information on cross-reactivity with other bisphenol analogs.

  • Perform a Spike and Recovery Experiment: Add a known concentration of a this compound standard to your sample matrix and a control matrix. If the recovery of your target analyte is significantly different between the two, it may indicate interference.

  • Analyze Serial Dilutions: A non-linear response when analyzing serial dilutions of a sample can suggest the presence of interfering substances.[1]

  • Compare with an Alternative Method: If possible, analyze your samples using a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity and can confirm the presence and concentration of both the target analyte and potential interferents like this compound.[2][3]

Quantitative Data on Bisphenol Cross-Reactivity

While specific quantitative data on this compound interference is limited in publicly available literature, data from studies on other bisphenol analogs in BPA immunoassays can provide insight into the potential for cross-reactivity. The degree of interference is dependent on the specific antibody used in the assay.

Bisphenol AnalogCommon AbbreviationPotential for Cross-Reactivity in BPA Immunoassays
Bisphenol ABPATarget Analyte
Bisphenol BBPBHigh
Bisphenol FBPFModerate to High
Bisphenol SBPSLow to Moderate
This compound BPM Suspected (structurally similar)

This table provides a generalized overview. The actual cross-reactivity will vary depending on the specific antibodies and assay design.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay interference?

A1: Immunoassay interference occurs when a substance in a sample incorrectly alters the measured concentration of the analyte.[4][5] This can lead to either falsely high (positive interference) or falsely low (negative interference) results.[4][6] Interference can be caused by various factors, including cross-reacting molecules, heterophilic antibodies, or matrix effects.[6]

Q2: How can this compound interfere with my immunoassay?

A2: Due to its structural similarity to other bisphenols, particularly Bisphenol A, this compound can potentially act as a cross-reactant in immunoassays designed to detect these other compounds. In a competitive immunoassay for BPA, for example, BPM could bind to the anti-BPA antibodies, leading to a false-positive result or an overestimation of the BPA concentration.

Q3: My immunoassay for a hormone is giving unexpected results. Could this compound be a factor?

A3: Bisphenols, including BPA, are known endocrine-disrupting chemicals.[3] If your samples have been exposed to BPM, it is plausible that it could interfere with hormone immunoassays, either through direct cross-reactivity with the assay antibodies or by altering the levels of endogenous hormones.[7][8] Confirmation with a more specific method like LC-MS/MS is recommended if such interference is suspected.[2]

Q4: What are the common types of immunoassays, and how might BPM interference differ between them?

A4: The two primary types of immunoassays are competitive and sandwich (non-competitive) assays.

  • Competitive Assays: In these assays, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. A cross-reactant like BPM can compete with the labeled analyte, resulting in a signal change that is incorrectly interpreted as the presence or higher concentration of the target analyte.

  • Sandwich Assays: These assays use two antibodies that bind to different epitopes on the analyte. Interference from a small molecule like BPM is less likely in a sandwich assay unless it is present at extremely high concentrations and affects antibody binding through non-specific interactions.

Q5: What steps can I take to mitigate interference from this compound?

A5: To minimize the impact of potential BPM interference, consider the following:

  • Sample Preparation: Employ a sample clean-up or extraction procedure to remove interfering substances before analysis.

  • Use of Blocking Agents: Some assay manufacturers include blocking agents in their reagents to reduce non-specific binding and interference.[9]

  • Assay Validation: If you frequently work with samples that may contain BPM, it is advisable to validate your immunoassay for potential cross-reactivity with BPM.

  • Confirmation with an Orthogonal Method: For critical applications, confirm your immunoassay results with a different analytical technique, such as LC-MS/MS.

Experimental Protocols

Protocol: Determining Cross-Reactivity of this compound in a Competitive Immunoassay

This protocol outlines a general procedure to assess the cross-reactivity of this compound in a competitive immunoassay designed for another analyte (e.g., Bisphenol A).

Materials:

  • Your competitive immunoassay kit (e.g., for Bisphenol A)

  • This compound standard of known purity

  • Assay buffer (as provided in the kit or recommended)

  • The target analyte standard (e.g., Bisphenol A)

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the target analyte standard (e.g., Bisphenol A) in the assay buffer to create a standard curve according to the kit instructions.

    • Prepare a serial dilution of the this compound standard in the assay buffer across a wide range of concentrations.

  • Perform the Immunoassay:

    • Run the immunoassay with the target analyte standard curve as you normally would.

    • In separate wells, run the immunoassay using the serial dilutions of the this compound standard in place of the target analyte.

    • Include a zero-analyte control (blank) for both sets of curves.

  • Data Analysis:

    • Calculate the 50% inhibition concentration (IC50) for both the target analyte and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

  • Interpretation:

    • A higher percentage of cross-reactivity indicates a greater potential for interference from this compound in your assay.

Visualizations

Below are diagrams to help visualize key concepts related to immunoassay interference.

competitive_immunoassay_interference cluster_well Microplate Well with Immobilized Antibody cluster_signal Signal Generation Ab Antibody Analyte Target Analyte Ab_bound Antibody Analyte->Ab_bound Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Ab_bound Binds BPM This compound (Interferent) BPM->Ab_bound Cross-reacts & Binds Signal_info Signal is inversely proportional to the amount of target analyte. BPM binding reduces the signal from the labeled analyte, causing a false positive/overestimation. Analyte_bound Analyte_bound->Ab_bound Labeled_Analyte_bound Labeled_Analyte_bound->Ab_bound BPM_bound BPM_bound->Ab_bound troubleshooting_workflow Start Unexpected Immunoassay Result (e.g., Falsely High/Low, Poor Reproducibility) Check_Protocol Review Experimental Protocol and Reagent Preparation Start->Check_Protocol Spike_Recovery Perform Spike and Recovery Experiment Check_Protocol->Spike_Recovery Protocol OK Serial_Dilution Analyze Serial Dilutions Spike_Recovery->Serial_Dilution Poor Recovery Result_OK Results are as Expected Spike_Recovery->Result_OK Good Recovery Cross_Reactivity_Test Test for Cross-Reactivity with Suspected Interferents (e.g., BPM) Serial_Dilution->Cross_Reactivity_Test Non-linear Dilution Serial_Dilution->Result_OK Linear Dilution Cross_Reactivity_Test->Spike_Recovery No Cross-Reactivity Alternative_Method Analyze Samples with an Alternative Method (e.g., LC-MS/MS) Cross_Reactivity_Test->Alternative_Method Cross-Reactivity Detected Alternative_Method->Result_OK Results Concordant Result_Interference Interference Confirmed Alternative_Method->Result_Interference Results Discrepant

References

Technical Support Center: Challenges in Bisphenol M Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol M (BPM) and other bisphenol analogues. The content is designed to address specific issues that may arise during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPM) and why is its dose-response analysis challenging?

This compound (BPM) is a chemical compound belonging to the bisphenol family.[1] Like other bisphenols, it is recognized as an endocrine disruptor, meaning it can interfere with the body's hormonal systems.[1][2] The primary challenge in the dose-response analysis of BPM and other bisphenols is the frequent occurrence of non-monotonic dose-response curves (NMDRCs) .[3][4] This means that the effect of the chemical does not always increase with a corresponding increase in dose. Instead, the response can change direction, often showing greater effects at low doses than at high doses.[4] This phenomenon contradicts the traditional toxicological principle of "the dose makes the poison" and complicates the determination of safe exposure levels.[4]

Q2: What is the primary mechanism of action for this compound?

This compound, like other bisphenols, primarily exerts its effects by interacting with estrogen receptors (ERα and ERβ) .[5][6] This interaction can trigger two main types of signaling pathways:

  • Genomic Pathway: BPM can bind to nuclear estrogen receptors, which then act as transcription factors to regulate the expression of target genes.[7]

  • Non-Genomic Pathway: BPM can also interact with estrogen receptors located on the cell membrane, leading to rapid signaling events within the cell through the activation of various protein kinases.[7][8]

The ability of BPM to act as an agonist (mimicking estrogen) or an antagonist (blocking estrogen) can be receptor- and cell-type specific.[5][9]

Q3: What are non-monotonic dose-response curves (NMDRCs) and why are they common with bisphenols?

A non-monotonic dose-response curve is one in which the slope of the curve changes direction within the range of doses tested.[10] Common forms include U-shaped or inverted U-shaped curves.[10] These are frequently observed with endocrine-disrupting chemicals like bisphenols for several reasons:[3]

  • Receptor Downregulation and Desensitization: At high concentrations, the target receptors may become saturated or downregulated, leading to a diminished response.

  • Receptor Selectivity: Bisphenols can have different affinities for different receptor subtypes (ERα vs. ERβ), which may trigger opposing cellular effects.

  • Cytotoxicity: At high doses, the cytotoxic effects of the compound can mask or override the endocrine-disrupting effects, leading to a decrease in the measured response.[3]

  • Competing Mechanisms: A compound might activate multiple signaling pathways with opposing effects, and the dominant pathway may shift with changing concentrations.

NMDRC_Concept

Quantitative Data Summary

The following tables summarize comparative data for this compound and other bisphenols.

Table 1: Comparative Cytotoxicity of Bisphenols

CompoundCell LineIC50 (µM)Relative Toxicity to BPA
Bisphenol A (BPA)MCF-745-
HSeC35-
This compound (BPM)-More toxic than BPA-
Bisphenol S (BPS)MCF-7450Less toxic
HSeC105Less toxic
Bisphenol F (BPF)MCF-7>500Less toxic
HSeC435Less toxic
Bisphenol AF (BPAF)MCF-756Similar
HSeC48Similar
Bisphenol Z (BPZ)MCF-745Similar
HSeC25More toxic

Data sourced from a study on MCF-7 and HSeC cell lines.[11] The finding that BPM is more toxic than BPA is from a separate comparative study.[12]

Table 2: Comparative Estrogen Receptor (ER) Binding Affinity and Activity

CompoundERα Binding IC50 (nM)ERβ Binding IC50 (nM)ERα Agonist Activity (EC50, nM)ERβ Agonist Activity
17β-Estradiol (E2)~0.2~0.3~0.03Agonist
Bisphenol A (BPA)1030900317Weak Agonist (EC50 = 693 nM)
This compound (BPM)---No agonist activity
Bisphenol AF (BPAF)53.418.9Full AgonistAntagonist
Bisphenol B (BPB)--AgonistWeak Antagonist

Data compiled from multiple sources.[5][13][14]

Experimental Protocols

Detailed Methodology: Cell Viability (MTT) Assay

This protocol is adapted for assessing the dose-response of this compound on cell viability.

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.[9]
  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

2. Experimental Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the BPM dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle shaking.
  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percent viability against the logarithm of the BPM concentration to generate a dose-response curve.

MTT_Workflow

Detailed Methodology: Estrogen Receptor (ER) Reporter Gene Assay

This assay is used to determine the estrogenic or anti-estrogenic activity of a compound.

1. Cell Line and Reagents:

  • Reporter Cell Line: Use a cell line that stably expresses an estrogen receptor (ERα or ERβ) and contains a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). Examples include T47D-KBluc or MCF-7-luc cells.[12]
  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
  • Positive Control: 17β-estradiol (E2).
  • Antagonist Control: ICI 182,780 (Fulvestrant).
  • Luciferase Assay Reagent.

2. Experimental Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.
  • Compound Treatment: Treat the cells with serial dilutions of BPM. To test for antagonistic activity, co-treat cells with a fixed concentration of E2 and serial dilutions of BPM.
  • Incubation: Incubate the plate for 24 hours.
  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

3. Data Analysis:

  • For agonistic activity, normalize the luciferase signal to the vehicle control and plot against the log of the BPM concentration.
  • For antagonistic activity, plot the inhibition of the E2-induced signal against the log of the BPM concentration.

Estrogen_Signaling_Pathway

Troubleshooting Guide

Troubleshooting_Flowchart

Problem: My dose-response curve for this compound is not a classic sigmoidal shape.

  • Possible Cause 1: Non-Monotonic Dose-Response (NMDRC). As discussed, this is common for bisphenols. You may be observing a real biological effect.

    • Troubleshooting:

      • Expand your dose range: Test a wider range of concentrations, especially in the low nanomolar and picomolar ranges, as this is where low-dose effects are often observed.

      • Increase dose density: Use more concentrations with smaller intervals between them to better define the shape of the curve.

      • Confirm with a different assay: Use an orthogonal assay (e.g., a gene expression assay in addition to a cell viability assay) to see if the NMDRC is consistent across different endpoints.

  • Possible Cause 2: Cytotoxicity at High Concentrations. The compound may be killing the cells at higher doses, which can be misinterpreted as a decrease in a specific signaling response.

    • Troubleshooting:

      • Perform a cell viability assay (e.g., MTT, MTS) in parallel with your primary functional assay. This will help you distinguish between a specific antagonistic effect and general cytotoxicity.

Problem: I am seeing high variability between my replicates.

  • Possible Cause 1: Inconsistent Cell Plating. Uneven cell distribution in the wells will lead to variable results.

    • Troubleshooting:

      • Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.

      • Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Possible Cause 2: Edge Effects. Wells on the edge of the microplate are more prone to evaporation, leading to changes in media concentration and temperature.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to create a humidity barrier.

  • Possible Cause 3: Compound Solubility and Stability. this compound may precipitate out of solution at higher concentrations or degrade over time.

    • Troubleshooting:

      • Visually inspect your stock solutions and dilutions for any signs of precipitation.

      • Prepare fresh dilutions for each experiment from a frozen stock.

Problem: My results are not consistent with published data.

  • Possible Cause 1: Differences in Experimental Conditions. Minor variations in cell line passage number, serum batch, incubation time, and other parameters can significantly impact results.

    • Troubleshooting:

      • Carefully review and align your protocol with the published methodology.

      • Ensure your cell line has been authenticated and is free from contamination.

  • Possible Cause 2: Vehicle Effects. The solvent used to dissolve BPM (e.g., DMSO) can have biological effects at certain concentrations.

    • Troubleshooting:

      • Ensure the final concentration of the vehicle is consistent across all wells, including the controls.

      • Test a range of vehicle concentrations to determine a non-toxic level for your specific cell line.

References

selecting the appropriate column for Bisphenol M chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of Bisphenol M (BPM). It is designed for researchers, scientists, and drug development professionals to assist in method development, column selection, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for analyzing this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.[1] The choice between the two often depends on the sample matrix, desired sensitivity, and available instrumentation.

  • HPLC , particularly coupled with mass spectrometry (LC-MS/MS), is a popular and highly sensitive method for analyzing a wide range of bisphenols, including BPM, without the need for derivatization.[2][3]

  • GC , typically coupled with mass spectrometry (GC-MS), is also a robust technique. However, due to the polar nature of bisphenols, a derivatization step is often necessary to improve volatility and chromatographic peak shape.[4][5]

Q2: What is the recommended HPLC column for this compound analysis?

A2: For reversed-phase HPLC analysis of this compound, C18 columns are a common and effective choice.[6][7] Additionally, Biphenyl (bi-phenyl) columns have shown excellent performance in separating a wide range of bisphenols, including this compound, often providing enhanced selectivity for these compounds.[3]

Q3: Is derivatization required for GC analysis of this compound?

A3: Yes, derivatization is highly recommended for the GC analysis of this compound and other bisphenols.[4] Derivatization converts the polar hydroxyl groups into less polar and more volatile derivatives, which significantly improves peak shape, reduces tailing, and enhances sensitivity.[4] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzoyl chloride (PFBOCl).[8]

Q4: How can I improve the sensitivity of my this compound analysis by LC-MS/MS?

A4: To enhance sensitivity in LC-MS/MS analysis of this compound, consider the following strategies:

  • Optimize Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. Higher organic content at the time of elution can improve desolvation and signal intensity.[9]

  • Derivatization: Although not always necessary for LC-MS, derivatization can significantly increase sensitivity. For example, derivatization with dansyl chloride or 1-methylimidazole-2-sulfonyl chloride has been shown to improve the detection of bisphenols.[2]

  • Column Dimensions: Using columns with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity, provided your LC system is optimized for low-dispersion.[10]

  • Source Optimization: Proper optimization of the mass spectrometer's ion source parameters, such as gas flows, temperatures, and voltages, is crucial for maximizing the signal.[9]

Column Selection Guide

Choosing the appropriate column is critical for achieving a successful separation. The following tables provide a summary of recommended columns for both HPLC and GC analysis of this compound.

HPLC Column Recommendations
Stationary PhaseTypical DimensionsKey Advantages
Biphenyl 50 mm x 2.1 mm, 1.8 µmExcellent selectivity and peak shape for a broad range of bisphenols, enabling fast analysis times.[3]
C18 50-150 mm x 2.1-4.6 mm, 1.8-5 µmWidely available, robust, and provides good retention and separation for bisphenols.[6][7]
GC Column Recommendations

For the analysis of derivatized this compound, a non-polar or mid-polarity column is generally recommended.

Stationary PhaseTypical DimensionsKey Advantages
5% Diphenyl / 95% Dimethylpolysiloxane 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of semi-volatile compounds, including derivatized bisphenols.[11] Provides good resolution and thermal stability.

Experimental Protocols

HPLC-MS/MS Method for Bisphenol Analysis

This protocol is based on a method for the rapid analysis of 15 bisphenols, including this compound.[3]

  • Column: Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient:

    • Start with 30% B, hold for 0.5 min

    • Increase to 85% B over 4.5 min

    • Increase to 100% B over 1 min, hold for 1 min

    • Return to 30% B over 0.1 min, hold for 1.9 min

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detector: MS/MS (e.g., Triple Quadrupole)

  • Ion Mode: Electrospray Ionization (ESI), Negative Mode

GC-MS Method for Derivatized Bisphenol Analysis

This is a general protocol for the analysis of silylated bisphenols.

  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., Rtx-5MS), 30 m x 0.25 mm, 0.25 µm film thickness[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp to 280 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Detector: Mass Spectrometer

  • Derivatization (Example with BSTFA):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Troubleshooting Guides

HPLC Troubleshooting

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Problem: Peak Tailing

  • Cause: Secondary interactions between the phenolic hydroxyl groups of BPM and active sites on the column packing material (e.g., residual silanols on a C18 column) can cause peak tailing.[12]

  • Solution:

    • Adjust the mobile phase pH to suppress the ionization of the silanol (B1196071) groups (e.g., adding a small amount of acid like formic acid).[12]

    • Consider using a column with a different selectivity, such as a Biphenyl column, which can reduce these secondary interactions.[3]

    • Ensure the column is not overloaded by reducing the injection volume or sample concentration.[13]

Problem: Poor Sensitivity in LC-MS/MS

  • Cause: Ion suppression from matrix components or mobile phase additives can reduce the signal intensity of BPM.[9] Suboptimal ion source conditions can also lead to poor sensitivity.

  • Solution:

    • Use high-purity solvents and additives to minimize background noise and adduct formation.[9][10]

    • Ensure proper sample cleanup to remove interfering matrix components.

    • Systematically optimize the ESI source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage).[9]

Problem: Ghost Peaks and Background Contamination

  • Cause: Bisphenols are common environmental contaminants and can be present in solvents, plastic labware, and even the LC system itself.[14] This can lead to the appearance of "ghost peaks" in blank injections.

  • Solution:

    • Use glass or polypropylene (B1209903) labware instead of polycarbonate to minimize leaching.[14]

    • Use high-purity, LC-MS grade solvents.

    • If background contamination from the mobile phase is suspected, an isocratic elution with a sufficiently high organic content can sometimes prevent the analyte from accumulating on the column during equilibration.[14]

GC Troubleshooting

Caption: Troubleshooting workflow for common GC issues in the analysis of derivatized this compound.

Problem: Broad or Tailing Peaks

  • Cause: Incomplete derivatization can leave unreacted, polar BPM, which will exhibit poor peak shape.[15] Active sites in the GC inlet or on the column can also interact with the derivatized analyte.

  • Solution:

    • Optimize the derivatization reaction conditions (time, temperature, reagent amount).

    • Use a fresh, deactivated inlet liner.

    • Ensure the GC column is properly conditioned to minimize active sites.

Problem: Low or No Response

  • Cause: The derivatized BPM may be degrading in the injector if the temperature is too high. Adsorption of the analyte in the inlet or column can also lead to a loss of signal.

  • Solution:

    • Lower the injector temperature to prevent thermal degradation.

    • Check for and eliminate any active sites in the system by replacing the liner and trimming the column.

Problem: Irreproducible Results

  • Cause: Inconsistent derivatization is a common source of irreproducibility. The presence of moisture can interfere with silylation reactions.

  • Solution:

    • Ensure all solvents and sample extracts are anhydrous before adding the derivatization reagent.

    • Maintain consistent reaction times and temperatures for all samples and standards.

    • Use an internal standard to correct for variations in derivatization efficiency and injection volume.

References

Validation & Comparative

A Comparative Analysis of the Estrogenic Activity of Bisphenol M and Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic activity of Bisphenol M (BPM) and the well-studied endocrine disruptor, Bisphenol A (BPA). While both are structurally related bisphenolic compounds, emerging evidence reveals contrasting effects on estrogen receptors, with BPA acting as an agonist and BPM as an antagonist. This guide summarizes key experimental data, details the methodologies used in these studies, and visualizes the distinct signaling pathways.

Data Presentation: Quantitative Comparison of Estrogenic Activity

The following table summarizes the available quantitative data on the estrogenic and anti-estrogenic activities of this compound and Bisphenol A from various in vitro assays.

CompoundAssay TypeReceptorActivityEC50 / IC50 (nM)Reference
Bisphenol A (BPA) Competitive Binding AssayERαAgonist1030[1]
Competitive Binding AssayERβAgonist900[1]
Luciferase Reporter Gene AssayERαAgonist317[1]
Luciferase Reporter Gene AssayERβAgonist693[1]
MCF-7 Cell Proliferation (E-Screen)ERαAgonist~1000-10000[2]
This compound (BPM) Competitive Binding AssayERαAntagonist56.8 ± 11.7[3]
Competitive Binding AssayERβAntagonist148 ± 80[3]
Reporter Gene AssayERα & ERβAntagonistInhibition of E2-induced activity observed[3][4]

EC50 (Half-maximal effective concentration) for agonists represents the concentration at which the compound elicits 50% of its maximal effect. IC50 (Half-maximal inhibitory concentration) for antagonists represents the concentration at which the compound inhibits 50% of the agonist's response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol ([³H]E2), for binding to the estrogen receptor (ERα or ERβ).

  • Receptor Preparation: Recombinant human ERα or ERβ ligand-binding domains (LBDs) are expressed in and purified from E. coli or other suitable expression systems.

  • Assay Procedure:

    • A constant concentration of the purified ER LBD and [³H]E2 are incubated in a buffer solution.

    • Increasing concentrations of the unlabeled test compound (BPA or BPM) are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • Unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal (DCC) or size-exclusion chromatography.

    • The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of [³H]E2 to the receptor is determined and reported as the IC50 value. A lower IC50 value indicates a higher binding affinity.

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a compound to activate or inhibit gene expression mediated by the estrogen receptor.

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, MCF-7) is used. These cells are transiently or stably transfected with two plasmids:

    • An expression vector for human ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Assay Procedure:

    • The transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (BPA or BPM).

    • For antagonist testing, cells are co-treated with a fixed concentration of 17β-estradiol (E2) and varying concentrations of the test compound (BPM).

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis:

    • For agonists (like BPA), the EC50 value is calculated as the concentration that induces a response equivalent to 50% of the maximal response to E2.

    • For antagonists (like BPM), the IC50 value is calculated as the concentration that inhibits 50% of the response induced by E2 alone.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells, which endogenously express ERα, are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.

  • Assay Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with a range of concentrations of the test compound (e.g., BPA).

    • After a period of incubation (typically 6-7 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, crystal violet staining, or by direct cell counting.

  • Data Analysis: The concentration of the test compound that results in a half-maximal proliferative effect compared to a positive control (like E2) is determined as the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Estrogenic_Signaling_Pathway cluster_BPA Bisphenol A (Agonist) cluster_BPM This compound (Antagonist) BPA BPA ER_BPA Estrogen Receptor (ERα/ERβ) BPA->ER_BPA Binds ERE_BPA Estrogen Response Element (ERE) ER_BPA->ERE_BPA Binds Gene_Activation Gene Transcription Activation ERE_BPA->Gene_Activation Cell_Proliferation Cell Proliferation Gene_Activation->Cell_Proliferation BPM BPM ER_BPM Estrogen Receptor (ERα/ERβ) BPM->ER_BPM Binds ERE_BPM Estrogen Response Element (ERE) ER_BPM->ERE_BPM Binding Blocked Gene_Inhibition Gene Transcription Inhibition ERE_BPM->Gene_Inhibition No_Proliferation No Proliferation Gene_Inhibition->No_Proliferation Estradiol Estradiol (E2) Estradiol->ER_BPM

Figure 1: Contrasting mechanisms of Bisphenol A and this compound on estrogen receptor signaling.

Reporter_Gene_Assay_Workflow start Start: Transfect cells with ER and ERE-reporter plasmids plate_cells Plate transfected cells in multi-well plates start->plate_cells treat_cells Treat cells with test compounds (BPA, BPM +/- E2) plate_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and determine EC50 (agonist) or IC50 (antagonist) measure_luciferase->analyze_data end End analyze_data->end

Figure 2: Workflow for the Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay.

Conclusion

The available experimental data clearly demonstrate that while Bisphenol A exhibits estrogenic (agonistic) activity, this compound acts as an estrogen receptor antagonist. BPM competitively binds to both ERα and ERβ and inhibits the transcriptional activity induced by estradiol. The antagonistic potency of BPM, as indicated by its IC50 values in the nanomolar range, suggests it is a significant endocrine disruptor with a mechanism of action opposite to that of BPA. This comparative guide highlights the importance of evaluating the specific endocrine-disrupting activities of individual bisphenol analogs rather than assuming similar effects based on structural similarity. Further research is warranted to fully elucidate the in vivo consequences of exposure to this compound and other tricyclic bisphenols.

References

The Shifting Landscape of BPA Alternatives: A Comparative Toxicity Analysis of Bisphenol M and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As industries continue to phase out Bisphenol A (BPA) due to concerns over its endocrine-disrupting properties, a host of structurally similar alternatives have been introduced into the market. A comprehensive analysis of the available toxicological data reveals that many of these substitutes, including Bisphenol M (BPM), may not be safer than their predecessor, exhibiting comparable or even greater endocrine-disrupting and cytotoxic effects. This guide provides a comparative overview of the in vitro toxicity of BPM and other common BPA alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Toxicity Overview

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins.[1] Due to its known endocrine-disrupting effects, the use of BPA has been increasingly restricted, leading to the rise of numerous analogs such as Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol AF (BPAF), and this compound (BPM).[2] However, the structural similarity of these alternatives to BPA raises concerns about their potential for similar adverse health effects.[3]

Studies have shown that many BPA alternatives exhibit estrogenic activity, with some being even more potent than BPA. For instance, BPAF and Bisphenol B (BPB) have demonstrated higher estrogenic activity than BPA in human breast cancer cell models.[4] The toxic effects of these compounds are often mediated through their interaction with nuclear receptors, particularly the estrogen receptors ERα and ERβ, leading to the disruption of normal hormonal signaling pathways.[5]

Quantitative Comparison of Bisphenol Toxicity

To facilitate a direct comparison of the toxicological profiles of various bisphenols, the following tables summarize key in vitro data from published studies. These data include the half-maximal inhibitory concentration (IC50) for estrogen receptor binding and cytotoxicity in different cell lines.

CompoundEstrogen Receptor α (ERα) Binding Affinity (IC50, nM)Estrogen Receptor β (ERβ) Binding Affinity (IC50, nM)Reference(s)
17β-Estradiol (E2)~1-10~1-10[5]
Bisphenol A (BPA)1030900[5]
This compound (BPM)Less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZLess potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ[6]
Bisphenol AF (BPAF)53.418.9[5]
Bisphenol B (BPB)PotentPotent[6]
Bisphenol C (BPC)PotentPotent[6]
Bisphenol E (BPE)PotentPotent[6]
Bisphenol F (BPF)Weak effectsWeak effects[6]
Bisphenol P (BPP)Less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZLess potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ[6]
Bisphenol S (BPS)Not disruptiveNot disruptive[6]
Bisphenol Z (BPZ)PotentPotent[6]

Table 1: Comparative Estrogen Receptor Binding Affinities of Bisphenols. This table presents the IC50 values for the binding of various bisphenols to human estrogen receptors α and β. Lower IC50 values indicate a higher binding affinity. Data for BPM is qualitative, indicating lower potency compared to several other analogs.

CompoundMCF-7 (Human Breast Cancer) Cytotoxicity (IC50, µM)HSeC (Human Sertoli Cells) Cytotoxicity (IC50, µM)Reference(s)
Bisphenol A (BPA)4535[3]
Bisphenol AF (BPAF)5648[3]
Bisphenol B (BPB)---
Bisphenol F (BPF)>500 (not cytotoxic)435[3]
Bisphenol S (BPS)450105[3]
Bisphenol Z (BPZ)45Most cytotoxic[3]

Table 2: Comparative Cytotoxicity of Bisphenols. This table displays the IC50 values for the cytotoxic effects of various bisphenols on human breast cancer (MCF-7) and Sertoli (HSeC) cell lines after 24 hours of exposure. A lower IC50 value indicates greater cytotoxicity. Data for BPM and BPB were not available in the cited study. One study noted the toxicity order in MCF-7 cells as BPB > BPC > TDP > BPE > BPA.[7]

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to assess the toxicity of bisphenols.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

  • Recombinant human estrogen receptor α (ERα) and ERβ

  • [³H]17β-estradiol (radiolabeled ligand)

  • Test compounds (Bisphenols)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • A solution containing a fixed concentration of the estrogen receptor and the radiolabeled ligand is prepared in the assay buffer.

  • A range of concentrations of the unlabeled test compound (competitor) is added to the solution.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The receptor-bound and free radioligand are separated (e.g., using hydroxylapatite or filter membranes).

  • The amount of radioactivity in the receptor-bound fraction is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated from a dose-response curve.[1][8]

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Bisphenols)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.[3][9]

Signaling Pathway Disruption

The primary mechanism by which bisphenols exert their endocrine-disrupting effects is through the modulation of the estrogen receptor signaling pathway. Upon binding to estrogen receptors, these compounds can either mimic the effects of endogenous estrogens (agonistic activity) or block their action (antagonistic activity). This can lead to inappropriate activation or inhibition of downstream signaling cascades, ultimately affecting gene expression and cellular processes such as proliferation, differentiation, and apoptosis.

EstrogenSignalingPathway Bisphenol Bisphenol (e.g., BPM, BPA) ER Estrogen Receptor (ERα / ERβ) Bisphenol->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ER Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Transcription Modulation ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularEffects Altered Cellular Responses (Proliferation, etc.) Protein->CellularEffects

Caption: Estrogen Receptor Signaling Pathway Disruption by Bisphenols.

The workflow for assessing the in vitro toxicity of bisphenols typically involves a tiered approach, starting with receptor binding assays to determine the potential for endocrine disruption, followed by cell-based assays to evaluate the functional consequences, such as effects on cell proliferation and cytotoxicity.

ExperimentalWorkflow start Start: Select Bisphenol Analogs binding_assay Estrogen Receptor Competitive Binding Assay start->binding_assay cell_culture Cell Culture (e.g., MCF-7, HSeC) start->cell_culture determine_ic50_binding Determine IC50 (Binding Affinity) binding_assay->determine_ic50_binding data_analysis Comparative Data Analysis determine_ic50_binding->data_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay determine_ic50_cyto Determine IC50 (Cytotoxicity) cytotoxicity_assay->determine_ic50_cyto determine_ic50_cyto->data_analysis end End: Toxicity Profile data_analysis->end

Caption: In Vitro Toxicity Assessment Workflow for Bisphenols.

Conclusion

The available scientific evidence strongly suggests that many BPA alternatives, including this compound, are not inert substances and may pose similar or even greater health risks than BPA. The data presented in this guide highlight the endocrine-disrupting potential and cytotoxicity of several common bisphenol analogs. It is imperative for researchers, regulatory agencies, and manufacturers to conduct thorough toxicological assessments of these alternatives to ensure public safety and avoid regrettable substitutions. Further research is particularly needed to fill the data gaps for less-studied compounds like BPM to enable a more complete and accurate risk assessment.

References

Comparative Guide to the In Vivo Anti-Estrogenic Effects of Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

Objective: To provide a comparative analysis of the in vivo anti-estrogenic effects of Bisphenol M (BPM) and other bisphenol analogues. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals.

Comparative Data on Bisphenol Activity

While in vivo anti-estrogenicity data for BPM is lacking, in vitro assays and in vivo studies on other bisphenols provide a basis for comparison. BPA is a well-characterized estrogen agonist, while BPAP has demonstrated clear anti-estrogenic effects in vivo.[1][2] The following table summarizes key findings.

CompoundAssay TypeSpecies/ModelKey Metric/EndpointObserved EffectReference
Bisphenol A (BPA) In Vivo Uterotrophic AssayImmature RatsUterine Weight IncreaseSignificant increase at 160 mg/kg/day (oral) and ≥8 mg/kg/day (subcutaneous)[3]
Bisphenol A (BPA) In Vivo Uterotrophic AssayOvariectomized MiceUterine Weight Increase147% increase in uterine weight at 20 mg/kg[4]
Bisphenol AP (BPAP) In Vitro Reporter Gene AssayGeneBLAzer™Anti-Estrogenicity (IC50)Strong anti-estrogenicity (IC50 = 2.35 μM)[1][2]
Bisphenol AP (BPAP) In Vivo Anti-Uterotrophic AssayPost-weaning CD-1 MiceUterine Weight DecreaseSignificant decrease at ≥10 mg/kg/day (co-administered with E2)[1][2]
Bisphenol AP (BPAP) In Vivo Uterotrophic AssayPrepubertal CD-1 MiceUterine Weight DecreaseSignificant decrease at ≥80 μg/kg/day (administered alone)[1]
Various Bisphenols In Vitro Estrogenicity AssayYeast Two-Hybrid SystemEstrogenic ActivityBPA and Bisphenol F (BPF) showed estrogenic activity.[5]

Experimental Protocols

To validate the potential anti-estrogenic effects of a compound like this compound in vivo, a modified uterotrophic bioassay is the standard method. This involves co-administration of the test compound with a known estrogen, such as 17β-estradiol (E2) or ethinyl estradiol (B170435) (EE), to assess the compound's ability to antagonize the estrogen-induced uterine weight gain.

1. Protocol: In Vivo Anti-Uterotrophic Bioassay (Modified from OECD TG 440)

This protocol is designed to detect the ability of a chemical to inhibit the uterotrophic effects of a reference estrogen.

  • Animal Model: Immature, female rodents (e.g., Sprague-Dawley rats, age 18-20 days) or young adult, ovariectomized rodents.[6][7] The ovariectomized model removes the influence of endogenous hormones.

  • Acclimation: Animals are acclimated for at least 5 days upon arrival, with access to a low-phytoestrogen diet and water ad libitum.

  • Group Allocation: Animals are randomly assigned to groups (n=6 minimum per group).[6]

    • Vehicle Control (e.g., corn oil)

    • Positive Control (e.g., Ethinyl Estradiol, EE)

    • Test Compound alone (multiple dose levels of BPM)

    • Test Compound + Positive Control (multiple dose levels of BPM co-administered with EE)

  • Dosing: The test compound and/or positive control are administered daily for three consecutive days via oral gavage or subcutaneous injection.[3][6]

  • Endpoint Measurement: Approximately 24 hours after the final dose, animals are euthanized.[3] The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may then be blotted on filter paper to obtain the blotted weight, which is often considered more reliable.

  • Data Analysis: Uterine weights are normalized to body weight. A statistically significant decrease in the uterine weight of the "Test Compound + Positive Control" groups compared to the "Positive Control" group indicates anti-estrogenic activity.

2. Protocol: In Vitro Estrogen Receptor (ER) Reporter Gene Assay

This assay is a common preliminary step to determine if a compound can bind to and activate or inhibit the estrogen receptor.

  • Cell Line: A human cell line (e.g., MCF-7 breast cancer cells or U2-OS osteosarcoma cells) is transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Cells are incubated with various concentrations of the test compound (e.g., BPM), a positive control (17β-estradiol), and a vehicle control. To test for anti-estrogenicity, cells are co-treated with 17β-estradiol and varying concentrations of the test compound.

  • Measurement: After a set incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

  • Data Analysis: A dose-dependent decrease in the estradiol-induced reporter signal in co-treated cells indicates competitive binding and anti-estrogenic activity at the receptor level.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Workflow for In Vivo Anti-Uterotrophic Assay

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing (3 Days) cluster_analysis Phase 3: Analysis A Select Animal Model (Immature or OVX Rodent) B Acclimation & Low Phytoestrogen Diet A->B C Randomize into Treatment Groups (n≥6) B->C D Group 1: Vehicle Control E Group 2: Estrogen (E2) F Group 3: Test Compound G Group 4: E2 + Test Compound H Necropsy 24h After Last Dose G->H I Excise & Weigh Uterus H->I J Statistical Analysis: Compare Group 4 vs Group 2 I->J K Conclusion: Significant Weight Decrease = Anti-Estrogenic Effect J->K

Workflow for assessing in vivo anti-estrogenicity.

Diagram 2: Estrogen Receptor Signaling Pathway

G cluster_ligands Ligands cluster_cell Cell E2 Estradiol (E2) (Agonist) ER Estrogen Receptor (ER) in Cytoplasm/Nucleus E2->ER Binds & Activates BPM This compound (BPM) (Potential Antagonist) BPM->ER Binds & Blocks (Hypothesized) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., Uterine Growth) Transcription->Response Leads to

Mechanism of estrogenic agonism and antagonism.

References

cross-reactivity of Bisphenol M in BPA-specific ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Bisphenol M in BPA-Specific ELISA Kits

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for generating accurate and reliable data. When detecting Bisphenol A (BPA), a widely studied endocrine disruptor, the potential for cross-reactivity with its structural analogs is a critical consideration. This guide provides a comparative overview of the cross-reactivity of this compound (BPM) and other BPA analogs in BPA-specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Structural Basis for Cross-Reactivity

The specificity of an ELISA is determined by the binding affinity of the antibody to its target antigen. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target antigen.

Bisphenol A (BPA) has a molecular structure characterized by two phenol (B47542) rings linked by a central carbon atom which is also bonded to two methyl groups.[1][2][3][4] This structure is the basis for the specific recognition by antibodies in BPA-specific ELISA kits.

This compound (BPM) , also known as 4,4'-(m-Phenylenediisopropylidene)bisphenol, has a more complex structure where two 4-hydroxyphenyl groups are attached to a central benzene (B151609) ring via isopropylidene groups.[5][6][7] The presence of the fundamental phenolic structures suggests a potential for cross-reactivity in BPA-specific immunoassays. The degree of this cross-reactivity would depend on the specific epitope recognized by the monoclonal or polyclonal antibodies used in a given ELISA kit.

Comparative Cross-Reactivity of Bisphenol Analogs

To provide a framework for understanding potential cross-reactivity, the following table summarizes reported cross-reactivity data for various bisphenol analogs in a commercially available BPA-specific ELISA kit. It is important to note that cross-reactivity can vary between different ELISA kits due to variations in antibody specificity.

CompoundStructure% Cross-Reactivity in a BPA-Specific ELISA Kit[8]
Bisphenol A (BPA)4,4'-(propane-2,2-diyl)diphenol100
Diethylhexylphthalate (DEHP)bis(2-ethylhexyl) benzene-1,2-dicarboxylate<0.05
Nonylphenol (NP)4-(2,4-dimethylheptan-3-yl)phenol0.19
17β-Estradiol (E2)(17β)-estra-1,3,5(10)-triene-3,17-diol<0.05
Estrone (E1)3-hydroxy-1,3,5(10)-estratrien-17-one<0.05
Linear alkylbenzene sulfonate (LAS)Sodium 4-(undecan-3-yl)benzenesulfonate<0.05
Alkylphenol Ethoxylate (APE)Not specified<0.05
Alkyl Ethoxylate (AE)Not specified<0.05
Humic acid NaNot specified<0.05

Data is sourced from a specific BPA ELISA kit for field samples and may not be representative of all commercially available kits.

Experimental Protocol for Determining Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound, such as this compound, in a competitive BPA-specific ELISA.

Objective: To determine the percentage of cross-reactivity of this compound in a BPA-specific competitive ELISA.

Materials:

  • BPA-specific ELISA kit (including BPA-coated microplate, BPA standard, anti-BPA antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)

  • This compound (BPM) standard of high purity

  • Assay buffer

  • Wash buffer

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Precision pipettes and tips

Procedure:

  • Preparation of Standards:

    • Prepare a serial dilution of the BPA standard in assay buffer to create a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10 ng/mL).

    • Prepare a serial dilution of the BPM standard in assay buffer over a wider concentration range than the BPA standard to determine its inhibitory concentration (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).

  • Assay Protocol (based on a typical competitive ELISA):

    • Add a fixed amount of anti-BPA antibody to all wells of the BPA-coated microplate, except for the blank wells.

    • Add the prepared BPA standards and BPM standards to their respective wells.

    • Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding between the BPA on the plate and the BPA or BPM in the standards with the anti-BPA antibody.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody to each well and incubate as per the manufacturer's instructions.

    • Wash the plate again to remove any unbound secondary antibody.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the concentration of BPA or the cross-reacting substance.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding BPA concentrations. A semi-log plot is typically used.

    • Determine the 50% inhibitory concentration (IC50) for both BPA and BPM from their respective dose-response curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of BPA / IC50 of BPM) x 100

Visualizing the Principles of Cross-Reactivity Assessment

To further clarify the experimental concepts, the following diagrams illustrate the competitive ELISA principle and the workflow for assessing cross-reactivity.

Competitive_ELISA_Principle Principle of Competitive ELISA for Cross-Reactivity cluster_0 High BPA Concentration (or High Cross-Reactivity) cluster_1 Low BPA Concentration (or Low Cross-Reactivity) BPA_coated_well_1 BPA-Coated Well Anti-BPA Antibody Result_1 Low Signal Free_BPA_1 BPA/BPM in Sample Free_BPA_1->BPA_coated_well_1:f1 High Competition Enzyme_Conjugate_1 Enzyme Conjugate Enzyme_Conjugate_1->BPA_coated_well_1:f1 Low Binding BPA_coated_well_2 BPA-Coated Well Anti-BPA Antibody Result_2 High Signal Free_BPA_2 BPA/BPM in Sample Free_BPA_2->BPA_coated_well_2:f1 Low Competition Enzyme_Conjugate_2 Enzyme Conjugate Enzyme_Conjugate_2->BPA_coated_well_2:f1 High Binding

Caption: Competitive ELISA principle for determining cross-reactivity.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment Start Start: Prepare Reagents Prepare_Standards Prepare Serial Dilutions of BPA and BPM Standards Start->Prepare_Standards ELISA_Assay Perform Competitive ELISA Assay Prepare_Standards->ELISA_Assay Measure_Absorbance Measure Absorbance at 450 nm ELISA_Assay->Measure_Absorbance Generate_Curves Generate Dose-Response Curves for BPA and BPM Measure_Absorbance->Generate_Curves Calculate_IC50 Determine IC50 Values for both BPA and BPM Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity ((IC50_BPA / IC50_BPM) x 100) Calculate_IC50->Calculate_CR End End: Report Results Calculate_CR->End

Caption: Workflow for assessing the cross-reactivity of this compound.

References

Unraveling the Metabolic Fates of Bisphenol M and Bisphenol S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in our current understanding of the metabolic pathways of Bisphenol M (BPM) and Bisphenol S (BPS). While the biotransformation of BPS has been extensively studied, providing a clear picture of its metabolic fate, there is a significant lack of data on the metabolism of BPM. This guide synthesizes the available information, highlighting the well-established metabolic pathways of BPS and contrasting them with the current knowledge gap for BPM. Furthermore, it provides a general experimental protocol that can be employed to elucidate the metabolic pathways of BPM, paving the way for a more comprehensive comparative analysis in the future.

Bisphenol S (BPS): A Well-Defined Metabolic Journey

Bisphenol S (BPS) undergoes both Phase I and Phase II metabolic transformations in the body. The primary goal of these processes is to increase the water solubility of BPS, facilitating its excretion.

Phase I Metabolism: Hydroxylation

The initial metabolic step for BPS involves hydroxylation, an oxidation reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP3A4 and CYP2C9 have been identified as the main enzymes responsible for this transformation. This process introduces a hydroxyl group onto the aromatic ring of the BPS molecule.

Phase II Metabolism: Conjugation for Excretion

Following Phase I, or directly, BPS and its hydroxylated metabolites undergo Phase II conjugation reactions. These are the predominant metabolic pathways for BPS.

  • Glucuronidation: This is the major metabolic pathway for BPS. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to BPS, forming BPS-glucuronide. This conjugate is highly water-soluble and readily excreted in the urine.

  • Sulfation: BPS can also be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes, forming BPS-sulfate. This is generally a less prominent pathway compared to glucuronidation.

In essence, the metabolism of BPS is a detoxification process, converting it into inactive and excretable forms.

This compound (BPM): An Uncharted Metabolic Territory

In stark contrast to BPS, there is a significant lack of scientific literature detailing the specific metabolic pathways of this compound. To date, no studies have identified the specific metabolites of BPM or the enzymes involved in its biotransformation.

However, one study in mice has indicated that exposure to BPM disrupts several endogenous hepatic metabolic pathways, including:

  • Riboflavin metabolism

  • Glycerophospholipid metabolism

  • Fatty acid degradation

This finding suggests that BPM interacts with metabolic processes in the liver, but it does not shed light on how the BPM molecule itself is metabolized. The absence of this crucial information makes a direct comparison of the metabolic pathways of BPM and BPS impossible at present.

Quantitative Data on BPS Metabolism

The following table summarizes key quantitative parameters related to the metabolism of BPS, derived from in vitro studies using human liver microsomes.

ParameterValueEnzyme(s)Reference
Phase I: Hydroxylation
Major MetaboliteHydroxylated BPSCYP3A4, CYP2C9[1]
Phase II: Glucuronidation
Predominant MetaboliteBPS-GlucuronideUGTs[1]
Phase II: Sulfation
MetaboliteBPS-SulfateSULTs[2]

Table 1: Summary of Key Metabolic Pathways and Enzymes for BPS.

Experimental Protocols: Elucidating Metabolic Pathways

To address the knowledge gap for BPM and to provide a basis for comparative studies, a standardized in vitro metabolism assay using liver microsomes is described below. This protocol is widely used to investigate the metabolic fate of xenobiotics.

In Vitro Metabolism Assay Using Human Liver Microsomes

Objective: To identify the metabolites of a test compound (e.g., BPM) and to identify the cytochrome P450 enzymes responsible for its metabolism.

Materials:

  • Test compound (this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Specific chemical inhibitors for major CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)

  • Recombinant human CYP enzymes (optional, for confirming specific enzyme involvement)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Setup:

    • Prepare incubation mixtures in microcentrifuge tubes on ice.

    • Each incubation mixture should contain the test compound (at various concentrations), pooled human liver microsomes, and phosphate buffer.

    • For reaction phenotyping, pre-incubate the microsomes with specific CYP inhibitors before adding the test compound.

  • Initiation of Reaction:

    • Pre-warm the incubation mixtures to 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the mixtures at 37°C in a shaking water bath for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

    • Compare the metabolite profiles from incubations with and without specific CYP inhibitors to determine the contribution of each enzyme.

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the metabolic processes and the experimental approach, the following diagrams are provided.

BPS_Metabolism BPS Bisphenol S (BPS) Hydroxylated_BPS Hydroxylated BPS BPS->Hydroxylated_BPS Phase I: Hydroxylation (CYP3A4, CYP2C9) BPS_Glucuronide BPS-Glucuronide BPS->BPS_Glucuronide Phase II: Glucuronidation (UGTs) BPS_Sulfate BPS-Sulfate BPS->BPS_Sulfate Phase II: Sulfation (SULTs) Hydroxylated_BPS->BPS_Glucuronide Phase II: Glucuronidation Excretion Excretion BPS_Glucuronide->Excretion BPS_Sulfate->Excretion

Figure 1: Metabolic Pathways of Bisphenol S (BPS).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Incubation_Mix Prepare Incubation Mixture (BPM, HLMs, Buffer) Pre_warm Pre-warm to 37°C Incubation_Mix->Pre_warm Initiate Initiate with NADPH Pre_warm->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Identify Identify Metabolites & Enzymes Analyze->Identify

Figure 2: In Vitro Metabolism Experimental Workflow.

References

A Comparative Risk Assessment of Bisphenol M and Bisphenol S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological and endocrine-disrupting properties of Bisphenol M (BPM) and Bisphenol S (BPS), two substitutes for the well-known endocrine disruptor Bisphenol A (BPA). The following sections summarize key experimental findings, present comparative data in a structured format, and detail the methodologies of the cited experiments to aid in risk assessment and inform future research.

Executive Summary

This compound (BPM) and Bisphenol S (BPS) are used as alternatives to BPA in various consumer and industrial products. While both were introduced as potentially safer options, emerging scientific evidence suggests that they are not inert and may pose their own health risks. This guide synthesizes current research to compare their effects on cell health, endocrine function, and genetic integrity.

A key finding from comparative studies is that BPM appears to be significantly more cytotoxic than BPS. Conversely, BPS generally exhibits more potent estrogenic activity. Both compounds have been shown to affect steroidogenesis and possess genotoxic potential, raising concerns about their widespread use.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the biological activities of BPM and BPS.

Table 1: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineAssayIC50 (µM)Reference
This compound (BPM) MCF-7 (Human Breast Cancer)MTT45
HSeC (Human Sertoli Cells)MTT35
HeLa (Human Cervical Cancer)MTT>500[1]
C6 (Rat Glioma)MTT>500[1]
3T3-L1 (Mouse Adipocytes)MTT>500[1]
Bisphenol S (BPS) MCF-7 (Human Breast Cancer)MTT450
HSeC (Human Sertoli Cells)MTT105
HeLa (Human Cervical Cancer)MTT>500[1]
C6 (Rat Glioma)MTT>500[1]
3T3-L1 (Mouse Adipocytes)MTT>500[1]
HepG2 (Human Liver Cancer)MTT428.8 µg/mL (~1713 µM)[2]

Data from Russo et al. (2018) indicates that BPM is more toxic than BPA, while BPS is less toxic in the cell lines tested.[1][3]

Table 2: Comparative Endocrine Activity

This table presents data on the binding affinity of BPM and BPS to estrogen receptors (ERα and ERβ) and their ability to activate these receptors.

CompoundParameterReceptorValueReference
This compound (BPM) Binding Affinity (IC50)ERβ~18 nM (comparable to BPAF)[3]
Agonist ActivityERβNo agonist activity observed[3]
Bisphenol S (BPS) Binding Affinity (IC50)ERα>10,000 nM[4]
Binding Affinity (IC50)ERβ900 nM[4]
Agonist Activity (EC50)ERα2.5 µM[5]
Agonist Activity (EC50)ERβ693 nM[4]

BPM shows a notable binding affinity for ERβ but lacks agonist activity, suggesting a potential role as a receptor antagonist.[3] BPS demonstrates weak estrogenic activity, with a preference for ERβ.[4][5]

Table 3: Comparative Genotoxicity

This table summarizes the concentrations at which BPM and BPS have been observed to induce genotoxic effects in vitro.

CompoundEffectCell LineConcentrationReference
This compound (BPM) Increased genotoxic potential (compared to BPA)Not specifiedNot specified[6]
Bisphenol S (BPS) Increased micronuclei frequencyHuman peripheral blood mononuclear cells0.05 µg/mL[7]
DNA single-strand breaksHepG2 (3D model)10 µM (24h exposure)[8]

Studies suggest that both BPM and BPS have genotoxic potential.[6][7][8]

Table 4: Comparative Effects on Steroidogenesis

Both BPM and BPS have been shown to disrupt the production of steroid hormones.

CompoundCell LineEffect on Gene ExpressionEffect on Hormone ProductionReference
This compound (BPM) MA-10 (Mouse Leydig cells)Downregulation of Cyp11a1Increased Bu2cAMP-stimulated progesterone[9]
KGN (Human Granulosa cells)Upregulation of STAR and CYP19A1 (basal)Increased estradiol (B170435) levels[9]
Bisphenol S (BPS) MA-10 (Mouse Leydig cells)Upregulation of Star (stimulated)Increased Bu2cAMP-stimulated progesterone[9][10]
KGN (Human Granulosa cells)Upregulation of STAR and CYP19A1 (basal and stimulated)Decreased progesterone, increased estradiol[9][10]
H295R (Human Adrenocortical cells)Upregulation of StAR, CYP11B1, and CYP17A1Dose-dependent decrease of 11-deoxycorticosterone[11]

Both BPM and BPS can alter the expression of key genes involved in steroidogenesis, leading to changes in hormone production.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to the risk assessment of bisphenols.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (BPM/BPS) ER Estrogen Receptor (ERα / ERβ) Bisphenol->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

Caption: Estrogen receptor signaling pathway activated by bisphenols.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with BPM or BPS start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 add_solvent Add solubilization solution (e.g., DMSO) incubate2->add_solvent read Measure absorbance (570 nm) add_solvent->read end Calculate cell viability read->end

Caption: General workflow for an MTT cytotoxicity assay.

Reporter_Gene_Assay start Transfect cells with ER and reporter plasmid treat Treat cells with BPM or BPS start->treat incubate Incubate for 24h treat->incubate lyse Lyse cells incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure end Determine estrogenic activity measure->end

Caption: Workflow for a luciferase reporter gene assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., MCF-7, HSeC)

  • 96-well plates

  • Complete cell culture medium

  • This compound and Bisphenol S stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of BPM or BPS. Include a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[14]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Estrogen Receptor Luciferase Reporter Gene Assay

This assay is used to quantify the estrogenic activity of compounds by measuring the activation of a luciferase reporter gene under the control of an estrogen response element (ERE).

Materials:

  • Reporter cell line (e.g., T47D-KBluc or transiently transfected HeLa cells)

  • ERα or ERβ expression plasmids and an ERE-luciferase reporter plasmid (for transient transfection)

  • Transfection reagent

  • Cell culture medium

  • This compound and Bisphenol S stock solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (for transient assay): Seed cells in 24-well plates. After 24 hours, co-transfect the cells with an ER expression plasmid and an ERE-luciferase reporter plasmid using a suitable transfection reagent.[15]

  • Treatment: For stable cell lines, seed cells in a 96-well plate. For transiently transfected cells, replace the transfection medium after 24 hours. Treat the cells with various concentrations of BPM or BPS. Include a positive control (e.g., 17β-estradiol) and a vehicle control.[15]

  • Incubation: Incubate the cells for 24 hours.[15]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[16]

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[16]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Express the results as fold induction over the vehicle control.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a molecular biology technique used to detect protein-protein or protein-ligand interactions. It can be adapted to screen for compounds that modulate the interaction between a nuclear receptor and its coactivators.

Materials:

  • Yeast strain (e.g., Y190)

  • "Bait" plasmid (e.g., expressing the ligand-binding domain of an estrogen receptor fused to a DNA-binding domain)

  • "Prey" plasmid (e.g., expressing a coactivator protein fused to a transcriptional activation domain)

  • Appropriate yeast growth media (including selective media)

  • This compound and Bisphenol S stock solutions

  • Reagents for β-galactosidase assay (e.g., CPRG or X-gal)

Procedure:

  • Yeast Transformation: Co-transform the yeast strain with the "bait" and "prey" plasmids.[17]

  • Selection: Select for transformed yeast cells by plating on a medium lacking specific nutrients (e.g., tryptophan and leucine).[17]

  • Interaction Assay: Grow the transformed yeast in liquid or on solid medium containing various concentrations of BPM or BPS.

  • Reporter Gene Activation: The interaction between the bait and prey proteins in the presence of a ligand (like an estrogenic bisphenol) reconstitutes a functional transcription factor, leading to the expression of a reporter gene (e.g., HIS3, ADE2, or lacZ).

  • Quantification:

    • Growth Assay: Assess the growth of yeast on a selective medium lacking histidine. The rate of growth is proportional to the strength of the interaction.

    • β-Galactosidase Assay: Measure the activity of the lacZ reporter gene using a colorimetric substrate like CPRG (for liquid cultures) or by observing blue color development on plates containing X-gal.[18]

  • Data Analysis: Quantify the reporter gene activity and compare it to controls to determine the ability of BPM and BPS to modulate the receptor-coactivator interaction.

References

Unraveling the Biological Impact of Bisphenol M: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Bisphenol M (BPM) reveals significant biological activity both in laboratory cell cultures and in living organisms. While direct correlational studies remain nascent, current evidence highlights its potential as an endocrine disruptor and a factor in metabolic and cancer-related processes. This guide provides a comparative analysis of the known in vitro and in vivo effects of BPM, juxtaposed with its more studied predecessor, Bisphenol A (BPA), and other analogues, offering researchers a comprehensive overview of the existing experimental data.

This compound (BPM), a structural analogue of BPA, is increasingly used in the manufacturing of various consumer products.[1] Concerns over the safety of BPA have led to its substitution with other bisphenol compounds, including BPM. However, emerging research suggests that these alternatives may not be inert and can exert their own biological effects. This guide synthesizes the current scientific literature on the in vitro and in vivo consequences of BPM exposure, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.

Quantitative Comparison of Bisphenol Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from key in vitro and in vivo studies on BPM and its alternatives.

Table 1: In Vitro Effects of this compound and Alternatives
BisphenolEndpointCell Line/SystemConcentrationObserved EffectCitation
BPM Oocyte Maturation (Polar Body Extrusion Rate)Mouse Oocytes50 µMSignificant decrease in PBE rate[1]
BPM Cell MigrationMDA-MB-231 (Triple-Negative Breast Cancer)1 µMIncreased migration[2]
BPM Cell InvasionMDA-MB-231 (Triple-Negative Breast Cancer)1 µMIncreased invasion[2]
BPA Oocyte Maturation (MII Stage)Human Oocytes20 µg/mlSignificantly lower progression to MII stage[3]
BPA Cell ProliferationMCF-7 (Breast Cancer)10⁻⁸ MIncreased proliferation
BPF Oocyte Maturation (Polar Body Extrusion Rate)Mouse Oocytes300 µMReduced PBE rate[4]
BPS Steroidogenesis (Testosterone Production)H295R (Adrenocortical Carcinoma)100 µMDecreased testosterone (B1683101) production
Table 2: In Vivo Effects of this compound and Alternatives
BisphenolEndpointAnimal ModelDoseObserved EffectCitation
BPM Body Fat PercentageMale BALB/c MiceNot specifiedSignificantly increased body fat percentage[5]
BPM Epididymal White Adipose Tissue VolumeMale BALB/c MiceNot specifiedEnlarged eWAT volume[5]
BPM Hepatic SteatosisMale BALB/c MiceNot specifiedInduced hepatic steatosis[5]
BPM Tumor MetastasisMouse Model (Triple-Negative Breast Cancer)Not specifiedPromoted metastasis[2]
BPA Body WeightMale C57BL/6 Mice50 µg/kg/day for 8 weeksSignificantly increased body weight[6]
BPA Fat-to-Body Weight RatioMale C57BL/6 Mice50 µg/kg/day for 8 weeksSignificantly increased fat-to-body weight ratio[6]
BPA Hepatic Lipid AccumulationMale CD1 Mice5 µg/kg/day for 8 weeksInduced hepatosteatosis[7]

Key Signaling Pathways and Experimental Workflows

The biological effects of BPM and other bisphenols are often mediated through the disruption of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows.

BPM_AKT_Pathway BPM This compound (BPM) PI3K PI3K BPM->PI3K activates AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) (N-cadherin, MMP-2, MMP-9, Snail) pAKT->EMT promotes Metastasis Cell Migration & Invasion (Metastasis) EMT->Metastasis

Figure 1: BPM-induced activation of the PI3K/AKT signaling pathway promoting breast cancer metastasis.

InVitro_Oocyte_Maturation_Workflow cluster_collection Oocyte Collection cluster_culture In Vitro Culture & Exposure cluster_analysis Analysis Mouse Female ICR Mice Ovaries Ovary Collection Mouse->Ovaries GV_Oocytes Germinal Vesicle (GV) Stage Oocytes Ovaries->GV_Oocytes Culture Culture in M16 Medium GV_Oocytes->Culture Exposure Exposure to BPM (or other bisphenols) Culture->Exposure PBE Polar Body Extrusion (PBE) Rate Assessment Exposure->PBE Spindle Spindle Morphology (Immunofluorescence) Exposure->Spindle DNA_Damage DNA Damage Assay (γ-H2A.X staining) Exposure->DNA_Damage

Figure 2: Experimental workflow for assessing the effects of bisphenols on mouse oocyte maturation in vitro.

InVivo_Adiposity_Workflow cluster_animal Animal Model & Exposure cluster_measurements Phenotypic Measurements cluster_analysis Molecular & Cellular Analysis Mice Male BALB/c Mice Grouping Randomized into Control & Treatment Groups Mice->Grouping Exposure Oral Gavage with BPM (or other bisphenols) Grouping->Exposure BodyWeight Body Weight Monitoring Exposure->BodyWeight FatMass Body Composition Analysis (e.g., DEXA) Exposure->FatMass TissueCollection eWAT & Liver Collection FatMass->TissueCollection Histology Histological Analysis (H&E Staining for Steatosis) TissueCollection->Histology Metabolomics Hepatic Metabolomics TissueCollection->Metabolomics Microbiota Gut Microbiota Analysis (16S rRNA Sequencing) TissueCollection->Microbiota

Figure 3: Experimental workflow for studying bisphenol-induced adiposity and metabolic changes in mice.

Detailed Experimental Protocols

A summary of the methodologies employed in the cited research is provided below to aid in the replication and extension of these findings.

In Vitro Mouse Oocyte Maturation Assay
  • Oocyte Collection: Ovaries are collected from female ICR mice (6-8 weeks old). Germinal vesicle (GV)-stage oocytes are retrieved by puncturing the ovarian follicles in a handling medium.

  • In Vitro Culture and Exposure: The collected GV oocytes are cultured in M16 medium supplemented with appropriate growth factors. For experimental groups, the culture medium is supplemented with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM).

  • Assessment of Meiotic Progression: Oocyte maturation is assessed at different time points. The germinal vesicle breakdown (GVBD) rate is determined after a few hours of culture. The rate of first polar body extrusion (PBE), indicative of progression to metaphase II (MII), is typically assessed after 12-14 hours of culture.

  • Immunofluorescence Staining: To visualize the spindle apparatus and chromosome alignment, oocytes are fixed, permeabilized, and stained with antibodies against α-tubulin (for spindle) and counterstained with a DNA dye (e.g., DAPI) for chromosomes.

  • DNA Damage Analysis: DNA double-strand breaks are detected by immunofluorescence staining for phosphorylated histone H2A.X (γ-H2A.X). The intensity of the γ-H2A.X signal is quantified to assess the level of DNA damage.[1]

In Vivo Murine Model of Adiposity
  • Animal Model and Housing: Male BALB/c mice (typically 4 weeks old) are used. The animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have ad libitum access to food and water.

  • Experimental Groups and Dosing: Mice are randomly assigned to a control group and one or more BPM-treated groups. BPM is administered via oral gavage daily for a specified period (e.g., 8 weeks). The vehicle (e.g., corn oil) is administered to the control group.

  • Phenotypic Measurements: Body weight and food intake are monitored regularly. At the end of the exposure period, body composition, including fat mass and lean mass, is determined using techniques like dual-energy X-ray absorptiometry (DEXA).

  • Tissue Collection and Analysis: Following euthanasia, epididymal white adipose tissue (eWAT) and liver are collected and weighed. A portion of the liver is fixed for histological analysis (e.g., H&E staining to assess steatosis), while other portions are snap-frozen for metabolomic and transcriptomic analyses.

  • Gut Microbiota Analysis: Fecal samples are collected to analyze the composition of the gut microbiota using 16S rRNA gene sequencing.[5]

In Vitro and In Vivo Cancer Metastasis Assay
  • In Vitro Cell Migration and Invasion Assays:

    • Cell Culture: Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) are cultured in appropriate media.

    • Wound Healing Assay (Migration): A scratch is made in a confluent cell monolayer. The cells are then treated with BPM or a vehicle control. The rate of wound closure is monitored over time to assess cell migration.

    • Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. Cells are treated with BPM. After a period of incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.

  • In Vivo Metastasis Model:

    • Tumor Cell Implantation: TNBC cells (e.g., 4T1, a murine cell line) are injected into the mammary fat pad of female immunodeficient mice.

    • BPM Exposure: The mice are treated with BPM or a vehicle control, typically through oral gavage.

    • Metastasis Assessment: After a set period, the primary tumor is surgically removed. The mice are monitored for the development of metastases in distant organs, such as the lungs. The number and size of metastatic nodules are quantified at the end of the study.

  • Western Blot Analysis for Signaling Pathway Activation:

    • Protein lysates are prepared from the cultured cells or tumor tissues.

    • The levels of total and phosphorylated AKT (p-AKT) and other proteins in the PI3K/AKT pathway are determined by Western blotting using specific antibodies. An increase in the p-AKT/total AKT ratio indicates pathway activation.[2]

Concluding Remarks

The available data, while not yet providing a complete in vitro to in vivo correlation for this compound, strongly suggest that it is a biologically active compound with the potential to impact reproductive health, metabolic homeostasis, and cancer progression. The obesogenic effects observed in vivo and the disruption of oocyte maturation seen in vitro point towards its endocrine-disrupting capabilities. Furthermore, its ability to promote cancer cell metastasis via the PI3K/AKT pathway highlights a mechanism of action that warrants further investigation.

Researchers and drug development professionals should consider these findings when evaluating the safety of BPA alternatives and in the design of future toxicological studies. The provided experimental protocols offer a foundation for further research to bridge the current gaps in our understanding of the comprehensive effects of this compound. It is imperative that the scientific community continues to rigorously assess the biological activities of BPA substitutes to ensure public health and safety.

References

Bisphenol M: A Comparative Analysis of its Binding to Estrogen Receptors Alpha and Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity of Bisphenol M (BPM) to the two principal estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in endocrinology, toxicology, and pharmacology.

Executive Summary

This compound (BPM), a structural analog of Bisphenol A (BPA), demonstrates differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Experimental data from competitive binding assays indicate that BPM exhibits a higher binding affinity for ERα compared to ERβ. This preferential binding suggests that BPM may elicit distinct biological responses mediated by the differential activation of these two receptor subtypes. This guide summarizes the available quantitative binding data, details the experimental methodologies used to obtain this data, and provides visual representations of the binding relationship and experimental workflow.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for ERα and ERβ has been quantified using competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of BPM required to displace 50% of a radiolabeled ligand from the receptor, is a key metric for assessing binding affinity. A lower IC50 value indicates a higher binding affinity.

CompoundEstrogen Receptor Alpha (ERα) IC50 (nM)Estrogen Receptor Beta (ERβ) IC50 (nM)
This compound (BPM)56.8 ± 11.7[1]148 ± 80[1]

Note: Data presented as mean ± standard deviation.

The data clearly indicates that this compound binds more potently to ERα than to ERβ, with an IC50 value approximately 2.6 times lower for ERα.

Experimental Protocols

The quantitative data presented in this guide was obtained through competitive estrogen receptor binding assays.[2][3] The following is a detailed description of a typical protocol for such an assay.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.[2]

Materials:

  • Estrogen Receptor Source: Recombinant human ERα and ERβ or rat uterine cytosol containing the receptors.[2][3]

  • Radioligand: [³H]-17β-estradiol ([³H]-E2) of high specific activity.[2]

  • Test Compound: this compound (BPM) of high purity.

  • Assay Buffer: A suitable buffer to maintain pH and protein stability, such as Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[2]

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.[2]

  • Scintillation Cocktail: For quantifying radioactivity.

  • Control Compounds: Unlabeled 17β-estradiol (for standard curve), a known weak binder, and a non-binder.

Procedure:

  • Preparation of Reagents: All reagents are prepared and stored under appropriate conditions to ensure their stability and activity. The test compound (BPM) is dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution, from which serial dilutions are made.[2]

  • Assay Incubation: A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-E2) are incubated with varying concentrations of the test compound (BPM) in the assay buffer. The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.[2]

  • Separation of Bound and Free Radioligand: After incubation, the mixture is treated with a separation medium (e.g., HAP slurry) to separate the receptor-radioligand complex from the unbound radioligand. The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.[2]

  • Quantification of Bound Radioactivity: The pellet containing the receptor-bound [³H]-E2 is washed and then resuspended in a scintillation cocktail. The amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the competitor (BPM) concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. This value represents the concentration of BPM that inhibits 50% of the specific binding of [³H]-E2 to the estrogen receptor.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ligand Ligand cluster_receptors Estrogen Receptors cluster_effects Downstream Effects BPM This compound ERa ERα BPM->ERa Higher Affinity ERb ERβ BPM->ERb Lower Affinity Effects_a ERα-mediated Biological Effects ERa->Effects_a Effects_b ERβ-mediated Biological Effects ERb->Effects_b

Binding affinity of this compound to ERα and ERβ.

Prep Prepare Reagents (ER, [3H]-E2, BPM) Incubate Incubate (ER + [3H]-E2 + BPM) Prep->Incubate Separate Separate Bound/Free (e.g., HAP) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 Determination) Quantify->Analyze

Workflow for a competitive estrogen receptor binding assay.

References

Unveiling the Estrogenic Potency of Bisphenol M: A Comparative Analysis with 17β-Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent comparative analysis has shed light on the relative estrogenic potency of Bisphenol M (BPM), a lesser-known bisphenol derivative, in comparison to the endogenous hormone 17β-estradiol (E2). The findings, derived from in vitro assays, provide crucial data for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals and the development of estrogen receptor modulators.

The study, which employed a luciferase reporter gene assay in MVLN cells (a human breast cancer cell line), revealed that this compound exhibits antagonistic effects on the estrogen receptor α (ERα). Unlike 17β-estradiol, which is a potent agonist, BPM was found to inhibit the transcriptional activity induced by E2.

Quantitative Comparison of Bioactivity

The estrogenic and anti-estrogenic activities of this compound and 17β-estradiol were quantified using the MVLN cell line, which is stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element. The half-maximal effective concentration (EC50) for 17β-estradiol, representing its agonistic activity, was determined to be 2.78 pmol/L. In contrast, this compound did not exhibit agonistic activity but rather acted as an antagonist. When co-exposed with 1 nmol/L of 17β-estradiol, this compound demonstrated a dose-dependent inhibition of the E2-induced luciferase activity.

CompoundAgonistic Activity (EC50)Antagonistic Activity (IC50)
17β-estradiol (E2) 2.78 pmol/LNot Applicable
This compound (BPM) No significant agonistic activity observedDose-dependent inhibition of E2-induced activity

Experimental Protocols

MVLN Cell Luciferase Reporter Gene Assay

The core of this comparative analysis lies in the MVLN cell-based luciferase reporter gene assay. This assay is a well-established method for screening chemicals for their potential to interact with the estrogen receptor.

Cell Culture and Treatment: MVLN cells, which are a derivative of the MCF-7 human breast cancer cell line, were cultured in a suitable medium supplemented with fetal bovine serum. For the experiments, cells were seeded in 96-well plates. After a period of estrogen deprivation, the cells were treated with varying concentrations of this compound, 17β-estradiol, or a combination of both. A vehicle control (0.1% DMSO) was also included. The cells were incubated for 48 hours to allow for the transcriptional response to occur.

Luciferase Activity Measurement: Following the 48-hour incubation period, the cells were lysed to release the intracellular contents, including the luciferase enzyme. A luciferase assay reagent containing the substrate luciferin (B1168401) was then added to the cell lysate. The light produced by the enzymatic reaction, which is directly proportional to the level of luciferase expression and thus the estrogenic activity, was measured using a luminometer.

Data Analysis: The relative light units (RLUs) were measured for each treatment condition. For agonistic activity, the data was normalized to the vehicle control and fitted to a sigmoidal dose-response curve to determine the EC50 value. For antagonistic activity, the percentage of inhibition of the E2-induced response was calculated for each concentration of the test compound.

Signaling Pathway and Experimental Workflow

The estrogenic signaling pathway and the experimental workflow for the MVLN assay are depicted in the following diagrams:

EstrogenSignaling E2 17β-estradiol (E2) or Bisphenol ER Estrogen Receptor (ER) E2->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Binding to DNA Gene Reporter Gene (Luciferase) ERE->Gene Activation of Transcription mRNA mRNA Gene->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Light Emission Luciferase->Light Reaction with Luciferin MVLNAssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Culture MVLN Cells Seeding Seed Cells in 96-well Plate CellCulture->Seeding Deprivation Estrogen Deprivation Seeding->Deprivation AddCompounds Add Test Compounds (BPM, E2, etc.) Deprivation->AddCompounds Incubation Incubate for 48 hours AddCompounds->Incubation Lysis Cell Lysis Incubation->Lysis AddSubstrate Add Luciferase Substrate Lysis->AddSubstrate Luminometry Measure Luminescence AddSubstrate->Luminometry DataNormalization Normalize Data Luminometry->DataNormalization CurveFitting Dose-Response Curve Fitting DataNormalization->CurveFitting EC50_IC50 Calculate EC50 / IC50 CurveFitting->EC50_IC50

The Shifting Landscape of BPA Substitutes: A Comparative Safety Evaluation of Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Bisphenol M and other BPA analogs reveals a complex and often concerning picture regarding their safety as alternatives to the now-restricted Bisphenol A. While "BPA-free" labels have become a common sight for consumers, scientific evidence suggests that many of these substitutes, including the less-studied this compound (BPM), may not be the safer alternatives they are purported to be.

Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, has faced increasing scrutiny and regulation due to its well-documented endocrine-disrupting properties.[1][2][3] This has led to its replacement with a variety of structural analogs, such as Bisphenol S (BPS), Bisphenol F (BPF), and the more recent introduction, this compound (BPM).[1][3] However, a growing body of research indicates that these substitutes often exhibit similar, and in some cases more potent, hormonal activities and toxicities.[3][4] This guide provides a comparative overview of the safety of BPM and other BPA substitutes, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating these compounds.

Endocrine-Disrupting Properties: A Persistent Concern

The primary concern with BPA is its ability to mimic estrogen, thereby disrupting the endocrine system.[2][5] Many of its substitutes, due to their structural similarity, also interact with estrogen receptors (ERs).

A study investigating the estrogenic activity of various bisphenols found that all tested compounds exhibited estrogenic effects.[6] Notably, Bisphenol AF (BPAF) was found to be the most potent, followed by Bisphenol B (BPB) and Bisphenol Z (BPZ), all of which were more estrogenic than BPA itself in a human breast cancer cell model.[6] this compound (BPM) has been shown to be a less potent binder to estrogen receptors compared to some other analogs.[7] One study reported that while BPM and BPP appeared to be disruptive to nuclear receptors, they were less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ, which showed high potency against one or more nuclear receptors with IC50 values in the nanomolar range.[7] Another study found that tricycle bisphenols, including BPM, can act as antagonists for both estrogen receptor α (ERα) and estrogen receptor β (ERβ).[8]

The following table summarizes the relative estrogenic and antiandrogenic activities of several BPA substitutes compared to BPA.

CompoundEstrogenic Activity (Relative to BPA)Antiandrogenic Activity (Relative to BPA)Reference(s)
BPA 1 (Reference)1 (Reference)[4]
BPM WeakerData not available[7]
BPS Similar to weakerSimilar[3][4][9]
BPF SimilarSimilar[3][4]
BPAF StrongerStronger[4][6]
BPB StrongerStronger[4][6]
BPZ StrongerData not available[6]

Table 1: Comparative Endocrine-Disrupting Activities of BPA Substitutes.

Cytotoxicity and Genotoxicity: Unveiling Cellular Damage

Beyond endocrine disruption, the potential for BPA substitutes to cause direct cellular damage is a critical aspect of their safety evaluation. Studies have shown that various bisphenols can induce cytotoxicity (cell death) and genotoxicity (damage to genetic material).

In vitro studies using human peripheral lymphocytes have demonstrated that BPA and BPF significantly increased the frequency of micronuclei (a marker of chromosomal damage) at concentrations as low as 0.025 μg/ml, while BPS showed genotoxic properties at 0.05 μg/ml.[10] Another study on human adrenocortical carcinoma (H295R) cells found that BPB exhibited the highest cytotoxicity among the tested bisphenols.[11]

The genotoxic potential of these compounds is a significant concern, as DNA damage can lead to mutations and potentially cancer.[12]

CompoundCytotoxicity (Observed Effects)Genotoxicity (Observed Effects)Reference(s)
BPA Dose-dependent decrease in cell viabilityIncreased micronuclei frequency, DNA strand breaks[10][11][13]
BPM Data not availableData not available
BPS Less toxic than BPA in some assaysIncreased micronuclei frequency at higher concentrations than BPA/BPF[10][11]
BPF Contradictory results, some studies show less toxicity than BPAIncreased micronuclei frequency[10][11][14]
BPAF Greater toxicity than BPAData not available in cited texts[11]
BPB High cytotoxicityData not available in cited texts[11]

Table 2: Comparative Cytotoxicity and Genotoxicity of BPA Substitutes.

Metabolic Disruption: The Obesogenic Potential of this compound

Recent research has highlighted the role of some bisphenols as "obesogens," chemicals that can promote obesity by interfering with metabolic processes.[15][16] A recent study on male mice has brought this compound into this conversation, demonstrating its potential to promote adiposity.[17]

Exposure to BPM was found to significantly increase body fat percentage, enlarge epididymal white adipose tissue, and induce hepatic steatosis (fatty liver).[17] Untargeted metabolomics of the liver revealed that BPM disrupted several metabolic pathways, including riboflavin (B1680620) metabolism, glycerophospholipid metabolism, and fatty acid degradation.[17] Furthermore, BPM exposure altered the gut microbiota, increasing the Firmicutes/Bacteroidetes ratio, a change often associated with obesity.[17]

ParameterEffect of BPM Exposure in MiceReference
Body Composition Increased body fat percentage, enlarged epididymal white adipose tissue[17]
Liver Hepatic steatosis[17]
Hepatic Metabolism Disruption of riboflavin metabolism, glycerophospholipid metabolism, fatty acid degradation[17]
Gut Microbiota Increased Firmicutes/Bacteroidetes ratio, altered abundances of Staphylococcus and Jeotgalicoccus[17]

Table 3: Obesogenic and Metabolic Effects of this compound in Male BALB/c Mice.

Signaling Pathways and Experimental Workflows

To understand the mechanisms by which bisphenols exert their effects, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess their safety.

Estrogen_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bisphenol Bisphenol (e.g., BPM) ER Estrogen Receptor (ERα/ERβ) Bisphenol->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociates from Dimerization Receptor Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway Activated by Bisphenols.

The above diagram illustrates how bisphenols can mimic estrogen by binding to estrogen receptors, leading to the transcription of target genes and subsequent cellular responses.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Animal Models) cluster_2 Data Analysis & Interpretation ER_Binding Estrogen Receptor Binding Assay Data_Integration Integration of In Vitro and In Vivo Data ER_Binding->Data_Integration Cell_Proliferation MCF-7 Cell Proliferation Assay Cell_Proliferation->Data_Integration Reporter_Assay ERE-Luciferase Reporter Assay Reporter_Assay->Data_Integration Genotoxicity Micronucleus Assay Genotoxicity->Data_Integration Exposure Bisphenol Exposure (e.g., Oral Gavage) Obesogenicity Obesogenicity Assessment (Body Fat, Adipose Tissue) Exposure->Obesogenicity Metabolomics Hepatic Metabolomics Exposure->Metabolomics Microbiome Gut Microbiome Analysis Exposure->Microbiome Obesogenicity->Data_Integration Metabolomics->Data_Integration Microbiome->Data_Integration Risk_Assessment Comparative Safety and Risk Assessment Data_Integration->Risk_Assessment

Caption: General Experimental Workflow for Evaluating Bisphenol Safety.

This workflow outlines the key in vitro and in vivo experiments typically employed to assess the toxicological profile of BPA substitutes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the evaluation of bisphenols.

MCF-7 Cell Proliferation Assay (Estrogenicity)

This assay assesses the estrogenic potential of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[1]

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well).[1]

  • Treatment: After a period of estrogen starvation, cells are treated with various concentrations of the test bisphenol or a positive control (e.g., 17β-estradiol) for a set duration (e.g., 6 days).[1]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay, which quantifies the metabolic activity of living cells. The absorbance is read using a microplate reader.

  • Data Analysis: The proliferation rate is calculated relative to a vehicle control, and dose-response curves are generated to determine the potency of the test compound.

ERE-Luciferase Reporter Gene Assay (Estrogenicity)

This assay provides a more specific measure of estrogen receptor activation by quantifying the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

  • Cell Line: A cell line (e.g., T47D or HeLa) is stably or transiently transfected with a plasmid containing an ERE-luciferase reporter construct.[2][4][18]

  • Cell Plating and Treatment: Transfected cells are plated in multi-well plates and exposed to different concentrations of the test bisphenol.

  • Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.[2]

  • Data Analysis: The luminescence signal is proportional to the level of ER activation. Results are typically expressed as fold induction over a vehicle control.

In Vivo Micronucleus Test (Genotoxicity)

This in vivo assay is used to assess the potential of a chemical to cause chromosomal damage in mammals.

  • Animal Model: Typically, mice or rats are used.[15][19]

  • Dosing: Animals are treated with the test bisphenol, usually at three different dose levels, via an appropriate route of administration (e.g., oral gavage).[15] A positive control (e.g., cyclophosphamide) and a vehicle control are also included.[19]

  • Sample Collection: At specific time points after the final dose (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[15][19]

  • Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[19] The frequency of micronucleated cells is determined by microscopic analysis.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.[15]

In Vivo Obesogenicity and Metabolic Disruption Study in Mice

This protocol outlines the key steps to investigate the potential of a bisphenol to induce obesity and disrupt metabolism in an animal model.

  • Animal Model and Housing: Male BALB/c mice are typically used and housed under controlled environmental conditions.

  • Exposure: Mice are exposed to the test bisphenol (e.g., BPM) at various doses via a relevant route, such as oral gavage, for a specified period (e.g., several weeks).[17]

  • Obesogenicity Assessment: Body weight, body fat percentage (e.g., using micro-CT scans), and the weight of adipose tissues are measured.[20]

  • Hepatic Metabolomics:

    • Sample Collection: At the end of the exposure period, liver tissue is collected and snap-frozen.[21]

    • Metabolite Extraction: Metabolites are extracted from the liver tissue using a suitable solvent system (e.g., isopropanol-methanol followed by methanol-water).[22]

    • LC-MS/MS Analysis: The extracted metabolites are analyzed using untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a wide range of metabolites.[21]

    • Data Analysis: Statistical analysis is performed to identify metabolic pathways that are significantly altered by bisphenol exposure.

  • Gut Microbiome Analysis:

    • Sample Collection: Fecal samples are collected at baseline and at the end of the study.[23]

    • DNA Extraction: Bacterial DNA is extracted from the fecal samples.[24]

    • 16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform.[24]

    • Data Analysis: The sequencing data is analyzed to determine the composition and diversity of the gut microbiota and to identify specific bacterial taxa that are affected by bisphenol exposure.

Conclusion

The evaluation of this compound and other BPA substitutes reveals a complex toxicological landscape. While developed to address the health concerns associated with BPA, many of these analogs exhibit similar or even more potent endocrine-disrupting, cytotoxic, and genotoxic effects. The recent findings on the obesogenic potential of this compound further underscore the need for a thorough safety assessment of any new BPA alternative before its widespread use. For researchers and professionals in drug development, a comprehensive understanding of the comparative toxicities of these compounds is essential for making informed decisions about material selection and for guiding future research into the development of genuinely safer alternatives. The "BPA-free" label does not inherently equate to "safe," and a continued, rigorous scientific evaluation of all bisphenol analogs is imperative to protect public health.

References

Safety Operating Guide

Bisphenol M proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of Bisphenol M (BPM) are critical for ensuring laboratory safety and environmental protection. As a substance with identified health and environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with regulatory requirements.

This compound: Safety and Properties

This compound is classified as a hazardous substance, and its properties necessitate careful management.[1][2] It is suspected of damaging fertility or the unborn child and can cause an allergic skin reaction.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]

PropertyData
CAS Number 13595-25-0
GHS Hazard Statements H317, H361, H411
Signal Word Warning
Physical State Solid
Melting Point 135-139°C
Biodegradability Not readily biodegradable

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous materials from their generation to their final disposal, a concept known as "cradle-to-grave" management.[4][5]

Pre-Disposal and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to take the appropriate safety precautions.

  • Obtain Special Instructions : Always review the Safety Data Sheet (SDS) and any specific institutional guidelines before use and disposal.[2]

  • Work in a Ventilated Area : All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of dust or fumes.[2]

  • Wear Appropriate PPE :

    • Gloves : Chemical-resistant gloves are mandatory.

    • Eye Protection : Safety glasses with side shields or goggles are essential.

    • Lab Coat : A lab coat or other protective clothing must be worn to prevent skin contact.[2]

    • Respiratory Protection : If there is a risk of generating dust, use appropriate respiratory protection as specified by NIOSH (US) or CEN (EU).[2]

Waste Collection and Containerization

Proper collection and containment are fundamental to safe disposal.

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.[4]

  • Original Containers : Whenever possible, leave the chemical in its original container.

  • No Mixing : Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Spillage : In the event of a spill, collect the material carefully, avoiding dust generation, and place it in the designated hazardous waste container.[2] Do not allow the spilled material to enter drains or the environment.

Hazardous Waste Storage

Temporary storage of this compound waste in the laboratory must be done safely.

  • Secure Storage : Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

  • Container Integrity : Ensure the container is tightly closed to prevent leaks or spills.

  • Segregation : Store the waste away from incompatible materials.

  • Generator Status : Be aware of your laboratory's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this determines the regulations for accumulation time and storage requirements.[4]

Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Professional Disposal : Arrange for the pickup and disposal of the waste through your institution's EHS office or a certified hazardous waste contractor.

  • Incineration : The preferred method for the disposal of large quantities of this compound is through a chemical incinerator equipped with an afterburner and scrubber.[2][6]

  • Manifesting : For off-site shipment, a Uniform Hazardous Waste Manifest (EPA Form 8700-22) is required to track the waste from your facility to the disposal site.[7]

  • Environmental Protection : Under no circumstances should this compound be disposed of down the drain or in regular trash, as it is toxic to aquatic life and not readily biodegradable.[2][8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Bisphenol_M_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage On-Site Storage cluster_disposal Final Disposal review_sds Review SDS & Protocols don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) review_sds->don_ppe work_ventilated Work in Ventilated Area (Chemical Hood) don_ppe->work_ventilated use_container Use Designated Hazardous Waste Container work_ventilated->use_container label_container Label Container: 'Hazardous Waste, this compound' use_container->label_container collect_waste Collect BPM Waste (No Mixing) label_container->collect_waste seal_container Seal Container Tightly collect_waste->seal_container store_securely Store in Secure, Designated Area seal_container->store_securely check_compliance Adhere to Generator Status Time Limits store_securely->check_compliance contact_ehs Contact EHS for Pickup check_compliance->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest licensed_disposal Transfer to Licensed Disposal Facility manifest->licensed_disposal incineration Approved Disposal (e.g., Incineration) licensed_disposal->incineration

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Bisphenol M

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bisphenol M. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health and environmental risks. Key hazards include:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][3]

  • Eye Damage: Can cause serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to wear the appropriate PPE at all times when working with this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesDisposable nitrile gloves are a suitable option.[4] Always inspect gloves for tears or holes before use.
Eyes/Face Safety glasses with side shields or gogglesA face shield may be required for operations with a high risk of splashing.[3][4][5]
Body Laboratory coat or chemical-resistant coverallsDisposable coveralls are recommended to prevent skin contact.[5]
Respiratory NIOSH-approved respirator or FFP2 maskRequired when handling powders outside of a ventilated enclosure or when dust may be generated.[5][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is highly recommended to minimize inhalation exposure.[3][6]

  • Cover work surfaces with absorbent, disposable bench paper.[4]

  • Have spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) available.[4]

2. Handling this compound:

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoiding Contamination: Do not allow contaminated work clothing to leave the laboratory.[3] Wash hands thoroughly after handling, even if gloves were worn.[7]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][7] Remove contaminated clothing and wash it before reuse.[3] If irritation or a rash occurs, seek medical advice.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[3]

  • Spill: For small spills, carefully absorb the material with an inert absorbent and place it in a designated, labeled hazardous waste container. For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.[3]

  • Environmental Precaution: Do not allow this compound to enter drains or waterways. Prevent any release into the environment.[2][3]

  • Disposal Method: Dispose of the hazardous waste through a licensed disposal company.[8] The disposal method must adhere to all local, national, and international regulations.[6] One potential disposal method for similar compounds involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify availability of eyewash station and safety shower prep2 Set up in a well-ventilated area (fume hood) prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 handle1 Don all required PPE prep3->handle1 handle2 Weigh and transfer this compound in fume hood handle1->handle2 handle3 Conduct experiment handle2->handle3 clean1 Collect all waste in labeled hazardous waste containers handle3->clean1 emergency1 In case of spill or exposure handle3->emergency1 clean2 Decontaminate work surfaces clean1->clean2 clean3 Doff and dispose of contaminated PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 emergency2 Follow specific first aid and spill cleanup procedures emergency1->emergency2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisphenol M
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bisphenol M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.